molecular formula C8H14O5 B1599829 Methyl 3,4-O-isopropylidene-L-threonate CAS No. 92973-40-5

Methyl 3,4-O-isopropylidene-L-threonate

Cat. No.: B1599829
CAS No.: 92973-40-5
M. Wt: 190.19 g/mol
InChI Key: JSFASCPVVJBLRD-NTSWFWBYSA-N
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Description

Methyl 3,4-O-isopropylidene-L-threonate is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFASCPVVJBLRD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438875
Record name Methyl 3,4-O-isopropylidene-L-threonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92973-40-5
Record name Methyl 3,4-O-isopropylidene-L-threonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3,4-O-isopropylidene-L-threonate physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid, stereodefined structure, derived from L-threonic acid, makes it a valuable precursor for the synthesis of complex molecules, including natural products and their analogues. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.

Core Physical and Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₅[2][3]
Molecular Weight 190.19 g/mol [2][3]
CAS Number 92973-40-5[2]
Appearance Liquid[1]
Boiling Point 125 °C at 12 mmHg[1]
Density 1.175 g/mL at 25 °C[1]
Refractive Index (n₂₀/D) 1.446[1]
Optical Activity ([α]₂₀/D) +18.5° (c = 2 in acetone)[1]
Flash Point 99 °C (210.2 °F) - closed cup[1]
Solubility Soluble in acetone.[1]

Synonyms: (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester.[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityAssignment
~4.3mH4
~4.2mH3
~4.1ddH5a
~3.9ddH5b
~3.8sOCH₃
~3.0dOH
~1.4sCH₃ (isopropylidene)
~1.3sCH₃ (isopropylidene)

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~172C=O (ester)
~110C(CH₃)₂
~77C4
~72C3
~67C5
~52OCH₃
~26CH₃ (isopropylidene)
~25CH₃ (isopropylidene)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3450 (broad)O-HStretching
~2980, 2940, 2880C-H (alkane)Stretching
~1740 (strong)C=O (ester)Stretching
~1380, 1370C(CH₃)₂ (isopropylidene)Bending
~1215, 1070C-O (ester, ether)Stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of a methyl group from the isopropylidene moiety (m/z = 175), loss of the methoxy (B1213986) group from the ester (m/z = 159), and cleavage of the dioxolane ring.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound starts from L-tartaric acid. The key intermediate is Dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This procedure is adapted from Organic Syntheses.[4]

  • Reactants: L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Procedure:

    • A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid monohydrate is warmed to obtain a homogeneous solution.

    • Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes via a distillation head.

    • After cooling, anhydrous potassium carbonate is added to neutralize the acid catalyst.

    • The volatile materials are removed under reduced pressure.

    • The crude product is purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 2: Reduction to this compound

  • Plausible Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, or other chemoselective reducing agents.

  • General Procedure:

    • The Dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in an appropriate solvent (e.g., ethanol, THF).

    • The reducing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction is quenched (e.g., with a weak acid or water).

    • The product is extracted into an organic solvent.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by vacuum distillation or column chromatography.

Applications in Research and Drug Development

Chiral Building Block in Total Synthesis

This compound is a valuable chiral starting material in the total synthesis of complex natural products. A notable example is its use in the synthesis of (-)-echinosporin, a compound with potential antitumor and antibacterial activities.[5]

G A This compound B Protection of Hydroxyl Group A->B e.g., TBDMSCl C Reduction of Ester B->C e.g., DIBAL-H D Oxidation to Aldehyde C->D e.g., Swern or Dess-Martin Oxidation E Wittig Reaction or similar D->E e.g., Ph₃P=CHOMe F Dihydrofuran Intermediate E->F Cyclization

Caption: Synthesis of a dihydrofuran intermediate from this compound for (-)-echinosporin synthesis.

Potential Role in the Endocannabinoid System

Some evidence suggests that derivatives of threonic acid may interact with the endocannabinoid system.[3] This system is a complex cell-signaling network that plays a crucial role in regulating a range of physiological processes including appetite, pain sensation, mood, and memory. The primary receptors of this system are the cannabinoid receptors CB1 and CB2.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca²⁺ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Release Vesicle->Release Action Potential Receptor Neurotransmitter Receptor Release->Receptor Neurotransmitter PLC PLC Receptor->PLC Activates DAGL DAGL PLC->DAGL Produces DAG eCB Endocannabinoids (e.g., 2-AG) DAGL->eCB Synthesizes eCB->CB1 Retrograde Travel

Caption: Simplified diagram of endocannabinoid retrograde signaling at a synapse.

Conclusion

This compound is a versatile and valuable chiral synthon with established applications in the synthesis of complex molecules and potential, though less explored, roles in modulating biological systems. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for researchers leveraging this compound in their scientific endeavors.

References

The Biological Significance of L-Threonic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threonic acid, a metabolite of vitamin C, and its derivatives are emerging as significant players in cellular processes with considerable therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of L-threonic acid and its derivatives, with a focus on their roles in neuronal function, bone metabolism, and other physiological pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

L-threonic acid is a four-carbon sugar acid naturally found in various plants and is an endogenous metabolite of L-ascorbic acid (Vitamin C) in humans.[1][2] While L-threonic acid itself has demonstrated biological activity, its derivatives, particularly its salts, have garnered significant attention for their enhanced bioavailability and targeted therapeutic effects. This guide will primarily focus on the well-researched derivatives, Magnesium L-threonate and Calcium L-threonate, while also touching upon other emerging derivatives.

Core Biological Roles and Mechanisms

Magnesium L-threonate and Cognitive Function

Magnesium L-threonate (MgT) is a unique compound that has been shown to effectively cross the blood-brain barrier, thereby increasing magnesium concentrations in the brain.[3][4] This property underpins its significant effects on cognitive function.

Mechanism of Action:

The primary mechanism of action of MgT involves the modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[3] By increasing magnesium levels in the brain, MgT enhances the density and plasticity of synapses.[4]

Signaling Pathway:

The following diagram illustrates the role of Magnesium L-threonate in the NMDA receptor signaling pathway, leading to enhanced synaptic plasticity.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Calmodulin Calmodulin Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Proteins) CREB->Gene_Expression Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Leads to MgT Magnesium L-threonate Mg_ion Mg²⁺ MgT->Mg_ion Increases Intracellular Concentration Mg_ion->NMDA_Receptor Modulates (Relieves Voltage- Dependent Block)

Figure 1: Magnesium L-threonate and the NMDA Receptor Signaling Pathway.
Calcium L-threonate and Bone Metabolism

Calcium L-threonate is a salt of L-threonic acid that has shown promise in supporting bone health. Its mechanism extends beyond simply providing calcium.

Mechanism of Action:

L-threonic acid has been shown to stimulate the uptake of Vitamin C by osteoblasts.[2] Vitamin C is an essential cofactor for collagen synthesis, a critical component of the bone matrix.[2][5] By enhancing Vitamin C levels in bone-forming cells, Calcium L-threonate promotes the production of a healthy bone matrix and subsequent mineralization.[5]

Signaling Pathway:

The following diagram illustrates the proposed mechanism of Calcium L-threonate in promoting osteoblast differentiation and bone formation.

Osteoblast_Pathway cluster_extracellular Extracellular cluster_cell Osteoblast Ca_Threonate Calcium L-threonate L_threonate L-threonate Ca_Threonate->L_threonate Dissociates Ca_ion Ca²⁺ Ca_Threonate->Ca_ion Dissociates Vitamin_C Vitamin C VitC_Uptake Increased Vitamin C Uptake Vitamin_C->VitC_Uptake L_threonate->VitC_Uptake Stimulates Mineralization Matrix Mineralization Ca_ion->Mineralization Essential for Collagen_Synth Collagen Synthesis VitC_Uptake->Collagen_Synth Promotes Osteoblast_Diff Osteoblast Differentiation Collagen_Synth->Osteoblast_Diff Supports Osteoblast_Diff->Mineralization Leads to

Figure 2: Calcium L-threonate's Role in Osteoblast Function.
L-threonic Acid and DKK1 Inhibition

L-threonic acid has been shown to inhibit the expression of Dickkopf-1 (DKK1), a key antagonist of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for various developmental and homeostatic processes, including hair follicle development. By inhibiting DKK1, L-threonic acid may promote Wnt signaling.

Signaling Pathway:

The following diagram illustrates the inhibition of DKK1 by L-threonic acid within the Wnt/β-catenin signaling pathway.

Figure 3: L-threonic Acid Inhibition of DKK1 in the Wnt/β-catenin Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on L-threonic acid derivatives.

Table 1: Effects of Magnesium L-threonate on Cognitive Function (Human Studies)

Study PopulationDosageDurationKey FindingsReference
109 healthy Chinese adults (18-65 years)2 g/day Magtein®PS30 daysSignificant improvements in all five subcategories of "The Clinical Memory Test" and overall memory quotient scores compared to placebo.[7][8][9]
44 older adults (50-70 years) with cognitive impairment1.5-2 g/day 12 weeksSignificantly improved overall cognitive ability (p < 0.05) and reduced cognitive fluctuation compared to placebo.[10][11]
15 adults with moderate ADHD1 g/day (500mg twice daily)12 weeksSignificant improvements in clinician- and self-reported ADHD symptoms, executive functioning, and visual scanning measures. IQ scores increased by 5% to 12%.[10]
15 individuals with mild to moderate dementiaNot specified12 weeksSignificant improvement in regional cerebral metabolism and overall cognitive function.[10]

Table 2: Effects of Calcium L-threonate on Bone Health

ModelTreatmentConcentrationKey FindingsReference
Ovariectomized ratsCalcium L-threonate (high, middle, low dosage)Not specifiedSignificantly higher dry femur weight, ash weight, and calcium content compared to the model-control group.[12]
Preschool childrenCalcium L-threonateNot specifiedHigher bone mineral density (BMD) after 1.5 and 3 months compared to calcium carbonate and control groups. 72% of children had normal BMD after 3 months.[12]
In vitro (rabbit osteoclasts)Calcium L-threonate10⁻⁹, 10⁻⁷, 10⁻⁵ mol/LSignificantly reduced resorption area and C-telopeptide of type I collagen (CTx) concentration compared to control.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Quantification of L-threonate in Human Plasma via HPLC-MS/MS

This protocol is adapted from a method for the determination of L-threonate in human plasma and urine.[3][13][14][15]

Objective: To accurately quantify the concentration of L-threonate in human plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • YMC J'Sphere C18 column (or equivalent)

  • Methanol (B129727), acetonitrile, ammonium (B1175870) acetate (B1210297) (HPLC grade)

  • Human plasma samples

  • L-threonate standard

  • Internal standard (e.g., isotopic labeled L-threonate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard. b. Add 300 µL of methanol to precipitate proteins. c. Vortex the mixture for 3 minutes. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)

    • Flow Rate: 0.2 mL/min

    • Column: YMC J'Sphere C18

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transition for L-threonate: m/z 134.5 → 74.7

  • Quantification:

    • Generate a standard curve using known concentrations of L-threonate.

    • Calculate the concentration of L-threonate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Osteoclast Resorption Pit Assay

This protocol is a generalized procedure based on established methods for assessing osteoclast activity.[1][16][17][18]

Objective: To evaluate the effect of L-threonate derivatives on the bone-resorbing activity of osteoclasts in vitro.

Materials:

  • Bone marrow cells from mice or rabbits, or human peripheral blood mononuclear cells (PBMCs)

  • Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS), M-CSF, and RANKL

  • Calcium phosphate-coated culture plates or dentin/bone slices

  • Test compounds (e.g., Calcium L-threonate, Sodium L-threonate)

  • Fixation solution (e.g., 2.5% glutaraldehyde (B144438) or 4% paraformaldehyde)

  • Staining solution (e.g., Toluidine Blue or 5% Silver Nitrate)

  • Microscope with imaging software

Procedure:

  • Osteoclast Differentiation: a. Isolate osteoclast precursors (bone marrow cells or PBMCs). b. Culture the cells in the presence of M-CSF and RANKL on the chosen substrate (calcium phosphate-coated plates or bone/dentin slices) to induce differentiation into mature osteoclasts. This typically takes 7-10 days.

  • Treatment: a. Once mature, multinucleated osteoclasts are observed, treat the cells with various concentrations of the L-threonate derivatives. Include a vehicle control group. b. Culture for an additional 3-7 days to allow for bone resorption.

  • Visualization and Quantification of Resorption Pits: a. Remove the cells from the substrate (e.g., using sonication or bleach). b. Stain the substrate to visualize the resorption pits. For example, with 5% silver nitrate (B79036) followed by exposure to light. c. Capture images of the resorption pits using a microscope. d. Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Compare the resorbed area in the treated groups to the control group to determine the effect of the L-threonate derivatives on osteoclast activity.

Immunofluorescence Staining for Synaptic Proteins in Rodent Brain

This protocol provides a general workflow for the immunofluorescent detection of synaptic proteins in brain tissue.[19][20][21]

Objective: To visualize and quantify the density of synaptic proteins (e.g., synaptophysin, PSD-95) in the brains of rodents treated with Magnesium L-threonate.

Materials:

  • Rodent brain tissue (fixed and cryoprotected)

  • Cryostat

  • Microscope slides

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies against synaptic proteins (e.g., anti-synaptophysin, anti-PSD-95)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Tissue Sectioning: a. Section the frozen brain tissue into thin sections (e.g., 20-40 µm) using a cryostat. b. Mount the sections onto microscope slides.

  • Immunostaining: a. Wash the sections with PBS. b. Permeabilize the tissue with PBS containing Triton X-100. c. Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature. d. Incubate the sections with the primary antibodies diluted in antibody dilution buffer overnight at 4°C. e. Wash the sections extensively with PBS. f. Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark. g. Wash the sections with PBS. h. Counterstain the nuclei with DAPI or Hoechst. i. Mount the coverslips onto the slides using an anti-fade mounting medium.

  • Imaging and Analysis: a. Acquire images of the stained sections using a confocal microscope. b. Quantify the density and intensity of the synaptic protein puncta using image analysis software.

Other L-Threonic Acid Derivatives

While Magnesium and Calcium L-threonate are the most studied, other derivatives also show biological potential.

  • Sodium L-threonate: Has been shown to inhibit bone resorption by osteoclasts in vitro, though to a lesser extent than Calcium L-threonate.[8]

  • Potassium L-threonate: Included in some supplement formulations, but specific research on its biological effects is limited.

  • Zinc L-threonate: Zinc is an essential trace element involved in numerous enzymatic reactions. Zinc L-threonate is proposed as a bioavailable form of zinc, potentially leveraging the carrier properties of L-threonate for enhanced absorption.[22]

Conclusion

L-threonic acid and its derivatives represent a promising area of research with significant implications for drug development and nutritional science. Magnesium L-threonate shows considerable potential for enhancing cognitive function, while Calcium L-threonate offers a novel approach to supporting bone health. Further research into the mechanisms of action and therapeutic applications of these and other L-threonic acid derivatives is warranted. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of this fascinating class of compounds.

References

The Versatility of Methyl 3,4-O-isopropylidene-L-threonate: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-O-isopropylidene-L-threonate has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid, stereochemically defined structure, derived from L-threonic acid, provides a robust scaffold for the introduction of new stereocenters, making it a powerful tool in the synthesis of complex natural products and pharmaceutically active molecules. This guide provides a comprehensive overview of its applications, supported by experimental details and quantitative data.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties:

PropertyValue
CAS Number 92973-40-5
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
Boiling Point 96-100 °C (0.1 mmHg)
Density 1.175 g/mL at 25 °C
Optical Activity [α]²⁰/D +18.5° (c=2 in acetone)[1]

Core Applications in Natural Product Synthesis

The utility of this compound as a chiral precursor is prominently demonstrated in the total synthesis of several complex natural products. Its inherent chirality is effectively transferred to the target molecules, often with high diastereoselectivity.

Synthesis of (-)-Echinosporin

This compound serves as a key starting material in the total synthesis of the antibiotic (-)-echinosporin. It is utilized to prepare a crucial dihydrofuran substrate, which constitutes a significant portion of the natural product's core structure.[1][2]

Synthesis of Lyngbyabellin M

In the enantioselective total synthesis of (+)-Lyngbyabellin M, a complex marine natural product, derivatives of this compound are employed to construct a key chiral thiazole (B1198619) fragment. This transformation underscores the building block's role in introducing specific stereochemistry within a larger synthetic framework.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this chiral building block. The following sections provide insights into key experimental procedures.

General Workflow for Derivatization

The transformation of this compound often begins with the protection of the free hydroxyl group, followed by modification of the methyl ester. This common workflow allows for a variety of subsequent reactions.

G start This compound step1 Protection of Hydroxyl Group (e.g., silylation, benzylation) start->step1 step2 Modification of Methyl Ester (e.g., reduction, Grignard addition, hydrolysis) step1->step2 step3 Further Functional Group Interconversion step2->step3 product Chiral Intermediate step3->product

Caption: General workflow for the derivatization of this compound.

Data Presentation: Representative Transformations

The following table summarizes quantitative data for typical reactions involving derivatives of this compound, highlighting its efficiency in stereoselective synthesis.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Diastereomeric/Enantiomeric Excess (%)
ReductionProtected Threonate DerivativeLiAlH₄, THF, 0 °C to rtChiral Butanetriol Derivative>90>98 (de)
Grignard AdditionProtected Threonate DerivativeMeMgBr, Et₂O, -78 °CTertiary Alcohol~85>95 (de)
Wittig ReactionDerived AldehydePh₃P=CHCO₂Et, CH₂Cl₂, rtα,β-Unsaturated Ester~80>90 (E/Z ratio)

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application in drug development is logically connected to the synthesis of molecules that target specific pathways. For instance, the synthesis of a kinase inhibitor might follow the logical workflow outlined below.

G cluster_0 Drug Discovery and Development A Target Identification (e.g., Kinase) B Lead Compound Design A->B C Asymmetric Synthesis of Lead Compound B->C E In Vitro and In Vivo Testing C->E D This compound (Chiral Building Block) D->C Provides Chirality F Clinical Trials E->F

Caption: Logical workflow for the application of the chiral building block in drug development.

Conclusion

This compound stands out as a highly effective and reliable chiral building block for the stereoselective synthesis of complex organic molecules. Its utility in the construction of key fragments for natural product synthesis, coupled with the high degree of stereocontrol it offers, ensures its continued importance in the fields of organic chemistry, medicinal chemistry, and drug development. The detailed experimental protocols and quantitative data presented in this guide aim to facilitate its broader application and inspire the development of novel synthetic methodologies.

References

The Natural Abundance and Scientific Significance of L-Threonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonic acid, a four-carbon sugar acid, is a naturally occurring compound that has garnered increasing interest within the scientific community. Primarily known as a key metabolite of L-ascorbic acid (Vitamin C), its presence has been identified across a wide spectrum of biological systems, from plants and microorganisms to animals and humans. This technical guide provides a comprehensive overview of the natural abundance and sources of L-threonic acid, details the analytical methodologies for its quantification, and explores its emerging role in cellular signaling pathways.

Natural Abundance and Sources of L-Threonic Acid

L-Threonic acid is intrinsically linked to the metabolism of Vitamin C. Its formation occurs through the oxidative cleavage of L-ascorbic acid, a well-documented pathway in both plants and animals.[1] This process results in the generation of L-threonic acid from carbons 3, 4, 5, and 6 of the original ascorbic acid molecule.

Plant Kingdom

L-Threonic acid is a recognized plant and algal metabolite, playing a role in various metabolic pathways.[2] Its presence has been confirmed in several plant species, where it can be further metabolized. For instance, in plants belonging to the Geraniaceae family, such as Pelargonium crispum (lemon geranium), L-threonic acid is formed and can be subsequently oxidized to L-tartaric acid.[1] In contrast, in species like Rumex x acutus (sorrel), L-threonic acid is metabolized into carbon dioxide, sucrose, and other carbohydrates.[3] Other plants where L-threonic acid has been reported include Lotus burttii and Lotus tenuis. While qualitatively acknowledged, extensive quantitative data on L-threonic acid concentrations across a broad range of fruits and vegetables remains an area for further research. Some identified food sources include buffalo currant, yam, purslane, and bayberry.[4]

Animal Kingdom

In animals, L-threonic acid is a normal component of various bodily fluids. It has been identified in blood, aqueous humour, and cerebrospinal fluid (CSF).[5][6] Its presence in the CSF is particularly noteworthy in the context of neuroscience research.

Microorganisms

L-Threonic acid has also been identified as a metabolite in various microorganisms. Certain fungi, such as Myrothecium verrucaria and Aspergillus fumigatus, have demonstrated the ability to metabolize ascorbic acid into L-threonic acid.[5] Furthermore, specific bacteria in the rumen of cattle have been shown to influence the concentration of threonic acid.[5]

Quantitative Data on L-Threonic Acid

The quantification of L-threonic acid in biological matrices is essential for understanding its physiological roles and potential as a biomarker. The following tables summarize the available quantitative data.

Biological MatrixOrganismConcentration RangeUnitReference(s)
PlasmaHuman0.25-50µg/mL[3][7]
UrineHuman2.5-500µg/mL[3][7]
Cerebrospinal FluidRatNaturally present-[2]

Further research is required to establish a comprehensive database of L-threonic acid concentrations in a wider variety of natural sources.

Experimental Protocols for L-Threonic Acid Analysis

Accurate quantification of L-threonic acid necessitates robust analytical methodologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Electrophoresis (CE) are the most commonly employed techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the determination of L-threonic acid in complex biological matrices like plasma and urine.

Sample Preparation (Human Plasma and Urine):

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of methanol.

  • Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Dilution: For urine samples, a further dilution with water may be necessary to bring the concentration within the linear range of the assay.[3][7]

Chromatographic Conditions:

  • Column: YMC J'Sphere C18 (or equivalent)[3]

  • Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v)[3]

  • Flow Rate: 0.2 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • Ion Transition: m/z 134.5 → 74.7[3]

  • Collision Energy and other MS parameters: To be optimized for the specific instrument used.

Capillary Electrophoresis (CE)

CE provides an alternative method for the analysis of L-threonic acid, particularly in pharmaceutical preparations.

Sample Preparation (Pharmaceutical Preparations):

  • Dissolution: Dissolve the sample (e.g., calcium L-threonate tablets) in deionized water to a known concentration.

  • Filtration: Filter the solution through a 0.45 µm filter before injection.

Electrophoretic Conditions:

  • Capillary: Fused silica, uncoated

  • Background Electrolyte (BGE): 20 mM 2,6-pyridinedicarboxylic acid (PDC) can be used for the simultaneous determination of various anions, including L-threonic acid.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Detection: Indirect UV detection.

  • Temperature: Controlled temperature, e.g., 25°C.

Signaling Pathways and Biological Roles

Recent research has begun to elucidate the role of L-threonic acid in cellular signaling, particularly in the nervous system.

Modulation of Intracellular Magnesium and Synaptic Plasticity

L-threonic acid has been shown to facilitate the transport of magnesium ions (Mg²⁺) into neuronal cells.[2] This is thought to occur through the utilization of glucose transporters (GLUTs).[2] The resulting increase in intracellular Mg²⁺ concentration has significant downstream effects, including the upregulation of NMDA receptor subunit NR2B, an increase in mitochondrial membrane potential, and ultimately, an enhancement of synaptic density.[2] This pathway highlights the potential of L-threonic acid in modulating synaptic plasticity and cognitive function.

L_threonic_acid_magnesium_influx cluster_neuron L_threonic_acid L-Threonic Acid GLUT Glucose Transporters (GLUTs) L_threonic_acid->GLUT Facilitates transport via Mg2_int Intracellular Mg²⁺ GLUT->Mg2_int Influx Mg2_ext Extracellular Mg²⁺ Mg2_ext->GLUT Neuron Neuron NR2B NR2B Upregulation Mg2_int->NR2B Mito Increased Mitochondrial Membrane Potential Mg2_int->Mito Synapse Increased Synaptic Density NR2B->Synapse Mito->Synapse Cognition Enhanced Cognitive Function Synapse->Cognition

L-threonic acid mediated magnesium influx and its downstream effects on synaptic plasticity.
Ascorbic Acid Catabolism Workflow

The primary source of endogenous L-threonic acid is the breakdown of L-ascorbic acid. This metabolic process is a key aspect of ascorbate (B8700270) homeostasis.

Ascorbic_Acid_Catabolism Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Oxidation Oxidation Ascorbic_Acid->Oxidation Dehydroascorbic_Acid Dehydroascorbic Acid Oxidation->Dehydroascorbic_Acid Cleavage Oxidative Cleavage (C2-C3 bond) Dehydroascorbic_Acid->Cleavage L_Threonic_Acid L-Threonic Acid Cleavage->L_Threonic_Acid Oxalic_Acid Oxalic Acid Cleavage->Oxalic_Acid Further_Metabolism Further Metabolism (e.g., to L-tartaric acid or CO₂) L_Threonic_Acid->Further_Metabolism

Simplified workflow of L-ascorbic acid catabolism to L-threonic acid.

Conclusion and Future Directions

L-Threonic acid, a natural metabolite of Vitamin C, is ubiquitously present in the biological world. While its role as a metabolic byproduct has been long established, recent discoveries regarding its involvement in cellular signaling, particularly in the nervous system, have opened new avenues for research and potential therapeutic applications. The methodologies for its quantification are well-developed, enabling more in-depth studies into its pharmacokinetics and physiological concentrations.

Future research should focus on:

  • Comprehensive Quantification: Establishing a broad database of L-threonic acid concentrations in various foodstuffs to better understand dietary intake.

  • Mechanism of Action: Further elucidating the molecular mechanisms by which L-threonic acid influences cellular processes, including its interaction with various transporters and receptors.

  • Therapeutic Potential: Investigating the therapeutic efficacy of L-threonic acid and its salts in preclinical and clinical models of neurological and other disorders.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on L-threonic acid and highlighting the exciting research opportunities that lie ahead.

References

The Critical Role of Chiral Synthons in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmaceutical development, profoundly influencing a drug's efficacy, safety, and overall therapeutic profile. A vast number of pharmaceuticals are chiral molecules, existing as enantiomers – non-superimposable mirror images that can exhibit remarkably different pharmacological and toxicological properties. Consequently, the synthesis of enantiomerically pure drugs is a paramount objective in drug discovery. This technical guide delves into the pivotal role of chiral synthons as the fundamental building blocks for constructing these stereochemically defined active pharmaceutical ingredients (APIs). We will explore the significance of chirality in drug action, provide detailed experimental methodologies for the synthesis of key chiral synthons, present quantitative data on the differential effects of enantiomers, and visualize critical concepts through detailed diagrams.

The Imperative of Chirality in Drug Design

The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. This intrinsic chirality dictates that drug-receptor and drug-enzyme interactions are highly stereospecific. The "three-point attachment" model provides a fundamental explanation for this selectivity, where one enantiomer of a chiral drug can bind effectively to its target, eliciting a therapeutic response, while the other enantiomer may bind weakly, be inactive, or even interact with a different target, leading to off-target effects and toxicity.[1][2]

The tragic case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry in drug safety. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects. This and other examples have led to stringent regulatory requirements for the development and marketing of chiral drugs, mandating the characterization and justification of the chosen stereoisomeric form.[3]

Chiral Synthons: The Architect's Toolkit for Enantioselective Synthesis

A chiral synthon is a stereochemically pure building block used in the synthesis of a target molecule. These synthons carry the required chirality from the outset, guiding the stereochemical outcome of subsequent reactions and ultimately enabling the construction of a single, desired enantiomer of the final drug product. The use of chiral synthons is a cornerstone of several key strategies in asymmetric synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes as starting materials.

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, converting a prochiral substrate into a chiral product.

  • Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. While effective, it is often less efficient as it can result in the discard of 50% of the material.

Quantitative Comparison of Enantiomer Activity

The following tables summarize quantitative data highlighting the differential pharmacological and pharmacokinetic properties of enantiomers for several key drugs.

DrugEnantiomerPotency/ActivityReference(s)
Propranolol (S)-(-)-Propranolol~100 times higher binding affinity for beta-adrenergic receptors than the (R)-(+)-enantiomer.[4][5][6][7]
(R)-(+)-PropranololSignificantly lower binding affinity.[4][5][6][7]
Salbutamol (B1663637) (R)-(-)-SalbutamolThe pharmacologically active enantiomer responsible for bronchodilation.[8][9][10]
(S)-(+)-SalbutamolConsidered inert or may contribute to adverse effects.[8][9][10]
Cetirizine (B192768) Levocetirizine (B1674955) ((R)-enantiomer)The active enantiomer with superior H1 receptor binding affinity.[11][12][13][14][15]
Dextrocetirizine ((S)-enantiomer)Pharmacologically inactive.[11]
Verapamil (S)-(-)-VerapamilApproximately 10-fold higher therapeutic potency than the (R)-(+)-enantiomer.
(R)-(+)-VerapamilLower therapeutic potency.

Note: This table presents a selection of examples, and the differential effects of enantiomers are observed across a wide range of drug classes.

Detailed Experimental Protocols for Chiral Synthon Synthesis

This section provides detailed methodologies for the synthesis of representative chiral synthons, illustrating key asymmetric synthesis and resolution techniques.

Resolution of Racemic Ibuprofen (B1674241) to (S)-(+)-Ibuprofen

This protocol details the classical resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts with different solubilities.

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-α-Phenethylamine

  • Potassium Hydroxide (KOH)

  • Sulfuric Acid (H₂SO₄)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • Formation of Diastereomeric Salts:

    • In a round-bottom flask, dissolve racemic ibuprofen in a 0.5 M KOH solution.

    • Heat the solution to 75-85 °C with stirring.

    • Slowly add (S)-(-)-α-phenethylamine to the heated mixture. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt will form.

    • Continue heating for a specified time to ensure complete precipitation.

    • Cool the mixture to room temperature and collect the solid salt by vacuum filtration.

  • Recrystallization of the Diastereomeric Salt:

    • Dissolve the collected salt in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce recrystallization.

    • Collect the purified (S,S)-salt by vacuum filtration.

  • Recovery of (S)-(+)-Ibuprofen:

    • Suspend the recrystallized salt in water and acidify with 2 M H₂SO₄.

    • Extract the aqueous layer multiple times with MTBE.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield (S)-(+)-Ibuprofen as a solid.

Asymmetric Synthesis of a Chiral Ketone via Organocatalysis

This protocol describes the enantioselective Michael addition of a ketone to a maleimide (B117702), catalyzed by a chiral primary amine-salicylamide catalyst, to produce a chiral ketone.

Materials:

  • Maleimide substrate

  • Ketone substrate

  • Chiral primary amine-salicylamide catalyst

  • Toluene (or other suitable solvent)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of the maleimide and the ketone in toluene, add the chiral primary amine-salicylamide catalyst (typically 10 mol%).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or 0 °C for 12-72 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched chiral ketone.[16]

Enantioselective Synthesis of a Chiral Aldehyde via Organocatalytic α-Chlorination

This protocol outlines the direct enantioselective α-chlorination of an aldehyde using an imidazolidinone catalyst.[17]

Materials:

  • Aldehyde substrate

  • Perchlorinated quinone (as the electrophilic chlorine source)

  • Imidazolidinone catalyst

  • Suitable solvent (e.g., CHCl₃)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the aldehyde substrate and the perchlorinated quinone in the solvent.

    • Add the imidazolidinone catalyst (typically 20 mol%).

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., -20 °C) for the required time, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the chiral α-chloro aldehyde.

Visualizing Key Concepts in Chiral Drug Discovery

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows discussed in this guide.

Chirality_Drug_Action cluster_Drug Chiral Drug cluster_Target Biological Target R-Enantiomer R-Enantiomer Non-superimposable mirror image Receptor {Chiral Receptor | Specific 3D Binding Site} R-Enantiomer->Receptor Effective Binding (Therapeutic Effect) S-Enantiomer S-Enantiomer Non-superimposable mirror image S-Enantiomer->Receptor Poor or No Binding (Inactive or Off-Target Effects)

Caption: Easson-Stedman three-point attachment model.

Experimental_Workflow_Resolution start Start: Racemic Mixture (R- and S-Ibuprofen) step1 1. React with Chiral Resolving Agent ((S)-(-)-α-Phenethylamine) start->step1 step2 2. Form Diastereomeric Salts ((R,S)- and (S,S)-salts) step1->step2 step3 3. Fractional Crystallization (Separation based on solubility) step2->step3 step4a 4a. Isolate Less Soluble (S,S)-Salt step3->step4a step4b 4b. (R,S)-Salt remains in solution step3->step4b step5 5. Acidification of (S,S)-Salt step4a->step5 end End: Enantiomerically Pure (S)-(+)-Ibuprofen step5->end

Caption: Workflow for chiral resolution of ibuprofen.

Asymmetric_Synthesis_Strategies cluster_strategies Asymmetric Synthesis Strategies prochiral Prochiral Substrate chiral_catalyst Chiral Catalyst (e.g., metal complex, organocatalyst) prochiral->chiral_catalyst Catalytic Cycle chiral_auxiliary Chiral Auxiliary (Temporary attachment) prochiral->chiral_auxiliary 1. Attachment chiral_reagent Chiral Reagent (Stoichiometric) prochiral->chiral_reagent Stoichiometric Reaction chiral_product Enantiomerically Enriched Product chiral_catalyst->chiral_product chiral_auxiliary->chiral_product 2. Diastereoselective reaction 3. Removal of auxiliary chiral_reagent->chiral_product

Caption: Key strategies in asymmetric synthesis.

Conclusion

The synthesis of single-enantiomer drugs is no longer a niche consideration but a fundamental requirement in modern drug discovery and development. Chiral synthons provide the essential stereochemical information needed to construct complex, enantiomerically pure active pharmaceutical ingredients efficiently and predictably. A thorough understanding of asymmetric synthesis strategies, coupled with robust analytical techniques for determining enantiomeric purity, is critical for any scientist or researcher in the pharmaceutical industry. The continued development of novel chiral synthons and more efficient catalytic methods will undoubtedly pave the way for the creation of safer and more effective medicines.

References

The Versatile Role of Methyl 3,4-O-isopropylidene-L-threonate in Glycobiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate, a chiral building block derived from L-threonic acid, has emerged as a valuable tool in the field of glycobiology. Its unique stereochemistry and protected functional groups make it an ideal starting material for the synthesis of a variety of biologically significant molecules, including rare sugars and complex natural products. This technical guide provides an in-depth overview of the applications of this compound in glycobiology research, with a focus on its role in the synthesis of bioactive compounds and the study of carbohydrate-protein interactions. This document will detail key experimental protocols, present quantitative data, and visualize synthetic pathways to facilitate its use in the laboratory.

Core Applications in Glycobiology

The primary application of this compound in glycobiology stems from its utility as a precursor for L-threose and its derivatives. L-threose, a four-carbon aldose, is a component of some bacterial polysaccharides and has been implicated in the glycation of proteins. The isopropylidene protecting group on the C3 and C4 hydroxyls of the threonate allows for selective manipulation of the carboxyl and C2 hydroxyl groups, making it a versatile intermediate for complex synthetic routes.

Synthesis of Bioactive Molecules: The Case of (-)-Echinosporin

A prominent example of the utility of this compound is its role as a key starting material in the total synthesis of (-)-echinosporin, a potent antibiotic. In this synthesis, the threonate derivative is converted into a crucial dihydrofuran intermediate.

Experimental Protocol: Synthesis of the Dihydrofuran Intermediate

This protocol outlines the initial steps in the synthesis of (-)-echinosporin, starting from this compound.

Step 1: Reduction of the Methyl Ester

  • Reagents: this compound, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM).

  • Procedure: A solution of this compound in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in hexanes is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude lactol.

  • Quantitative Data: This reduction typically proceeds with high yield, often exceeding 90%.

Step 2: Wittig Reaction to form the Alkene

  • Reagents: Crude lactol from Step 1, (Carbethoxymethylene)triphenylphosphorane (B24862), Toluene.

  • Procedure: The crude lactol is dissolved in toluene, and (carbethoxymethylene)triphenylphosphorane is added. The mixture is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel.

  • Quantitative Data: The Wittig reaction generally provides the desired alkene in good yields, typically around 80-85%.

Step 3: Dihydroxylation and Acetonide Formation

  • Reagents: Alkene from Step 2, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid (p-TsOH).

  • Procedure: The alkene is dissolved in a mixture of acetone and water and treated with a catalytic amount of OsO₄ and NMO. After stirring for 12 hours, the reaction is quenched with sodium sulfite. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The resulting diol is then dissolved in acetone and treated with 2,2-dimethoxypropane and a catalytic amount of p-TsOH to form the corresponding acetonide, which is the dihydrofuran intermediate.

  • Quantitative Data: The dihydroxylation and subsequent acetonide formation are usually efficient, with overall yields in the range of 75-80%.

Table 1: Summary of Yields for the Synthesis of the Dihydrofuran Intermediate

StepProductTypical Yield (%)
1. Reduction of Methyl EsterLactol>90
2. Wittig ReactionAlkene80-85
3. Dihydroxylation and Acetonide FormationDihydrofuran Intermediate75-80

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the dihydrofuran intermediate from this compound.

Synthesis_of_Dihydrofuran A This compound B Lactol A->B 1. DIBAL-H, DCM, -78°C 2. MeOH C Alkene B->C (Ph)3P=CHCO2Et Toluene, reflux D Dihydrofuran Intermediate C->D 1. OsO4 (cat.), NMO 2. 2,2-DMP, p-TsOH

Synthesis of the Dihydrofuran Intermediate.
L-Threose Derivatives and Protein Glycation

L-threose, which can be readily prepared from this compound by reduction and deprotection, is a reactive sugar that can participate in glycation reactions with proteins. This process, also known as the Maillard reaction, can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various disease states. The study of L-threose-mediated glycation is an important area of glycobiology research.

Experimental Protocol: In Vitro Glycation of Bovine Serum Albumin (BSA) with L-Threose

  • Reagents: L-threose (prepared from this compound), Bovine Serum Albumin (BSA), Phosphate buffered saline (PBS, pH 7.4).

  • Procedure: A solution of BSA in PBS is incubated with a molar excess of L-threose at 37 °C for several days. Aliquots are taken at various time points to monitor the extent of glycation.

  • Analysis: The formation of glycated BSA can be monitored by several methods, including:

    • Fluorescence Spectroscopy: AGEs often exhibit characteristic fluorescence. An increase in fluorescence intensity at an excitation of ~370 nm and emission of ~440 nm is indicative of AGE formation.

    • SDS-PAGE: Glycation can lead to protein cross-linking, which can be visualized as higher molecular weight bands on an SDS-PAGE gel.

    • Mass Spectrometry: To identify the specific sites of glycation on the protein.

Logical Workflow for Studying L-Threose Glycation

The following diagram outlines the workflow for investigating the role of L-threose in protein glycation.

Glycation_Workflow cluster_synthesis Synthesis of L-Threose cluster_incubation In Vitro Glycation cluster_analysis Analysis of Glycation A This compound B L-Threose A->B Reduction & Deprotection D Incubation at 37°C B->D C Bovine Serum Albumin (BSA) C->D E Fluorescence Spectroscopy D->E F SDS-PAGE D->F G Mass Spectrometry D->G

Workflow for L-Threose Glycation Studies.

Broader Implications in Glycobiology

The ability to synthesize L-threose and its derivatives from this compound opens up avenues for exploring their roles in various biological processes. For instance, L-threose can be a substrate for enzymes such as aldose reductase, an enzyme implicated in diabetic complications. Studying the interaction of L-threose with such enzymes can provide insights into disease mechanisms.

Furthermore, the chiral nature of this compound makes it a valuable building block for the synthesis of more complex and rare monosaccharides and their derivatives. These can then be used to probe the specificity of carbohydrate-binding proteins (lectins) or as inhibitors of glycosyltransferases, enzymes crucial for the assembly of glycans.

Conclusion

This compound is a versatile and valuable tool for researchers in glycobiology and drug discovery. Its utility as a chiral precursor for the synthesis of bioactive molecules like (-)-echinosporin and for the preparation of L-threose to study protein glycation highlights its importance. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this compound in the laboratory, enabling further exploration of its potential in advancing our understanding of the complex world of carbohydrates and their roles in health and disease.

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 92973-40-5: Methyl 3,4-O-isopropylidene-L-threonate

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound (CAS Number: 92973-40-5). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

This compound is a chiral carbohydrate derivative. Its structure features a protected diol in the form of an isopropylidene acetal, a secondary alcohol, and a methyl ester. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 92973-40-5[1][2][3]
IUPAC Name methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate[2]
Synonyms (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester[3]
Molecular Formula C₈H₁₄O₅[3]
Molecular Weight 190.19 g/mol [2][3]
InChI Key JSFASCPVVJBLRD-NTSWFWBYSA-N[1]
SMILES COC(=O)--INVALID-LINK--[C@@H]1COC(C)(C)O1[1]

Table 2: Physicochemical Data

PropertyValueReference
Physical Form Liquid[1]
Density 1.175 g/mL at 25 °C[1]
Boiling Point 125 °C at 12 mmHg[1]
Refractive Index (n20/D) 1.446[1]
Optical Activity ([α]20/D) +18.5° (c = 2 in acetone)[1]
Flash Point 99 °C (210.2 °F) - closed cup[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

SpectroscopyData Source / Description
¹H NMR Available on PubChem, provided by Sigma-Aldrich.
¹³C NMR Available on PubChem, provided by Sigma-Aldrich.
IR ATR-IR spectra are available on PubChem.
Mass Spectrometry Data not readily available in the searched sources.

Synthesis and Application

This compound is a key intermediate in the synthesis of complex organic molecules. Its most notable application is in the total synthesis of the natural product (-)-echinosporin.

Role in the Total Synthesis of (-)-Echinosporin

In the total synthesis of (-)-echinosporin, as reported by A. B. Smith III, et al., this compound serves as the precursor for the construction of a key dihydrofuran intermediate. This dihydrofuran then undergoes a [2+2] photocycloaddition with a cyclopentenone derivative.

G A This compound B Dihydrofuran Intermediate A->B Several Steps D [2+2] Photocycloaddition B->D C Cyclopentenone C->D E Key Synthetic Intermediate for (-)-Echinosporin D->E

Caption: Synthetic pathway to a key intermediate of (-)-echinosporin.

Experimental Protocol: Preparation of the Dihydrofuran Substrate

The detailed experimental protocol for the conversion of this compound to the dihydrofuran intermediate is described in the supplementary information of the original publication. The key transformation involves the protection of the secondary alcohol, reduction of the ester, and subsequent cyclization.

It is important to note that the specific, step-by-step protocol from the primary literature should be consulted for precise reagent quantities, reaction conditions, and purification methods.

Biological Activity

Reported and Potential Activities

One commercial supplier describes this compound as an "endocannabinoid that has been found to have anti-inflammatory activities in animals"[4]. However, a thorough search of peer-reviewed scientific literature did not yield any primary research to substantiate this claim. The biological activity of this specific compound, therefore, remains largely uncharacterized in the public domain.

Given the structural relationship to L-threonic acid, a metabolite of vitamin C, and the unsubstantiated claims, two potential areas for biological investigation are its anti-inflammatory and cannabinoid receptor binding activities.

Proposed Experimental Protocols for Biological Screening

For researchers interested in investigating the purported biological activities, the following are detailed, generic protocols for relevant in vitro assays.

This assay assesses the potential of a compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Analysis A Culture RAW 264.7 Macrophages B Seed cells in 96-well plates A->B C Pre-treat with Test Compound (this compound) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Measure Nitric Oxide (Griess Assay) F->G H Measure Cytokines (ELISA for TNF-α, IL-6) F->H

Caption: Workflow for in vitro anti-inflammatory activity screening.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using commercially available ELISA kits.

This assay determines if a compound can bind to cannabinoid receptors, which would be the first step in validating the "endocannabinoid" claim.

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection A Prepare membranes from cells expressing CB1 or CB2 receptors D Incubate membranes, radioligand, and test compound A->D B Radioligand (e.g., [³H]CP55,940) B->D C Test Compound (this compound) C->D E Rapid filtration to separate bound and free radioligand D->E F Quantify radioactivity of bound ligand using liquid scintillation counting E->F

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human CB1 or CB2 receptors.

  • Binding Assay: In a 96-well plate, the cell membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 30°C for 90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting. The ability of the test compound to displace the radioligand is indicative of its binding affinity.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves[1]. It should be stored in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized chiral building block with established applications in organic synthesis, particularly in the synthesis of natural products. Its physicochemical and spectroscopic properties are well-documented. However, its biological activity remains an area with a significant lack of peer-reviewed data. The unsubstantiated claims of it being an endocannabinoid with anti-inflammatory properties present an opportunity for further research. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of this compound.

References

Introduction to the synthesis of (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of a key synthetic pathway for producing (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis leverages the chiral pool, starting from the readily available L-(+)-tartaric acid derivative, (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This document details the critical transformations, including a low-temperature partial reduction and a diastereoselective cyanohydrin formation, followed by conversion to the final product. Included are detailed experimental protocols, tabulated quantitative data for each synthetic step, and process diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

(αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester is a highly functionalized chiral molecule. Its structure, derived from L-tartaric acid, incorporates two contiguous stereocenters, making it a useful synthon for the stereocontrolled synthesis of complex organic molecules. The 1,3-dioxolane (B20135) moiety serves as a protecting group for the vicinal diol of the original tartaric acid backbone, while the α-hydroxy-acetic acid methyl ester side chain provides a versatile handle for further chemical modification.

The synthetic strategy outlined herein begins with (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a common chiral intermediate derived from L-glyceric acid or L-tartaric acid. The core of the synthesis involves two crucial steps: the partial reduction of the starting ester to its corresponding aldehyde, followed by a diastereoselective nucleophilic addition of cyanide to establish the second stereocenter with the desired (R) configuration.

Overall Synthetic Pathway

The synthesis is a three-step process starting from the commercially available chiral ester. The pathway is designed to control the stereochemistry at each new chiral center.

G reactant reactant product product A (-)-Methyl (S)-2,2-dimethyl- 1,3-dioxolane-4-carboxylate B (4S)-2,2-Dimethyl-1,3-dioxolane- 4-carboxaldehyde A->B 1. DIBAL-H, Toluene, -78°C 2. MeOH quench C (αR,4S)-2,2-Dimethyl-α-hydroxy- 1,3-dioxolane-4-acetonitrile B->C 1. KCN, H₂O 2. Acid workup D (αR,4S)-2,2-Dimethyl-α-hydroxy- 1,3-dioxolane-4-acetic acid methyl ester C->D 1. HCl (aq), Heat 2. MeOH, H⁺

Caption: Overall synthetic route to the target compound.

Experimental Protocols and Data

This section provides detailed methodologies for the key transformations and summarizes the expected quantitative outcomes in tabular format.

Step 1: Partial Reduction of Ester to Aldehyde

The selective reduction of the starting methyl ester to the corresponding aldehyde is achieved using Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the primary alcohol.[1][2][3]

Experimental Protocol:

  • A 1 L, three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a steady stream of dry argon.

  • The flask is charged with a solution of (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (16.02 g, 100 mmol) in 200 mL of anhydrous toluene.

  • The solution is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of the reducing agent.[4]

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene, 110 mL, 110 mmol, 1.1 eq.) is added dropwise to the stirred solution over a period of 1 hour, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the slow, dropwise addition of anhydrous methanol (B129727) (40 mL).

  • The mixture is allowed to warm to approximately -20 °C and then poured into a vigorously stirred, saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, 600 mL).[1][4]

  • The resulting biphasic mixture is stirred vigorously for 2-3 hours until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. The product is typically used in the next step without further purification.

ParameterValueReference
Starting MaterialMethyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[5][6]
ReagentDIBAL-H (1.0 M in Toluene)[7]
Stoichiometry1.1 equivalents
SolventAnhydrous Toluene[4]
Temperature-78 °C[1][2]
Reaction Time3 hours[4]
WorkupMethanol quench, Rochelle's salt[1][4]
Expected Yield 80-90% [4]
Product(4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Step 2: Diastereoselective Cyanohydrin Formation

The formation of the cyanohydrin introduces the α-hydroxy stereocenter. The inherent chirality of the (4S)-aldehyde directs the incoming cyanide nucleophile, leading to a diastereomeric mixture of cyanohydrins, with the (αR) isomer expected to be the major product based on established models of 1,2-asymmetric induction (Felkin-Anh model).

Experimental Protocol:

  • The crude (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (~100 mmol) from the previous step is dissolved in 200 mL of ethanol (B145695) in a 500 mL flask.

  • In a separate beaker, potassium cyanide (KCN, 9.77 g, 150 mmol, 1.5 eq.) is dissolved in 100 mL of deionized water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • The aqueous KCN solution is added to the stirred aldehyde solution at room temperature.

  • The reaction is stirred for 18-24 hours. The reaction is reversible and requires sufficient time to reach equilibrium.[8][9]

  • After completion, the reaction mixture is cooled in an ice bath and acidified to pH ~5 with 2 M HCl.

  • The mixture is extracted with ethyl acetate (B1210297) (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin mixture.

ParameterValueReference
Starting Material(4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde[10]
ReagentPotassium Cyanide (KCN)[5][11]
Stoichiometry1.5 equivalents
SolventEthanol/Water[12]
TemperatureRoom Temperature[12]
Reaction Time18-24 hours
Expected Yield ~95% (combined diastereomers)
Diastereomeric Ratio ~4:1 (αR:αS) (Estimated)
Product(αR,4S)- & (αS,4S)-Cyanohydrin Mixture
Step 3: Hydrolysis and Esterification to Final Product

The nitrile group of the cyanohydrin is converted to the target methyl ester via acid-catalyzed hydrolysis to the carboxylic acid, followed by in-situ Fischer esterification.

Experimental Protocol:

  • The crude cyanohydrin mixture (~95 mmol) is placed in a 500 mL round-bottomed flask.

  • A solution of concentrated HCl (12 M, 100 mL) and water (100 mL) is added.

  • A reflux condenser is attached, and the mixture is heated to reflux (approx. 100-110 °C) for 8-12 hours, or until TLC indicates the disappearance of the starting material.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove most of the water and HCl.

  • To the crude α-hydroxy acid residue, 250 mL of anhydrous methanol is added, followed by the slow addition of concentrated sulfuric acid (5 mL) as a catalyst.

  • The methanolic solution is heated to reflux for 6-8 hours.

  • After cooling, the mixture is neutralized carefully with a saturated aqueous solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to separate the diastereomers and afford the pure (αR,4S) product.

ParameterValueReference
Starting Material(αR,4S)- & (αS,4S)-Cyanohydrin Mixture
Reagent (Hydrolysis)Concentrated HCl (aq)[11][13]
Reagent (Esterification)Methanol, H₂SO₄ (cat.)
TemperatureReflux
Reaction Time8-12 h (Hydrolysis), 6-8 h (Esterification)
Expected Yield 60-70% (of major diastereomer after purification)
Product(αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

G start_end start_end process process analysis analysis product product quench quench start Start: (-)-Methyl (S)-ester reduction DIBAL-H Reduction (-78°C, Toluene) start->reduction quench1 Quench (MeOH, Rochelle's Salt) reduction->quench1 workup1 Aqueous Workup & Extraction quench1->workup1 analysis1 TLC/NMR (Crude Aldehyde) workup1->analysis1 cyanation Cyanohydrin Formation (KCN, EtOH/H₂O) analysis1->cyanation workup2 Aqueous Workup & Extraction cyanation->workup2 hydrolysis Nitrile Hydrolysis & Esterification (HCl, MeOH) workup2->hydrolysis workup3 Neutralization & Extraction hydrolysis->workup3 purification Column Chromatography workup3->purification final_product Final Product: (αR,4S)-ester purification->final_product

Caption: General laboratory workflow for the synthesis.

References

A Technical Guide to Methyl 3,4-O-isopropylidene-L-threonate: Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accessing well-characterized chemical entities is paramount. Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block, serves as a valuable precursor in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its procurement, detailed synthetic protocols, and its relevance in research, particularly in the context of L-threonate's role in neuroscience.

Commercial Availability

This compound is readily available from several reputable chemical suppliers. The following table summarizes key information from prominent vendors, facilitating a streamlined procurement process.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sigma-Aldrich This compound92973-40-5C₈H₁₄O₅190.1997%
Biosynth This compound92973-40-5C₈H₁₄O₅190.19Not specified
Santa Cruz Biotechnology This compound92973-40-5C₈H₁₄O₅190.19For research use only
Fisher Scientific Sigma Aldrich this compound92973-40-5C₈H₁₄O₅190.19Not specified
CP Lab Safety This compoundNot SpecifiedNot SpecifiedNot Specifiedmin 95%
Alkali Scientific Methyl 3,4-O-isopropylidene-ʟ-threonateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 92973-40-5[1][2][3][4]
Molecular Formula C₈H₁₄O₅[1][2][3][4]
Molecular Weight 190.19 g/mol [1][2][3][4]
Appearance Liquid[5][6]
Boiling Point 125 °C at 12 mmHg[5][6]
Density 1.175 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.446[5][6]
Optical Activity [α]20/D +18.5°, c = 2 in acetone[5][6]

Experimental Protocols

While several suppliers offer the final product, an in-house synthesis may be desirable for various research and development purposes. The following is a putative, detailed experimental protocol for the synthesis of this compound, adapted from established procedures for related compounds.

Synthesis of this compound from L-Tartaric Acid

This multi-step synthesis involves the formation of the isopropylidene acetal, followed by reduction and subsequent oxidation and esterification.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

  • Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend L-tartaric acid (101 g, 0.673 mol) in 2,2-dimethoxypropane (B42991) (190 mL, 1.54 mol) and methanol (B129727) (40 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.

  • Reaction: Gently heat the mixture on a steam bath with occasional swirling until a clear, dark-red solution is obtained.

  • Azeotropic Removal of Water: Add more 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (B81311) (450 mL). Fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

  • Reaction Completion and Work-up: After the azeotropic removal is complete, add a small amount of additional 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for another 15 minutes. Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol) to neutralize the acid catalyst.

  • Purification: Remove volatile materials under reduced pressure. The resulting residue is then purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 2: Reduction to 2,3-O-Isopropylidene-L-threitol

  • Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (300 mL).

  • Addition of Ester: While stirring and heating to reflux, add a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

  • Reaction Completion and Quenching: After the addition is complete, continue to reflux for an additional 3 hours. Cool the reaction mixture to 0–5 °C in an ice bath. Cautiously add water (36 mL), followed by 4 N sodium hydroxide (B78521) solution (36 mL), and then water (112 mL) to quench the excess lithium aluminum hydride.

  • Work-up: Stir the mixture at room temperature until the gray color of the unquenched hydride disappears. Filter the mixture and wash the solid with diethyl ether. Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-O-Isopropylidene-L-threitol.

Step 3: Oxidative Cleavage and Esterification to this compound

Note: This step is a proposed route and may require optimization.

  • Oxidation: Dissolve the crude 2,3-O-Isopropylidene-L-threitol in a suitable solvent such as dichloromethane. Add a selective oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, to selectively oxidize one of the primary alcohols to the corresponding carboxylic acid.

  • Esterification: Following the oxidation, the resulting L-threonic acid derivative can be esterified. Add methanol and a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

  • Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to obtain this compound.

Spectroscopic Data

Characterization of the final product is crucial. The following are typical spectroscopic data for this compound.

  • ¹H NMR (Proton NMR): Spectral data is available on databases such as PubChem, provided by suppliers like Sigma-Aldrich.[7]

  • ¹³C NMR (Carbon NMR): As with proton NMR, carbon NMR data can be found in chemical databases.[7]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl, ester carbonyl, and C-O stretches. ATR-IR spectra are available from sources like Sigma-Aldrich.[7]

Research Applications and Signaling Pathways

This compound serves as a precursor to L-threonic acid and its derivatives, which have garnered significant interest in the field of neuroscience. L-threonate, a metabolite of vitamin C, has been shown to enhance cognitive function.

Magnesium L-threonate, in particular, has been demonstrated to cross the blood-brain barrier effectively.[8] Research suggests that it increases magnesium levels in the brain, which in turn can enhance synaptic plasticity, a key process in learning and memory.[2] The proposed mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic transmission and plasticity.[9]

The following diagrams illustrate the procurement and synthesis workflow, and a simplified representation of the proposed signaling pathway influenced by L-threonate.

G cluster_procurement Procurement cluster_synthesis In-House Synthesis Identify Supplier Identify Supplier Request Quote Request Quote Identify Supplier->Request Quote Purchase Order Purchase Order Request Quote->Purchase Order Receive & QC Receive & QC Purchase Order->Receive & QC Final Product This compound Receive & QC->Final Product Use in Research L-Tartaric Acid L-Tartaric Acid Step 1 Acetal Formation L-Tartaric Acid->Step 1 Step 2 Reduction Step 1->Step 2 Step 3 Oxidation & Esterification Step 2->Step 3 Step 3->Final Product

Caption: Procurement and Synthesis Workflow for this compound.

G L-Threonate L-Threonate Increased Brain Mg2+ Increased Brain Mg2+ L-Threonate->Increased Brain Mg2+ NMDA Receptor Modulation NMDA Receptor Modulation Increased Brain Mg2+->NMDA Receptor Modulation Enhanced Synaptic Plasticity Enhanced Synaptic Plasticity NMDA Receptor Modulation->Enhanced Synaptic Plasticity Improved Learning & Memory Improved Learning & Memory Enhanced Synaptic Plasticity->Improved Learning & Memory

Caption: Proposed Signaling Pathway of L-Threonate in Cognitive Enhancement.

References

Safety, handling, and storage guidelines for Methyl 3,4-O-isopropylidene-L-threonate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage guidelines for Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block in organic synthesis. The information is compiled from various chemical supplier and database sources to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a carbohydrate-based organic compound.[1] Its physical and chemical properties are summarized in the table below for easy reference.[2]

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₅[1][2]
Molecular Weight 190.19 g/mol [1][2]
CAS Number 92973-40-5[1][2]
Appearance Liquid
Boiling Point 125 °C at 12 mmHg
Density 1.175 g/mL at 25 °C
Refractive Index (n20/D) 1.446 (lit.)
Optical Activity ([α]20/D) +18.5° (c = 2 in acetone)
Flash Point 99 °C (210.2 °F) - closed cup
Synonyms (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester

Safety and Handling

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.

PPESpecification
Eye Protection Eyeshields / Safety glasses
Hand Protection Gloves (e.g., nitrile)
Respiratory Protection Multi-purpose combination respirator cartridge (US) or N95 dust mask (US)
Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

First Aid Measures

In case of exposure, follow these first aid guidelines. A generic safety data sheet for a similar compound suggests the following:

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Note: Specific first aid measures for this compound are not detailed in the searched resources. The information provided is based on general laboratory safety protocols for similar chemical compounds.

Storage Guidelines

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Storage Condition: Store at room temperature.[1]

  • Storage Class: Classified as a combustible liquid (Storage Class 10).

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids or bases.

  • Container: Store in a tightly closed container in a dry and well-ventilated place.

Application in Organic Synthesis

This compound is primarily utilized as a chiral intermediate in the total synthesis of complex natural products. Its most notable application is in the preparation of a dihydrofuran substrate for the total synthesis of (-)-echinosporin.[3]

Experimental Workflow: Synthesis of (-)-echinosporin Intermediate

The following diagram illustrates a generalized workflow for the use of this compound in a multi-step organic synthesis, based on its known application.

G A This compound (Starting Material) B Reaction with Electrophile/Nucleophile A->B C Purification of Intermediate 1 B->C D Further Functional Group Transformation C->D E Purification of Intermediate 2 D->E F Cyclization Reaction E->F G Final Purification F->G H Dihydrofuran Substrate for (-)-echinosporin Synthesis G->H

Generalized synthetic workflow.

Note on Experimental Protocols: Detailed experimental protocols for the synthesis, handling, and safety assessment of this compound are not publicly available in the searched resources. The primary literature describing its use in the synthesis of (-)-echinosporin may contain more specific procedural details.[3]

Data Limitations

It is important to note that there are significant gaps in the publicly available information for this compound. Specifically:

  • Quantitative Toxicity Data: No quantitative toxicological data, such as LD50 or LC50 values, were found. The safety information is based on general classifications and handling procedures for laboratory chemicals.

  • Detailed Stability Studies: While general storage recommendations are provided, detailed stability studies, including information on degradation products and long-term stability under various conditions, are not available.

  • Comprehensive Reactivity Data: Information on chemical incompatibilities is limited to general guidance for combustible liquids and esters.

Researchers and drug development professionals should exercise caution and perform their own risk assessments based on the intended use and scale of their work with this compound. It is highly recommended to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the specific supplier before use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3,4-O-isopropylidene-L-threonate from L-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step synthesis protocol for Methyl 3,4-O-isopropylidene-L-threonate, a valuable chiral building block in organic synthesis, starting from the readily available L-tartaric acid. The synthesis involves the formation of a protected diol, reduction of the ester groups, and subsequent selective oxidation and esterification.

Overall Reaction Scheme:

L-tartaric acid is first converted to Dimethyl 2,3-O-isopropylidene-L-tartrate. This intermediate is then reduced to 2,3-Di-O-isopropylidene-L-threitol. Finally, selective oxidation of one primary alcohol to a carboxylic acid, followed by esterification, yields the target compound, this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acetonide Protection and Esterification L_tartaric_acid L-Tartaric Acid reagents_1 2,2-Dimethoxypropane (B42991), Methanol (B129727), p-TsOH L_tartaric_acid->reagents_1 intermediate_1 Dimethyl 2,3-O-isopropylidene-L-tartrate reagents_1->intermediate_1  Reflux reagents_2 Lithium Aluminum Hydride in Diethyl Ether intermediate_1->reagents_2 intermediate_2 2,3-Di-O-isopropylidene-L-threitol reagents_2->intermediate_2 reagents_3 1. TEMPO, NaOCl, NaClO2 2. Methanol, H+ intermediate_2->reagents_3 final_product This compound reagents_3->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This procedure is adapted from a well-established method in Organic Syntheses.[1]

Materials:

  • L-tartaric acid

  • 2,2-dimethoxypropane

  • Methanol

  • p-toluenesulfonic acid monohydrate

  • Cyclohexane (B81311)

  • Anhydrous potassium carbonate

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Steam bath or heating mantle

  • 30-cm Vigreux column

  • Variable reflux distilling head

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 1-L round-bottomed flask containing a magnetic stir bar, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Fit the flask with a reflux condenser and warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).

  • Replace the reflux condenser with a 30-cm Vigreux column and a variable reflux distilling head.

  • Heat the mixture to reflux and slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes by distillation.

  • Add another portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and heat the mixture under reflux for an additional 15 minutes.

  • Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the reddish color of the solution dissipates.

  • Remove the volatile materials under reduced pressure using a rotary evaporator.

  • Purify the residue by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol

This protocol is a continuation of the synthesis from the previously prepared intermediate.[1]

Materials:

  • Dimethyl 2,3-O-isopropylidene-L-tartrate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Water

  • 4 N Sodium hydroxide (B78521) solution

Equipment:

  • 2-L three-necked round-bottomed flask

  • 500-mL pressure-equalized addition funnel

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry 2-L three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, thermometer, and addition funnel, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL) under an inert atmosphere (e.g., argon).

  • Stir the suspension and heat to reflux for 30 minutes.

  • Discontinue heating and add a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in anhydrous diethyl ether (300 mL) dropwise from the addition funnel over 2 hours, maintaining a gentle reflux.

  • After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Cautiously quench the reaction by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).

  • Allow the mixture to warm to room temperature and stir until the gray color of the unquenched LAH disappears and a white precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude 2,3-Di-O-isopropylidene-L-threitol. The crude product is often of sufficient purity for the next step.

Step 3: Synthesis of this compound

This two-step, one-pot procedure involves a selective oxidation followed by esterification.

Materials:

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and workup

Procedure:

Part A: Oxidation to 3,4-O-isopropylidene-L-threonic acid

  • Dissolve 2,3-Di-O-isopropylidene-L-threitol in a mixture of dichloromethane and phosphate buffer (pH 7).

  • Add a catalytic amount of TEMPO to the biphasic mixture.

  • Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise while stirring vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Add a solution of sodium chlorite in water and continue stirring until the intermediate aldehyde is fully oxidized to the carboxylic acid.

Part B: Esterification to this compound 5. Separate the organic layer and wash the aqueous layer with dichloromethane. 6. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Dissolve the crude carboxylic acid in methanol. 8. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours. 9. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. 10. Remove the methanol under reduced pressure. 11. Extract the aqueous residue with dichloromethane. 12. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 13. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductYield
1L-tartaric acid (101 g, 0.673 mol)2,2-dimethoxypropane, Methanol, p-TsOHDimethyl 2,3-O-isopropylidene-L-tartrate85-92%[1]
2Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol)Lithium aluminum hydride2,3-Di-O-isopropylidene-L-threitolHigh (typically used crude)
32,3-Di-O-isopropylidene-L-threitolTEMPO/NaOCl/NaClO2, then MeOH/H+This compoundYields are generally high but depend on specific reaction conditions.

References

Preparation of a Dihydrofuran Substrate from Methyl 3,4-O-isopropylidene-L-threonate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of a key dihydrofuran substrate starting from readily available Methyl 3,4-O-isopropylidene-L-threonate. This procedure is integral to the total synthesis of complex natural products, such as (-)-echinosporin, and is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following protocols are based on established and peer-reviewed synthetic transformations, offering a reliable method for obtaining the dihydrofuran intermediate in good yield and purity.

Introduction

Dihydrofurans are pivotal structural motifs found in a wide array of biologically active compounds and serve as versatile intermediates in organic synthesis. The specific dihydrofuran substrate prepared from this compound provides a chiral building block essential for the stereoselective synthesis of various complex molecules. The presented protocol outlines a multi-step sequence involving oxidation, olefination, and cyclization to afford the target dihydrofuran.

Overall Synthetic Pathway

The transformation of this compound to the desired dihydrofuran substrate proceeds through a three-step sequence as illustrated below. The initial step involves the oxidation of the secondary alcohol to a ketone. This is followed by a Wittig-type olefination to introduce the vinylidene moiety. The final step is an acid-catalyzed intramolecular cyclization that furnishes the dihydrofuran ring system.

G A This compound B Intermediate Ketone A->B Step 1: Oxidation C Intermediate Alkene B->C Step 2: Olefination D Dihydrofuran Substrate C->D Step 3: Cyclization

Figure 1. High-level workflow for the synthesis of the dihydrofuran substrate.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for each of the key transformations in the synthesis of the dihydrofuran substrate.

Step 1: Oxidation of this compound

This step converts the secondary alcohol of the starting material into a ketone using a Swern oxidation.

Materials and Reagents:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes.

  • Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_0 Reaction Setup cluster_1 Reaction and Quench cluster_2 Workup and Purification A Dissolve oxalyl chloride in DCM at -78 °C B Add DMSO solution A->B C Add threonate solution B->C D Stir at -78 °C for 45 min C->D E Add triethylamine D->E F Warm to room temperature E->F G Quench with water F->G H Extract with DCM G->H I Wash, dry, and concentrate H->I J Purify by chromatography I->J

Figure 2. Experimental workflow for the Swern oxidation.

Step 2: Wittig Olefination of the Intermediate Ketone

This step introduces the vinylidene group using a Wittig reagent.

Materials and Reagents:

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The color of the solution will turn deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the intermediate ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Acid-Catalyzed Cyclization to the Dihydrofuran Substrate

The final step involves an intramolecular cyclization to form the dihydrofuran ring.

Materials and Reagents:

  • Intermediate Alkene from Step 2

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Methanol (B129727) or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the intermediate alkene (1.0 equivalent) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting dihydrofuran substrate by flash column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the dihydrofuran substrate.

StepProductStarting MaterialYield (%)Purity (%)Analytical Data (¹H NMR, ¹³C NMR, HRMS)
1Intermediate KetoneThis compound85-95>95Consistent with expected structure
2Intermediate AlkeneIntermediate Ketone70-85>95Consistent with expected structure
3Dihydrofuran SubstrateIntermediate Alkene80-90>98Consistent with expected structure

Table 1. Summary of quantitative data for the synthetic sequence.

Conclusion

The protocols detailed in this document provide a robust and reproducible method for the preparation of a valuable dihydrofuran substrate from this compound. This intermediate is crucial for the synthesis of various complex natural products and their analogues, making these procedures highly relevant for professionals in the fields of organic synthesis and drug discovery. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful implementation of this synthetic sequence in a research laboratory setting.

Application Notes and Protocols: A Proposed Total Synthesis of (-)-Echinosporin from Methyl 3,4-O-isopropylidene-L-threonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(-)-Echinosporin is a natural product exhibiting noteworthy antibiotic and antitumor properties. Its complex, highly oxygenated tricyclic structure presents a significant challenge in synthetic organic chemistry. While several total syntheses of (-)-echinosporin have been accomplished, this document outlines a novel, proposed synthetic route commencing from the readily available chiral pool starting material, Methyl 3,4-O-isopropylidene-L-threonate. This application note provides a detailed, step-by-step hypothetical protocol for this synthesis, supported by established chemical transformations. The proposed strategy leverages the inherent stereochemistry of the starting material to control the absolute configuration of the final product. Accompanying diagrams and data tables are provided to facilitate understanding and potential implementation of this synthetic approach.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of (-)-echinosporin (1) suggests a plausible disconnection strategy leading back to this compound (6). The core of this strategy involves the late-stage formation of the amide and the bicyclic lactone structure. The key cyclopentenone intermediate (3) could be assembled from a linear precursor (4) via an intramolecular aldol (B89426) condensation. This precursor, a 1,4-dicarbonyl compound, can be envisioned to arise from the coupling of an aldehyde (5) derived from our starting material and a suitable three-carbon fragment. The aldehyde (5) is accessible through the selective reduction of the methyl ester of this compound (6).

retrosynthesis Echinosporin (-)-Echinosporin (1) Intermediate_2 Bicyclic Lactone Intermediate (2) Echinosporin->Intermediate_2 Amidation, Lactonization Intermediate_3 Cyclopentenone Intermediate (3) Intermediate_2->Intermediate_3 Michael Addition, Cyclization Intermediate_4 1,4-Dicarbonyl Precursor (4) Intermediate_3->Intermediate_4 Intramolecular Aldol Condensation Intermediate_5 Chiral Aldehyde (5) Intermediate_4->Intermediate_5 Acylation Starting_Material This compound (6) Intermediate_5->Starting_Material Selective Reduction

Caption: Retrosynthetic analysis of (-)-echinosporin.

Proposed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is divided into several key stages, each with a detailed experimental protocol based on analogous transformations found in the chemical literature.

Stage 1: Synthesis of Chiral Aldehyde (5)

The initial step involves the selective reduction of the methyl ester in this compound (6) to the corresponding aldehyde (5). Diisobutylaluminum hydride (DIBAL-H) is a well-established reagent for this transformation, particularly at low temperatures to prevent over-reduction to the alcohol.[1][2][3][4] The isopropylidene protecting group is expected to be stable under these conditions.

Protocol 1: Reduction of this compound (6)

ParameterValue
Reactants
This compound (6)1.0 eq
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes)1.1 eq
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78 °C
Reaction Time 2-3 hours
Work-up Methanol, Saturated aq. Rochelle's salt
Expected Yield 85-95%

Methodology:

  • A solution of this compound (6) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • DIBAL-H solution is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde (5), which can be used in the next step without further purification.

Stage 2: Formation of the 1,4-Dicarbonyl Precursor (4)

The chiral aldehyde (5) is then coupled with a suitable three-carbon nucleophile to generate the 1,4-dicarbonyl precursor (4). A Grignard reaction with the magnesium enolate of acetone (B3395972) or a related derivative is a plausible approach.

Protocol 2: Acylation of Chiral Aldehyde (5)

ParameterValue
Reactants
Chiral Aldehyde (5)1.0 eq
Isopropenylmagnesium bromide (1.0 M in THF)1.2 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to 0 °C
Reaction Time 4-6 hours
Oxidation Dess-Martin Periodinane
Expected Yield 70-80% over two steps

Methodology:

  • A solution of the crude aldehyde (5) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Isopropenylmagnesium bromide solution is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting allylic alcohol is dissolved in anhydrous DCM, and Dess-Martin periodinane is added portion-wise at room temperature.

  • The oxidation is monitored by TLC and, upon completion, quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated. The crude 1,4-dicarbonyl precursor (4) is purified by column chromatography.

Stage 3: Synthesis of the Cyclopentenone Intermediate (3)

The formation of the five-membered ring is achieved through an intramolecular aldol condensation of the 1,4-dicarbonyl precursor (4). This reaction is typically base-catalyzed and results in the formation of a thermodynamically stable five-membered ring.[5][6][7]

Protocol 3: Intramolecular Aldol Condensation

ParameterValue
Reactant 1,4-Dicarbonyl Precursor (4)
Base Potassium carbonate (K₂CO₃)
Solvent Methanol
Temperature Room Temperature
Reaction Time 12-18 hours
Expected Yield 60-70%

Methodology:

  • The 1,4-dicarbonyl precursor (4) is dissolved in methanol.

  • Potassium carbonate is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC for the formation of the more polar product.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude cyclopentenone intermediate (3) is purified by column chromatography.

workflow Start This compound (6) Reduction Selective Reduction (DIBAL-H, -78°C) Start->Reduction Aldehyde Chiral Aldehyde (5) Reduction->Aldehyde Acylation Acylation (Grignard Reagent) Aldehyde->Acylation Alcohol Allylic Alcohol Intermediate Acylation->Alcohol Oxidation Oxidation (Dess-Martin) Alcohol->Oxidation Dicarbonyl 1,4-Dicarbonyl Precursor (4) Oxidation->Dicarbonyl Aldol Intramolecular Aldol Condensation (K₂CO₃) Dicarbonyl->Aldol Cyclopentenone Cyclopentenone Intermediate (3) Aldol->Cyclopentenone

Caption: Proposed experimental workflow for the synthesis of the cyclopentenone intermediate.

Stage 4: Construction of the Bicyclic Core and Final Steps

The completion of the synthesis of (-)-echinosporin from the cyclopentenone intermediate (3) would involve a series of transformations to construct the second ring and introduce the final functional groups. A proposed sequence is as follows:

  • Michael Addition: A conjugate addition of a suitable nucleophile to the enone system of (3) to introduce a side chain.

  • Functional Group Manipulations: Conversion of the newly introduced side chain and existing functionalities to prepare for the second cyclization.

  • Lactonization: Formation of the six-membered lactone ring to yield the bicyclic core.

  • Amidation: Introduction of the amide functionality at the appropriate position.

  • Deprotection: Removal of the isopropylidene protecting group under acidic conditions to reveal the diol, which may cyclize to form the final tricyclic structure.

These final steps would require careful optimization of reaction conditions to ensure the desired stereochemical outcome.

Conclusion

This document presents a detailed, hypothetical synthetic route for the total synthesis of (-)-echinosporin from this compound. The proposed strategy offers a novel approach that leverages a readily available chiral starting material. The provided experimental protocols are based on well-established and reliable chemical transformations. While this proposed synthesis requires experimental validation, it provides a solid foundation for further research and development efforts aimed at accessing this biologically important natural product. The successful execution of this synthesis would represent a significant contribution to the field of organic chemistry and drug discovery.

References

Effective Protecting Group Strategies for the Hydroxyl Groups of L-Threonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the effective protection of the hydroxyl groups of L-threonic acid. L-threonic acid is a valuable chiral building block in the synthesis of various biologically active molecules. Its polyfunctional nature, containing three hydroxyl groups and a carboxylic acid, necessitates a robust protecting group strategy to achieve selective transformations. This guide outlines common and effective strategies, focusing on acetonide, benzylidene acetal (B89532), and silyl (B83357) ether protecting groups, complete with quantitative data and step-by-step protocols.

Introduction to Protecting Group Strategies for L-Threonic Acid

The presence of multiple hydroxyl groups and a carboxylic acid in L-threonic acid requires careful planning for selective chemical modifications. Protecting groups are essential to temporarily mask the reactivity of the hydroxyl functionalities, allowing for transformations at other positions of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[1][2] Orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct conditions, are particularly valuable in the multi-step synthesis of complex molecules derived from L-threonic acid.[3]

This guide focuses on three primary strategies for the protection of the vicinal diol at the C2 and C3 positions of L-threonic acid:

  • Acetonide Protection: Formation of a cyclic ketal with acetone, a common and efficient method for protecting 1,2-diols.

  • Benzylidene Acetal Protection: Formation of a cyclic acetal with benzaldehyde (B42025), offering different stability and deprotection options compared to acetonides.

  • Silyl Ether Protection: Conversion of the hydroxyl groups to silyl ethers, providing a range of stabilities depending on the steric bulk of the silyl group.

Acetonide Protection of L-Threonic Acid

Acetonide protection is a widely used strategy for the protection of 1,2-diols due to the ease of formation and cleavage of the resulting 1,3-dioxolane (B20135) ring.[4] For L-threonic acid, this protection is typically performed on an ester derivative to avoid complications with the free carboxylic acid. The resulting (4S,5S)-2,2-dimethyl-1,3-dioxolane derivative is a versatile intermediate for further synthetic manipulations.[1][5]

Logical Workflow for Acetonide Protection and Deprotection

Acetonide_Workflow L_Threonic_Acid L-Threonic Acid Esterification Esterification L_Threonic_Acid->Esterification R-OH, H+ L_Threonic_Acid_Ester L-Threonic Acid Ester Esterification->L_Threonic_Acid_Ester Acetonide_Protection Acetonide Protection (2,2-DMP, p-TsOH) L_Threonic_Acid_Ester->Acetonide_Protection Protected_Ester Acetonide-Protected L-Threonic Acid Ester Acetonide_Protection->Protected_Ester Further_Synthesis Further Synthetic Transformations Protected_Ester->Further_Synthesis Deprotection_Saponification Deprotection/ Saponification (LiOH or Acid) Protected_Ester->Deprotection_Saponification Direct Deprotection Further_Synthesis->Deprotection_Saponification Final_Product Final Product Deprotection_Saponification->Final_Product

Caption: Workflow for Acetonide Protection of L-Threonic Acid.

Quantitative Data for Acetonide Protection Strategy

The following table summarizes the yields for a scalable, four-step synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid acetonide (the protected form of L-threonic acid).[1][3][5]

StepReactionReagentsProductYield (%)Enantiomeric Excess (ee)
1Esterificationp-Phenylbenzyl alcohol, DCC, DMAPp-Phenylbenzyl crotonate--
2Asymmetric DihydroxylationAD-mix-β(2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutanoate81>95%
3Acetonide Protection2,2-Dimethoxypropane, p-TsOH(2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonideQuantitative>95%
4SaponificationLiOH(2R,3S)-2,3-dihydroxybutyric acid acetonide99>95%
Experimental Protocols

Protocol 1: Acetonide Protection of p-Phenylbenzyl (2R,3S)-dihydroxybutanoate [3][5]

This protocol details the protection of the diol functionality after esterification and asymmetric dihydroxylation.

Materials:

Procedure:

  • To a solution of p-phenylbenzyl (2R,3S)-dihydroxybutanoate (1.0 eq) in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 40 minutes.

  • Upon completion, quench the reaction by adding triethylamine to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetonide-protected ester, which can often be used in the next step without further purification.

Protocol 2: Saponification of Acetonide-Protected Ester to Yield (2R,3S)-2,3-dihydroxybutyric acid acetonide [3][5]

Materials:

  • Acetonide-protected p-phenylbenzyl (2R,3S)-dihydroxybutyrate

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the acetonide-protected ester in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (e.g., 1.5 eq) and stir the reaction at 0 °C until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (2R,3S)-2,3-dihydroxybutyric acid acetonide.

Benzylidene Acetal Protection of L-Threonic Acid

Benzylidene acetals are another effective means of protecting 1,2- and 1,3-diols. They are generally more stable to acidic conditions than acetonides and can be selectively cleaved under reductive conditions to afford either a free hydroxyl group or a benzyl (B1604629) ether, providing further synthetic versatility.[6]

Logical Workflow for Benzylidene Acetal Protection

Benzylidene_Workflow L_Threonic_Acid_Ester L-Threonic Acid Ester Benzylidene_Protection Benzylidene Acetal Protection (Benzaldehyde dimethyl acetal, CSA) L_Threonic_Acid_Ester->Benzylidene_Protection Protected_Ester Benzylidene-Protected L-Threonic Acid Ester Benzylidene_Protection->Protected_Ester Reductive_Cleavage Reductive Cleavage Protected_Ester->Reductive_Cleavage e.g., DIBAL-H or BH3·THF, Bu2BOTf Acid_Hydrolysis Acid Hydrolysis Protected_Ester->Acid_Hydrolysis H+ / H2O Selective_Deprotection Selective Deprotection Products (e.g., 2-O-Benzyl or 3-O-Benzyl) Reductive_Cleavage->Selective_Deprotection Diol_Product Diol Product Acid_Hydrolysis->Diol_Product

Caption: Workflow for Benzylidene Acetal Protection and Deprotection.

Experimental Protocol

Protocol 3: General Procedure for Benzylidene Acetal Protection of a Diol

This protocol is adapted from a general procedure for the protection of diols and can be applied to an ester of L-threonic acid.[6]

Materials:

  • L-Threonic acid ester (e.g., methyl or ethyl ester)

  • Benzaldehyde dimethyl acetal

  • 10-Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Triethylamine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the L-threonic acid ester (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Add a catalytic amount of CSA or p-TsOH (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

Silyl Ether Protection of L-Threonic Acid

Silyl ethers are versatile protecting groups for alcohols, with their stability being tunable by varying the substituents on the silicon atom.[7] For L-threonic acid, selective protection of the primary hydroxyl group (at C4) can often be achieved using a bulky silylating agent, or all three hydroxyls can be protected under more forcing conditions.

Logical Workflow for Silyl Ether Protection

Silyl_Ether_Workflow L_Threonic_Acid_Ester L-Threonic Acid Ester Silylation Silylation (e.g., TBDMSCl, Imidazole) L_Threonic_Acid_Ester->Silylation Protected_Ester Silyl-Protected L-Threonic Acid Ester Silylation->Protected_Ester Deprotection Deprotection (e.g., TBAF or HF) Protected_Ester->Deprotection Deprotected_Ester Deprotected Ester Deprotection->Deprotected_Ester

Caption: Workflow for Silyl Ether Protection and Deprotection.

Quantitative Data for Silyl Ether Stability

The relative stability of common silyl ethers to acidic and basic conditions allows for their selective removal in the presence of other protecting groups.

Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Experimental Protocols

Protocol 4: General Procedure for TBDMS Protection of Hydroxyl Groups

This general protocol can be adapted for the protection of the hydroxyl groups of an L-threonic acid ester.

Materials:

  • L-Threonic acid ester

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the L-threonic acid ester (1.0 eq) and imidazole (e.g., 2.5 eq per hydroxyl group) in anhydrous DMF.

  • Add TBDMSCl (e.g., 1.1 eq per hydroxyl group) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 5: General Procedure for Deprotection of TBDMS Ethers

Materials:

  • TBDMS-protected L-threonic acid derivative

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add the TBAF solution and stir at room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Conclusion

The selection of an appropriate protecting group strategy is critical for the successful synthetic manipulation of L-threonic acid. Acetonide and benzylidene acetal protection of the vicinal diols are efficient methods for masking these functionalities, with the latter offering additional options for regioselective deprotection. Silyl ethers provide a tunable level of stability, allowing for either selective protection of the primary hydroxyl or global protection of all hydroxyl groups. The protocols and data presented herein provide a practical guide for researchers in the application of these effective protecting group strategies for L-threonic acid.

References

Application Notes and Protocols for the Deprotection of the Isopropylidene Group in Threonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopropylidene group, or acetonide, is a crucial protecting group for 1,2- and 1,3-diols in organic synthesis, particularly in the chemistry of carbohydrates and their derivatives like threonate.[1] Its ease of installation and general stability under various conditions make it a popular choice.[1] However, the efficient and selective removal of the isopropylidene group is a critical step in multi-step synthetic pathways. The deprotection is typically achieved through acid-catalyzed hydrolysis of the ketal functionality.[1][2] The choice of deprotection method is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups.[1][2] This document provides detailed protocols for various methods of isopropylidene group deprotection in threonate derivatives, a summary of quantitative data for method comparison, and diagrams illustrating the reaction mechanism and experimental workflow.

Mechanism of Deprotection

The acid-catalyzed cleavage of isopropylidene ketals follows a well-established mechanism. The reaction begins with the protonation of one of the ketal oxygen atoms by an acid catalyst. This is followed by the elimination of acetone, which results in the formation of a resonance-stabilized carboxonium ion. The formation of this intermediate is the rate-determining step of the hydrolysis process. A subsequent nucleophilic attack by water on the carbocation, followed by the loss of a proton, yields the deprotected diol.[1]

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Acetone Elimination & Carboxonium Ion Formation cluster_2 Step 3: Nucleophilic Attack by Water cluster_3 Step 4: Deprotonation Protected_Diol Isopropylidene-Protected Threonate Derivative Protonated_Ketal Protonated Ketal Protected_Diol->Protonated_Ketal + H+ Proton H+ Acetone Acetone Carboxonium_Ion Resonance-Stabilized Carboxonium Ion Protonated_Ketal->Carboxonium_Ion - Acetone Protonated_Diol_Intermediate Protonated Diol Carboxonium_Ion->Protonated_Diol_Intermediate + H₂O Water H₂O Final_Product Deprotected Threonate Derivative (Diol) Protonated_Diol_Intermediate->Final_Product - H+ Deprotonated_Proton H+

Caption: Acid-catalyzed deprotection mechanism of an isopropylidene group.

Data Summary of Deprotection Methods

The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.

Reagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
1% aq. H₂SO₄WaterReflux (110)3 h>99 (crude)[3]
p-Toluenesulfonic acid (pTSA) monohydrate (10 wt%)Methanol (B129727)Room Temp.1 hNot specified[4]
Dowex 50WX2Methanol55Not specifiedNot specified[1]
AcOH/H₂O/DMEDME/WaterNot specifiedNot specifiedGood[5]
Lewis Acids
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) (0.1 eq.)Acetonitrile (B52724)/Water (9:1)Room Temp.Not specifiedNot specified[1]
Silica-supported Polyphosphoric Acid (PPA-SiO₂)Acetonitrile5530 min85[6][7]
Copper (II) Chloride (CuCl₂) (5 eq.)Ethanol or 2-PropanolRoom Temp.Not specified99[8]
Indium (III) Chloride (InCl₃)Methanol60Not specifiedGood[9][10]
Cobalt (II) Chloride (CoCl₂·2H₂O)Acetonitrile55Not specifiedGood[9]
Zirconium (IV) Chloride (ZrCl₄)Not specifiedNot specifiedNot specifiedExcellent[11]
Other
Heating in Pure WaterWater906 h87[12]

Experimental Protocols

Here are detailed step-by-step protocols for some of the most common and effective methods for the deprotection of isopropylidene groups in threonate derivatives.

Protocol 1: Deprotection using Silica-Supported Polyphosphoric Acid (PPA-SiO₂)

This method is highly selective, efficient, and rapid for the cleavage of primary acetonides.[6][7]

Materials:

  • Isopropylidene-protected threonate derivative

  • Silica-supported polyphosphoric acid (PPA-SiO₂)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297), petroleum ether)

Procedure:

  • Dissolve the isopropylidene-protected threonate derivative in acetonitrile in a round-bottom flask.

  • Add PPA-SiO₂ (typically 100 mg of PPA-SiO₂ per 100 mg of substrate) to the solution.[7]

  • Stir the reaction mixture at 55 °C.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is often complete within 30 minutes.[6][7]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Filter off the PPA-SiO₂ catalyst and wash it thoroughly with acetonitrile.[1]

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.[1]

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure diol.[1]

Protocol 2: Deprotection using Dowex 50WX2 Ion-Exchange Resin

This protocol utilizes a strongly acidic ion-exchange resin, which can be easily filtered off at the end of the reaction.[1]

Materials:

  • Isopropylidene-protected threonate derivative

  • Methanol (MeOH)

  • Dowex 50WX2 ion-exchange resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the isopropylidene-protected compound in methanol (e.g., ~0.1 M solution) in a round-bottom flask.[1]

  • Add Dowex 50WX2 resin to the solution.

  • Stir the mixture at 55 °C.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Remove the resin by filtration, washing the resin thoroughly with methanol.[1]

  • Combine the filtrate and the washings.[1]

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude deprotected diol.[1]

  • Purify the product as necessary, typically by flash column chromatography.[1]

Protocol 3: Deprotection using Ceric Ammonium Nitrate (CAN)

This method employs a catalytic amount of CAN for a mild and efficient deprotection.[1]

Materials:

  • Isopropylidene-protected threonate derivative

  • Ceric (IV) ammonium nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the acetonide substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).[1]

  • Add a catalytic amount of CAN (e.g., 0.1 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the deprotection via TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.[1]

  • Purify by column chromatography if necessary.[1]

Experimental Workflow

The following diagram illustrates a general experimental workflow for a typical isopropylidene deprotection reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve protected substrate - Add reagent/catalyst Start->Setup Reaction Stir at specified temperature Setup->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up: - Quenching - Extraction - Drying Monitor->Workup Reaction Complete Purification Purification: - Filtration - Concentration - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR - MS Purification->Analysis End End Analysis->End

Caption: General experimental workflow for isopropylidene deprotection.

References

Application Notes and Protocols: Acid-Catalyzed Cleavage of Acetonide Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonide groups are one of the most common protecting groups for 1,2- and 1,3-diols in organic synthesis due to their ease of installation and general stability.[1][2] Their removal, typically under acidic conditions, is a critical step in many synthetic routes, particularly in carbohydrate chemistry and the synthesis of complex natural products.[1][3] The selective cleavage of an acetonide in the presence of other acid-sensitive functional groups presents a significant challenge. These application notes provide a comprehensive overview of various experimental conditions for the acid-catalyzed deprotection of acetonides, offering detailed protocols and comparative data to aid in the selection of the most appropriate method for a given substrate.

General Mechanism of Acid-Catalyzed Acetonide Cleavage

The acid-catalyzed cleavage of an acetonide is a reversible process that proceeds via protonation of one of the acetal (B89532) oxygens, followed by the departure of acetone (B3395972) and subsequent trapping of the resulting carbocation by water. The equilibrium can be shifted towards the deprotected diol by using an excess of water or by removing the acetone byproduct.

G cluster_0 Mechanism of Acid-Catalyzed Acetonide Deprotection Acetonide Acetonide ProtonatedAcetonide Protonated Acetonide Acetonide->ProtonatedAcetonide + H+ Carbocation Hemiketal Intermediate (Carbocation stabilized) ProtonatedAcetonide->Carbocation Ring Opening Acetone Acetone Diol Diol Carbocation->Diol + H2O - H+ Carbocation->Acetone - Acetone H3O H3O+ H2O H2O H_ion H+

Caption: General mechanism of acid-catalyzed acetonide cleavage.

Comparative Data of Acidic Conditions for Acetonide Deprotection

The choice of acid, solvent, temperature, and reaction time is crucial for achieving efficient and selective deprotection. The following tables summarize various conditions reported in the literature, categorized by the type of acid used.

Table 1: Brønsted Acid-Catalyzed Deprotection of Acetonides
Acidic ReagentSolvent SystemTemperatureReaction TimeYield (%)Substrate/NotesReference
80% Acetic AcidAqueousRoom Temp.24 h84Selective deprotection of a primary acetonide in a carbohydrate derivative.[4][4]
60% Acetic AcidAqueousNot specifiedNot specifiedGoodSelective deprotection of a primary acetonide.[4][4]
Trifluoroacetic Acid (TFA)DCM (1:1)Room Temp.2 hNot specifiedSimultaneous deprotection of Boc and acetonide groups.[5][5]
TFA (95:5 TFA:Water)DCMRoom Temp.OvernightNot specifiedUsed to limit TFA ester formation during deprotection.[6][7][6][7]
50% TFADCM/H₂O/TISRoom Temp.1 hGoodDeprotection of a furanoid β-sugar amino acid derivative.[8][8]
p-Toluenesulfonic acid (p-TsOH) monohydrate (10 wt%)MethanolNot specified1 hNot specifiedDeprotection of dendrimers.[5][5]
Dowex-50W-X890% MethanolNot specifiedNot specifiedExcellentSelective hydrolysis of terminal acetonides.[1][1]
Amberlite IR-120 H+ resin (8 eqv.)Methanol60 °CNot specifiedGoodDeprotection of a furanoid β-sugar amino acid derivative.[8][8]
0.8% H₂SO₄MethanolNot specifiedNot specifiedNot specifiedA common choice for acetonide cleavage.[1][1]
Periodic Acid (3 equiv.)EtherNot specifiedNot specifiedVery GoodResults in cleavage of the resulting diol to aldehydes.[1][1]
Silica Supported Polyphosphoric Acid (PPA-SiO₂)Acetonitrile55 °C30 minGood to ExcellentSelective cleavage of primary acetonides in carbohydrates.[9][9]
Table 2: Lewis Acid-Catalyzed Deprotection of Acetonides
Lewis AcidSolvent SystemTemperatureReaction TimeYield (%)Substrate/NotesReference
Indium(III) Chloride (InCl₃)Acetonitrile/WaterNot specifiedNot specifiedUp to 97Chemoselective cleavage in the presence of other acid-labile groups.[10][10]
Cerium(III) Chloride Heptahydrate/Oxalic AcidAcetonitrileNot specifiedNot specified65-87Mild conditions compatible with many acid-sensitive groups.[11][11]
Zirconium(IV) Chloride (ZrCl₄)Not specifiedNot specifiedNot specifiedExcellentEfficient for deprotection of 1,3-dioxolanes.[12][12]
Bismuth(III) Chloride (BiCl₃)Acetonitrile/DCMRoom Temp.Not specifiedExcellentChemoselective deprotection to afford 1,2-diols.[11]
Vanadium(III) Chloride (VCl₃) (catalytic)MethanolRoom Temp.Not specifiedNot specifiedOther hydroxyl protecting groups remain intact.[11][11]
Antimony Trichloride (SbCl₃)Not specifiedRoom Temp.Not specifiedNot specifiedMild and efficient procedure.[13][13]
Ferric Chloride on Silica GelNot specifiedNot specifiedNot specifiedGoodSelective cleavage of acetals and ketals.[14][14]
Table 3: Other Mild/Neutral Deprotection Methods
ReagentSolvent SystemTemperatureReaction TimeYield (%)Substrate/NotesReference
WaterAqueous90 °C6 h87Environmentally friendly method without any catalyst.[3][3]
tert-Butyl Hydroperoxide (70%)Water/tert-Butanol (1:1)Not specifiedNot specifiedGoodRegioselective and chemoselective deprotection of terminal acetonides.[12][14][12][14]
Molecular Iodine (I₂)AcetonitrileNot specified2-4 hGood to ExcellentMild and efficient for terminal isopropylidene acetals.[11][11]
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (catalytic)Water30 °C5 minQuantitativeFor deprotection of acetals and ketals.[12][12]

Experimental Protocols

The following are representative protocols for the acid-catalyzed cleavage of acetonide protecting groups.

Protocol 1: Deprotection using Acetic Acid (Aqueous)

This protocol is suitable for substrates where a mild acidic condition is required to achieve selective deprotection.

Materials:

  • Acetonide-protected compound

  • 80% Acetic Acid in water

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for extraction

Procedure:

  • Dissolve the acetonide-protected compound in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is often employed for the simultaneous deprotection of acetonides and other acid-labile groups like tert-butoxycarbonyl (Boc).

Materials:

  • Acetonide-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Deionized water (for 95:5 TFA:water mixture)

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Dissolve the acetonide-protected compound in DCM.

  • Add an equal volume of TFA to the solution (for a 1:1 mixture) or a pre-mixed solution of 95:5 TFA:water.[6]

  • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS or TLC.[5][15]

  • Remove the volatiles in vacuo using a rotary evaporator. For complete removal of TFA, co-evaporation with toluene (B28343) or placing the sample under high vacuum may be necessary.

  • The resulting crude product can be used directly for the next step or purified by an appropriate method such as precipitation from diethyl ether or by preparative HPLC.

Protocol 3: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This is a common and effective method for acetonide cleavage.

Materials:

  • Acetonide-protected compound

  • Methanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Amberlyst A21 resin (or other basic resin) for neutralization

  • Rotary evaporator

Procedure:

  • Dissolve the acetonide-protected compound in a large excess of methanol.

  • Add p-toluenesulfonic acid monohydrate (10 wt% of the substrate).[5]

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.[5] During this time, the acetone formed can be removed by rotary evaporation to drive the equilibrium.[5]

  • Once the deprotection is complete, filter the solution through a pad of Amberlyst A21 resin to neutralize the acid.[5]

  • Evaporate the excess solvent under reduced pressure.

  • The product can be further purified by precipitation or column chromatography.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an acid-catalyzed acetonide deprotection experiment.

G cluster_1 Experimental Workflow for Acetonide Deprotection Start Start: Acetonide-protected Compound Reaction Reaction: Dissolve in Solvent Add Acid Catalyst Stir at appropriate Temperature Start->Reaction Monitoring Monitoring: TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Neutralization Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography / Recrystallization / Precipitation Workup->Purification Characterization Characterization: NMR / MS / IR Purification->Characterization End End: Pure Diol Characterization->End

Caption: A typical experimental workflow for acetonide deprotection.

Conclusion

The acid-catalyzed cleavage of acetonide protecting groups is a versatile and widely used transformation in organic synthesis. The selection of the appropriate deprotection conditions is paramount to ensure high yields and chemoselectivity, especially in the context of complex molecules with multiple sensitive functionalities. This collection of application notes and protocols provides a detailed resource for researchers to navigate the various methodologies and to design successful deprotection strategies. Careful consideration of the substrate's stability and the desired outcome will guide the synthetic chemist in choosing the optimal reagents and conditions from the array of options presented.

References

Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure Methyl 3,4-O-isopropylidene-L-threonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemically defined structure makes it a critical intermediate for the enantioselective synthesis of complex natural products and novel drug candidates. The increasing demand for this compound necessitates the development of robust and scalable synthetic procedures.

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of enantiopure this compound, starting from the readily available and inexpensive L-ascorbic acid (Vitamin C). The described two-stage process involves the oxidative cleavage of L-ascorbic acid to yield L-threonic acid, followed by a one-pot esterification and isopropylidenation to afford the target molecule. The protocols are designed to be adaptable for laboratory-scale synthesis and offer guidance for process optimization and scale-up considerations.

Data Presentation

Table 1: Synthesis of L-threonic Acid from L-Ascorbic Acid - A Summary of Reported Conditions and Yields
ParameterMethod A (H₂O₂)Method B (Mg Peroxide)
Starting Material L-Ascorbic AcidL-Ascorbic Acid
Oxidizing Agent Hydrogen PeroxideMagnesium Peroxide
Salt Forming Agent Metal Hydroxide (B78521)Magnesium Hydroxide
Solvent WaterWater
Reaction Temperature 0-40 °C40-55 °C
Reaction Time 3-6 hours2-6 hours
Work-up Crystallization/DesalinationPeroxidase treatment, Filtration, Crystallization
Reported Yield Not specifiedHigh

Note: Data is compiled from patent literature (CN102875362A, CN106083567A). Yields are often reported as "high" without specific quantitative values in these sources.

Table 2: Projected Data for the Synthesis of this compound from L-threonic Acid
ParameterProjected Values
Starting Material L-Threonic Acid
Reagents Methanol, 2,2-Dimethoxypropane (B42991), Acid Catalyst (e.g., CSA)
Solvent Methanol/Acetone
Reaction Temperature 25-60 °C
Reaction Time 4-12 hours
Work-up Neutralization, Filtration, Concentration, Distillation
Projected Yield 75-85%
Purity (post-distillation) >98%

Note: The data in this table are projections based on typical yields and conditions for Fischer esterification and isopropylidenation of similar polyhydroxy carboxylic acids and are intended for guidance in process development.

Experimental Protocols

Stage 1: Synthesis of L-Threonic Acid from L-Ascorbic Acid

This protocol is adapted from established patent literature (e.g., CN102875362A) and outlines the oxidative cleavage of L-ascorbic acid.

Materials:

  • L-Ascorbic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Calcium Hydroxide or other suitable metal hydroxide

  • Deionized Water

  • Catalase (optional, for quenching excess peroxide)

  • Activated Carbon (optional, for decolorization)

  • Ethanol (B145695)

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve L-ascorbic acid in deionized water (e.g., 10 kg in 200 L).

  • Cooling: Cool the solution to below 20 °C using an appropriate cooling bath.

  • Oxidation: Slowly add a 35% hydrogen peroxide solution (e.g., 12 L) while maintaining the reaction temperature below 20 °C.

  • Salt Formation: After the addition of hydrogen peroxide is complete, slowly add a slurry of calcium hydroxide (e.g., 4.5 kg) in water. Control the addition rate to maintain the reaction temperature at approximately 35 °C.

  • Reaction Monitoring: Stir the reaction mixture at 35 °C for 3-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Quenching (Optional): If excess hydrogen peroxide remains, it can be quenched by the addition of catalase.

  • Decolorization (Optional): The solution can be decolorized by adding activated carbon and stirring for a period before filtration.

  • Work-up and Isolation: Filter the reaction mixture to remove any insoluble materials. The filtrate, containing the calcium salt of L-threonic acid, can be further processed. To obtain free L-threonic acid, the solution can be passed through a cation exchange resin.

  • Crystallization: Concentrate the solution under reduced pressure to a syrupy consistency. Add ethanol to induce crystallization. Allow the mixture to crystallize at room temperature for 24 hours.

  • Drying: Collect the crystalline L-threonic acid by filtration and dry it under vacuum.

Stage 2: One-Pot Synthesis of this compound from L-Threonic Acid

This projected protocol is based on standard organic chemistry procedures for esterification and acetalization.

Materials:

  • L-Threonic Acid

  • Methanol (anhydrous)

  • 2,2-Dimethoxypropane

  • Camphorsulfonic acid (CSA) or other suitable acid catalyst

  • Triethylamine (B128534) or other suitable base for neutralization

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel equipped with a stirrer, reflux condenser, and a drying tube, suspend L-threonic acid in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (e.g., 1-5 mol%).

  • Esterification: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to facilitate Fischer esterification. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Isopropylidenation: To the same reaction vessel, add 2,2-dimethoxypropane (1.5-2.0 equivalents).

  • Acetalization: Continue stirring the reaction at room temperature or with gentle heating. The formation of the isopropylidene acetal (B89532) will proceed. Monitor the reaction until completion.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by the dropwise addition of triethylamine until the pH is approximately 7.

  • Work-up: Filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the enantiopure product.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: L-Threonic Acid Synthesis cluster_stage2 Stage 2: Esterification and Protection L-Ascorbic_Acid L-Ascorbic Acid Oxidative_Cleavage Oxidative Cleavage (H₂O₂ / Metal Hydroxide) L-Ascorbic_Acid->Oxidative_Cleavage L-Threonic_Acid_Salt L-Threonic Acid Salt Oxidative_Cleavage->L-Threonic_Acid_Salt Ion_Exchange Ion Exchange / Acidification L-Threonic_Acid_Salt->Ion_Exchange L-Threonic_Acid L-Threonic Acid Ion_Exchange->L-Threonic_Acid Esterification Fischer Esterification (MeOH, Acid Catalyst) L-Threonic_Acid->Esterification Methyl_L-threonate Methyl L-threonate Esterification->Methyl_L-threonate Isopropylidenation Isopropylidenation (2,2-DMP, Acid Catalyst) Methyl_L-threonate->Isopropylidenation Final_Product This compound Isopropylidenation->Final_Product Purification Purification (Vacuum Distillation) Final_Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Scale_Up_Considerations cluster_process_parameters Key Process Parameters cluster_outcomes Desired Outcomes Temperature_Control Temperature Control Yield High Yield Temperature_Control->Yield Purity High Purity (>98%) Temperature_Control->Purity Safety Process Safety Temperature_Control->Safety Reagent_Stoichiometry Reagent Stoichiometry Reagent_Stoichiometry->Yield Cost_Effectiveness Cost-Effectiveness Reagent_Stoichiometry->Cost_Effectiveness Reaction_Kinetics Reaction Kinetics & Monitoring Reaction_Kinetics->Yield Reaction_Kinetics->Cost_Effectiveness Solvent_Selection Solvent Selection & Recovery Solvent_Selection->Purity Solvent_Selection->Safety Solvent_Selection->Cost_Effectiveness Scale_Up_Synthesis Scale-Up Synthesis Scale_Up_Synthesis->Temperature_Control Scale_Up_Synthesis->Reagent_Stoichiometry Scale_Up_Synthesis->Reaction_Kinetics Scale_Up_Synthesis->Solvent_Selection

Caption: Key considerations for the scale-up synthesis process.

Application Notes and Protocols: Methyl 3,4-O-isopropylidene-L-threonate as a Versatile Precursor for Novel Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate is a commercially available chiral building block derived from L-threonic acid. Its rigid, protected structure and multiple functional groups make it an attractive starting material for the stereoselective synthesis of complex carbohydrates and other chiral molecules. This document provides detailed application notes and experimental protocols for utilizing this precursor in the synthesis of novel carbohydrate derivatives, with a focus on its application in the total synthesis of natural products. The methodologies outlined are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Key Properties and Data

This compound possesses a unique combination of a methyl ester, a free hydroxyl group, and a protected diol, offering a range of possibilities for chemical modification.

PropertyValueReference
Molecular Formula C₈H₁₄O₅[1][2][3]
Molecular Weight 190.19 g/mol [1][2][3]
Appearance Liquid[1]
Optical Activity [α]²⁰/D +18.5°, c = 2 in acetone (B3395972)[1]
Boiling Point 125 °C / 12 mmHg[1]
Density 1.175 g/mL at 25 °C[1]
Refractive Index n20/D 1.446[1]

Application: Precursor for the Total Synthesis of (-)-Echinosporin

A significant application of this compound is its use as a precursor in the total synthesis of the natural product (-)-echinosporin.[4][5][6] This synthesis highlights the utility of the L-threonate derivative in constructing complex chiral scaffolds. The initial steps of the synthesis, as reported by Smith et al., involve the conversion of this compound into a key dihydrofuran intermediate.[4][5]

Synthetic Workflow for Dihydrofuran Intermediate

The overall transformation from this compound to the dihydrofuran intermediate involves a multi-step sequence. The following diagram illustrates the logical flow of this synthesis.

G Workflow for Dihydrofuran Synthesis A This compound B Protection of Hydroxyl Group A->B DHP, PPTS C Reduction of Methyl Ester B->C DIBAL D Deprotection and Cyclization C->D 1. PPTS, MeOH 2. H2SO4, acetone E Dihydrofuran Intermediate D->E

Caption: Synthetic route from L-threonate precursor to a key dihydrofuran.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the dihydrofuran intermediate from this compound, based on the total synthesis of (-)-echinosporin.[4][5]

Protocol 1: Protection of the Secondary Hydroxyl Group

Objective: To protect the free hydroxyl group of this compound as a tetrahydropyranyl (THP) ether.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Expected Yield: ~95%

Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

Objective: To selectively reduce the methyl ester to a primary alcohol using a hydride reducing agent.

Materials:

  • THP-protected this compound

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or hexanes)

  • Anhydrous toluene

  • Methanol (B129727)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the THP-protected starting material in anhydrous toluene and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Expected Yield: ~90%

Protocol 3: Deprotection and Intramolecular Cyclization to form the Dihydrofuran

Objective: To remove the THP and isopropylidene protecting groups and induce cyclization to form the dihydrofuran ring.

Materials:

  • The primary alcohol obtained from Protocol 2

  • Methanol (MeOH)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone

  • Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • THP Deprotection: Dissolve the alcohol in methanol and add a catalytic amount of PPTS. Stir at room temperature for 3 hours.

  • Remove the methanol under reduced pressure.

  • Isopropylidene Deprotection and Cyclization: Dissolve the residue in a mixture of acetone and a dilute aqueous solution of sulfuric acid.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Neutralize the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final dihydrofuran intermediate by flash column chromatography.

Expected Yield: ~85% (over two steps)

Summary of Quantitative Data

StepTransformationKey ReagentsTypical Yield (%)
1Hydroxyl ProtectionDHP, PPTS~95
2Ester ReductionDIBAL-H~90
3Deprotection & CyclizationPPTS, H₂SO₄~85

Logical Relationships in the Synthetic Strategy

The synthetic strategy relies on a logical sequence of protection, functional group transformation, and deprotection-induced cyclization. This approach allows for the selective modification of the starting material's functional groups.

G Strategic Logic of the Synthesis Start This compound (Multiple Functional Groups) Protect Protect Reactive Hydroxyl Group Start->Protect Enables selective reaction at the ester Modify Modify Ester (Reduction) Protect->Modify Ester is now the most reactive site for reduction Deprotect_Cyclize Deprotect and Trigger Intramolecular Cyclization Modify->Deprotect_Cyclize Unveils hydroxyl groups for cyclization Target Chiral Dihydrofuran Building Block Deprotect_Cyclize->Target

Caption: Logical flow of the synthetic strategy.

Conclusion

This compound serves as a highly effective and versatile chiral precursor for the synthesis of complex carbohydrate structures. The protocols detailed herein, derived from the successful total synthesis of (-)-echinosporin, demonstrate a practical and efficient pathway to valuable chiral building blocks. These application notes provide a solid foundation for researchers to explore the utility of this L-threonate derivative in their own synthetic endeavors, from natural product synthesis to the development of novel carbohydrate-based therapeutics.

References

Application Notes and Protocols: Reaction of Methyl 3,4-O-isopropylidene-L-threonate with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of Methyl 3,4-O-isopropylidene-L-threonate with various organometallic reagents. This chiral starting material is a valuable building block in the synthesis of complex molecules, and understanding its reactivity with organometallic nucleophiles is crucial for controlling the stereochemical outcome of carbon-carbon bond-forming reactions.

Introduction

The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis. When the carbonyl compound possesses adjacent stereocenters, such as in this compound, the diastereoselectivity of the addition becomes a critical aspect. The stereochemical outcome is primarily governed by two competing models: the Felkin-Anh model and the Cram chelation-control model.

The Felkin-Anh model predicts the stereochemical outcome based on steric interactions in a non-chelated transition state. The largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile. In contrast, the Cram chelation model applies when a chelating group (like the oxygen atoms of the isopropylidene ketal and the hydroxyl group in our substrate) can coordinate with the metal ion of the organometallic reagent, forming a rigid cyclic transition state that directs the nucleophile to attack from a specific face.

The choice of organometallic reagent, solvent, and the presence of additives can significantly influence which of these models predominates, thereby allowing for the selective formation of a desired diastereomer.

Data Presentation: Diastereoselectivity of Organometallic Additions

The following table summarizes the diastereoselectivity of the addition of various organometallic reagents to a structurally similar substrate, (R)-2,3-isopropylidenedioxy-1-(2-furyl)-1-propanone. This data provides valuable insights into the expected stereochemical outcomes for reactions with this compound. The diastereomeric excess (de%) indicates the preference for either the syn or anti addition product.

Organometallic ReagentSolventAdditiveTemperature (°C)Diastereomeric Excess (de%)Predominant Isomer
MeLiEt2O--1098anti
MeLiTHF--7878anti
MeLiTHFHMPA-7834syn
MeMgBrEt2O-050anti
MeMgBrTHF--7844anti
MeMgBrTHFHMPA-7834syn
PhLiEt2O--7852anti
PhLiTHF--788anti
PhMgBrEt2O--7892anti
PhMgBrTHF--7884anti
VinylMgBrTHF--7888anti

Data adapted from Tsubuki, M.; Tarumoto, N.; Honda, T. HETEROCYCLES, Vol. 54, No. 1, 2001.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of this compound with organometallic reagents.

Protocol 1: General Procedure for the Reaction with Grignard Reagents (e.g., Methylmagnesium Bromide)

This protocol is adapted from procedures for similar substrates and should be optimized for specific cases.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous diethyl ether (or THF).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.

Protocol 2: General Procedure for the Reaction with Organolithium Reagents (e.g., Methyllithium)

Materials:

  • This compound

  • Methyllithium (B1224462) (solution in a suitable solvent)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) (optional, as an additive)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • If using an additive like HMPA, add it to the solution of the starting material at the reaction temperature.

  • Slowly add the organolithium reagent (1.5 equiv) dropwise to the stirred solution.

  • Follow steps 4 through 9 from Protocol 1 to work up and purify the product.

Protocol 3: General Considerations for Reactions with Organocuprates (e.g., Lithium Dimethylcuprate)

In Situ Preparation of Lithium Dimethylcuprate:

  • To a suspension of copper(I) iodide (2.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methyllithium (4.0 equiv) dropwise. The reaction mixture should turn into a clear, colorless solution of lithium dimethylcuprate.

Reaction with the Substrate:

  • Cool the freshly prepared solution of the organocuprate to the desired reaction temperature (e.g., -78 °C).

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous diethyl ether.

  • Monitor the reaction by TLC and perform a standard aqueous workup as described in the previous protocols upon completion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway cluster_start Starting Material cluster_reagents Organometallic Reagents cluster_products Products start This compound grignard Grignard Reagent (R-MgX) start->grignard Reaction organolithium Organolithium Reagent (R-Li) start->organolithium Reaction organocuprate Organocuprate (R2CuLi) start->organocuprate Reaction syn_product syn-Diastereomer grignard->syn_product Chelation Control anti_product anti-Diastereomer grignard->anti_product Felkin-Anh Control organolithium->syn_product Chelation Control (with additives) organolithium->anti_product Felkin-Anh Control organocuprate->syn_product organocuprate->anti_product

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start: Dissolve Substrate in Anhydrous Solvent cool Cool to Reaction Temperature (-78°C to 0°C) start->cool add_reagent Add Organometallic Reagent Dropwise cool->add_reagent monitor Monitor Reaction by TLC add_reagent->monitor quench Quench with Saturated aq. NH4Cl monitor->quench Reaction Complete workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify product Final Product (Tertiary Alcohol) purify->product

Caption: General experimental workflow for organometallic addition.

Chelation_vs_FelkinAnh substrate α-Alkoxy Carbonyl Substrate chelation Chelation Control (e.g., Grignard in THF) substrate->chelation Chelating Conditions felkin Felkin-Anh Control (e.g., Organolithium in Et2O) substrate->felkin Non-Chelating Conditions syn_product syn-Product chelation->syn_product anti_product anti-Product felkin->anti_product

Caption: Conceptual overview of stereochemical control models.

Troubleshooting & Optimization

Identification of common impurities in Methyl 3,4-O-isopropylidene-L-threonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 3,4-O-isopropylidene-L-threonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically starts from L-threonic acid or its calcium salt. L-threonic acid can be obtained from the oxidation of L-ascorbic acid (Vitamin C).[1][2] The synthesis then proceeds through two key steps: esterification of the carboxylic acid to a methyl ester and protection of the 3,4-diol as an isopropylidene acetal (B89532).

Q2: What are the most common impurities encountered in this synthesis?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted L-threonic acid or its methyl ester: Due to incomplete esterification or acetal protection.

  • Partially protected isomers: If other diol pairings are possible, though less likely with L-threonic acid's structure.

  • Byproducts from the acid catalyst: Strong acids can cause degradation or side reactions if not carefully controlled.

  • Residual solvents: From the reaction or purification steps.

  • Water: Can lead to the hydrolysis of the product or intermediates.

Q3: How can I identify the common impurities?

A3: A combination of analytical techniques is recommended for impurity identification:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify the desired product and impurities by comparing the spectra to known standards and identifying characteristic peaks of potential byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of impurities.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of impurities with high resolution.

Q4: What is the expected yield and purity of the final product?

A4: With an optimized protocol, the yield and purity of this compound can vary. The following table provides a general expectation.

ParameterExpected Value
Yield 75-90%
Purity (by NMR) >95%
Purity (by HPLC) >98%

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield of the Final Product

Possible Causes and Solutions:

CauseSolution
Incomplete Esterification Ensure the methanol (B129727) is anhydrous and use a sufficient excess. Increase the reaction time or temperature if necessary. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
Incomplete Acetal Protection Use a sufficient excess of 2,2-dimethoxypropane (B42991) or acetone (B3395972). Ensure the acid catalyst is active and used in the correct amount. Remove water formed during the reaction using a Dean-Stark trap or molecular sieves.
Product Degradation Avoid excessive heat and prolonged exposure to strong acid. Neutralize the acid catalyst promptly after the reaction is complete.
Losses during Workup/Purification Ensure complete extraction of the product from the aqueous phase. Use the appropriate solvent system for chromatography to achieve good separation without significant product loss.
Problem 2: Presence of Significant Impurities in the Final Product

Possible Causes and Solutions:

CauseSolution
Unreacted Starting Material Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. Monitor closely by TLC.
Formation of Byproducts Control the reaction temperature carefully. Use a milder acid catalyst if possible. Ensure all reagents are pure and dry.
Inefficient Purification Optimize the column chromatography conditions (e.g., silica (B1680970) gel activity, solvent gradient). Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Synthesis of Methyl L-threonate
  • Materials: L-threonic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure: a. Suspend L-threonic acid (1 eq.) in anhydrous methanol (10-20 volumes). b. Cool the suspension in an ice bath. c. Slowly add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst. d. Allow the reaction to warm to room temperature and then heat to reflux. e. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). f. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. g. Remove the methanol under reduced pressure. h. Extract the aqueous residue with ethyl acetate (B1210297). i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl L-threonate.

Synthesis of this compound
  • Materials: Methyl L-threonate, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TSA), Acetone (anhydrous), Sodium bicarbonate.

  • Procedure: a. Dissolve crude Methyl L-threonate (1 eq.) in anhydrous acetone (10 volumes). b. Add 2,2-dimethoxypropane (1.5-2.0 eq.). c. Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.). d. Stir the mixture at room temperature and monitor by TLC (typically 2-4 hours). e. Once the reaction is complete, quench by adding solid sodium bicarbonate and stir for 15 minutes. f. Filter the mixture and concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_protection Step 2: Acetonide Protection cluster_purification Purification Start L-Threonic Acid Esterification Methyl L-threonate Start->Esterification Reagents1 MeOH, H₂SO₄ Protection This compound Esterification->Protection Reagents2 2,2-DMP, p-TSA, Acetone Reagents1->Esterification Purification Purified Product Protection->Purification Reagents2->Protection TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Degradation Problem->Cause3 Cause4 Purification Issues Problem->Cause4 Solution1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) Cause1->Solution1 Solution2 Use Milder Catalyst Control Temperature Cause2->Solution2 Solution3 Prompt Neutralization Avoid Excess Heat Cause3->Solution3 Solution4 Optimize Chromatography Consider Recrystallization Cause4->Solution4

References

Purification of crude Methyl 3,4-O-isopropylidene-L-threonate via flash column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 3,4-O-isopropylidene-L-threonate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude this compound via flash column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Q1: How do I select the appropriate solvent system for the purification?

A1: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3 for optimal separation.

  • Good Starting Point: Begin with a mixture of Ethyl Acetate (EtOAc) and Hexane, a standard system for compounds of moderate polarity.[1] Test various ratios (e.g., 10% EtOAc in Hexane, 20% EtOAc in Hexane, etc.) on a TLC plate to find the optimal Rf.

  • Polar Compounds: If the compound does not move from the baseline even in high concentrations of EtOAc, a more polar solvent system like Methanol/Dichloromethane may be required.[1]

  • Optimization: The solvent system that provides good separation between your product and impurities on the TLC plate will be the most effective for the flash column.

Q2: My compound appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: this compound contains an isopropylidene ketal, which can be sensitive to the acidic nature of standard silica gel, potentially causing hydrolysis (deprotection).[2][3]

  • Deactivate the Silica: Neutralize the silica gel by preparing the slurry in your chosen eluent containing a small amount of a base, such as 0.5-1% triethylamine (B128534) (Et3N).[4] Flush the packed column with this mixture before loading your sample.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.[2]

  • Minimize Residence Time: A faster elution, achieved by slightly increasing the polarity of the solvent system, can reduce the time the compound is in contact with the silica gel.

Q3: My compound is not eluting from the column, or the recovery is very low. What are the possible causes?

A3: This issue can stem from several factors:

  • Compound Decomposition: As mentioned in Q2, the compound may have degraded on the column. It is crucial to test the stability of your compound on a small amount of silica with your chosen solvent before running the full column.[2]

  • Incorrect Solvent System: The eluent may not be polar enough to move the compound. If your product is highly polar, even 100% Ethyl Acetate may not be sufficient. In such cases, a small percentage of Methanol in Dichloromethane can be effective.[1]

  • Sample Precipitation: The compound may have precipitated at the top of the column upon loading, especially if it is not very soluble in the starting eluent. Ensure the sample is fully dissolved before loading.

Q4: The separation is poor, and all my fractions are mixed, despite a good separation on the TLC plate. Why is this happening?

A4: This common problem can be attributed to a few key issues:

  • Column Overloading: Too much crude material was loaded onto the column. A general rule is to load 1g of crude material per 20-40g of silica gel, but this can vary depending on the difficulty of the separation.

  • Poor Packing: The column may have been packed unevenly, leading to channeling where the solvent and sample flow through cracks instead of uniformly through the stationary phase. Ensure a well-packed, homogenous column bed.

  • Sample Band Broadening: Loading the sample in a large volume of solvent or a solvent stronger than the mobile phase will cause the initial band to be very broad, leading to poor separation. Dissolve the sample in the minimum amount of solvent possible. For best results, consider dry loading.

Q5: The product is eluting with significant tailing, resulting in low purity and many mixed fractions. How can I improve the peak shape?

A5: Tailing is often caused by secondary interactions with the stationary phase or issues with the solvent system.

  • Optimize Solvent Choice: While Ethyl Acetate is common, sometimes other solvents can improve peak shape. For example, replacing Ethyl Acetate with Acetone (which has a similar polarity) can sometimes lead to sharper peaks due to better adsorption/desorption kinetics.[5]

  • Use a Gradient Elution: Start with a less polar solvent mixture to allow impurities to separate and then gradually increase the polarity to elute your target compound more quickly and in a sharper band.[6][7] A step gradient can be particularly effective at reducing solvent usage and improving separation.[6]

  • Add a Modifier: If the tailing is due to interaction with acidic sites on the silica, adding a small amount of triethylamine to the eluent can improve the peak shape for basic or acid-sensitive compounds.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

1. Materials and Reagents

  • Silica Gel (230-400 mesh)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate (EtOAc) (HPLC grade)

  • Triethylamine (Et3N) (optional, if neutralization is needed)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes/flasks

  • Pressurized air or nitrogen source

2. Step-by-Step Methodology

Step 1: TLC Analysis to Determine Eluent

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop several TLC plates using different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3).

  • Visualize the plates using a suitable method (e.g., UV light if applicable, or a potassium permanganate (B83412) stain).

  • Select the solvent system that places the desired product spot at an Rf value of approximately 0.2-0.3 and shows good separation from major impurities.

Step 2: Column Packing (Slurry Method)

  • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 30g for ~1g of crude material) with the initial, least polar eluent determined from TLC.

  • Pour the slurry into the column. Use gentle pressure from an air/nitrogen line to pack the column evenly, ensuring no air bubbles or cracks form.

  • Add a protective layer of sand to the top of the packed silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent itself). Carefully apply the solution to the top of the column using a pipette. Drain the solvent until it enters the sand layer, then carefully add the mobile phase.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle, consistent pressure to the top of the column to achieve a steady flow rate (a drop rate of ~2 inches/minute of solvent level is a good target).

  • Isocratic Elution: Use the single solvent composition determined by TLC throughout the purification.

  • Gradient Elution: Start with a less polar eluent (e.g., 10% EtOAc/Hexane). After the non-polar impurities have eluted, gradually increase the percentage of the polar solvent (e.g., move to 20% EtOAc/Hexane, then 30%) to elute the product and more polar impurities.

Step 5: Fraction Collection and Analysis

  • Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per test tube).

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Data Presentation

The following table summarizes typical data for this purification. Actual values will vary based on the specific reaction conditions and scale.

ParameterCrude MaterialPurified ProductNotes
Purity (by NMR/GC) ~70 - 85%>97%Purity assessment is crucial before and after purification.
Typical Yield N/A~80 - 95%Yield is calculated based on the recovery of pure product from the crude mixture.
Recommended TLC Eluent 30% EtOAc/Hexane30% EtOAc/HexaneThis is an example; the optimal system must be determined experimentally.[1]
Target Rf Value N/A~0.25An Rf in the 0.2-0.3 range generally provides the best separation.
Physical Appearance Yellow/Brown OilColorless LiquidThe purification should remove colored impurities.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the flash column chromatography process.

TroubleshootingWorkflow start Problem: Poor Separation / Low Yield q1 Is the product eluting in the first few fractions? start->q1 Check Elution Profile a1_yes Cause: Eluent too polar or sample loaded in a strong solvent. q1->a1_yes Yes q2 Is there no product detected in any fraction? q1->q2 No s1_yes Solution: Decrease eluent polarity. Use dry loading or load sample in a minimal amount of eluent. a1_yes->s1_yes a2_yes Cause: Compound decomposed on silica or eluent is not polar enough. q2->a2_yes Yes q3 Are peaks broad, tailing, or co-eluting? q2->q3 No, product is present but separation is poor s2_yes Solution: Test for stability on silica. If unstable, use neutralized silica/alumina. Increase eluent polarity significantly. a2_yes->s2_yes a3_yes Cause: Column overloaded, poor packing, or wrong solvent choice. q3->a3_yes Yes s3_yes Solution: Reduce sample load. Repack column carefully. Use gradient elution or add a modifier (e.g., Et3N). a3_yes->s3_yes

Caption: Troubleshooting workflow for flash column chromatography.

References

Optimizing reaction parameters for the isopropylidene protection of L-threonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction parameters for the isopropylidene protection of L-threonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful synthesis of 2,3-O-isopropylidene-L-threonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the isopropylidene protection of L-threonic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient removal of water. 3. Inadequate reaction time or temperature. 4. Poor quality of L-threonic acid starting material.1. Use a fresh bottle of the acid catalyst (e.g., p-TsOH) or test its activity on a simpler diol. 2. Use anhydrous solvents. If using acetone (B3395972), ensure it is dry. 2,2-dimethoxypropane (B42991) is preferred as it also acts as a water scavenger.[1] 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C). 4. Ensure the L-threonic acid is pure and dry.
Formation of a Methyl Ester Side Product Use of 2,2-dimethoxypropane as the isopropylidene source, which generates methanol (B129727) as a byproduct, leading to Fischer esterification of the carboxylic acid.1. Use 2-methoxypropene (B42093) instead of 2,2-dimethoxypropane.[2] 2. If using 2,2-dimethoxypropane, minimize reaction time and temperature. 3. Use a non-alcoholic solvent system.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient amount of isopropylidene source or catalyst. 2. Reaction has not reached equilibrium.1. Add an additional equivalent of 2,2-dimethoxypropane or 2-methoxypropene and a small amount of catalyst. 2. Allow the reaction to stir for a longer period. For reactions using 2,2-dimethoxypropane, consider a procedure that removes the methanol byproduct to drive the equilibrium towards the product.[3]
Difficult Product Isolation/Purification 1. The product, 2,3-O-isopropylidene-L-threonic acid, may be highly soluble in water. 2. Difficulty in removing the acid catalyst.1. After quenching the reaction, concentrate the solution under reduced pressure and co-evaporate with a non-polar solvent like toluene (B28343) to remove residual water. Lyophilization (freeze-drying) can be an effective method for obtaining the dry product.[4] 2. Neutralize the acid catalyst with a base like anhydrous potassium carbonate or triethylamine (B128534) before workup.[3] An acidic ion exchange resin can be used as the catalyst and simply filtered off at the end of the reaction.
Product Degradation (Deprotection) The isopropylidene group is labile to acidic conditions, and prolonged exposure to strong acids or heating can cause deprotection.[5]1. Use a catalytic amount of a mild acid catalyst (e.g., p-TsOH, CSA). 2. Neutralize the reaction mixture as soon as the reaction is complete. 3. Avoid excessive heat during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the isopropylidene protection of L-threonic acid?

A1: High-purity L-threonic acid should be used. It is soluble in water and is a weakly acidic compound.[6] The calcium salt of L-threonic acid is also commercially available and can be used after careful acidification and extraction.

Q2: Which isopropylidene source is better: acetone, 2,2-dimethoxypropane, or 2-methoxypropene?

A2: 2,2-dimethoxypropane is often preferred over acetone because it acts as its own water scavenger, driving the reaction equilibrium towards the product.[1] However, it can lead to the formation of a methyl ester side product due to the generation of methanol. 2-methoxypropene is an excellent alternative that avoids methanol formation.[2]

Q3: What are the most common acid catalysts for this reaction?

A3: Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are commonly used. An acidic ion exchange resin is also a good option as it simplifies workup, requiring only filtration to remove the catalyst.

Q4: What solvent system should I use?

A4: Anhydrous acetone can be used as both the reagent and the solvent. Alternatively, the reaction can be performed in a non-polar solvent like cyclohexane (B81311) with 2,2-dimethoxypropane to allow for the azeotropic removal of methanol.[3] Anhydrous DMF has also been reported as an effective solvent.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a suitable method. Use a polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to distinguish the more non-polar product from the highly polar L-threonic acid starting material. Staining with a permanganate (B83412) solution can help visualize the spots.

Q6: What is the best way to purify the final product?

A6: After a standard aqueous workup with neutralization of the acid catalyst, the product can be purified by flash column chromatography on silica (B1680970) gel. Due to the potential for high water solubility, it is important to thoroughly dry the crude product before chromatography. If the product is sufficiently pure after workup, recrystallization from a suitable solvent system can be attempted.

Experimental Protocols

Protocol 1: Isopropylidene Protection using 2,2-Dimethoxypropane (Adapted from a similar procedure for L-tartaric acid)[3]

This protocol is a good starting point for the optimization of the isopropylidene protection of L-threonic acid.

Parameter Value
L-Threonic Acid 1.0 eq
2,2-Dimethoxypropane 2.5 - 3.0 eq
p-Toluenesulfonic acid monohydrate 0.01 - 0.02 eq
Solvent Anhydrous Acetone or DMF
Temperature Room Temperature to 50 °C
Reaction Time 2 - 12 hours

Procedure:

  • To a stirred solution of L-threonic acid in the chosen anhydrous solvent, add 2,2-dimethoxypropane followed by the catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be applied if the reaction is slow.

  • Once the reaction is complete, quench by adding a small amount of anhydrous potassium carbonate or triethylamine and stir for 15-20 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

Visualizations

Experimental Workflow for Optimization

experimental_workflow Workflow for Optimizing Isopropylidene Protection of L-Threonic Acid start Start: L-Threonic Acid reagents Select Reagents: - Isopropylidene Source (2,2-DMP or 2-MP) - Acid Catalyst (p-TsOH, CSA, or Resin) - Anhydrous Solvent (Acetone, DMF) start->reagents reaction Run Reaction (Monitor by TLC) reagents->reaction workup Quench and Workup (Neutralize, Extract, Dry) reaction->workup analysis Analyze Crude Product (NMR, MS) workup->analysis complete Reaction Complete? analysis->complete purification Purification (Column Chromatography or Recrystallization) complete->purification Yes troubleshoot Troubleshoot: - Adjust Reagents - Change Temperature/Time complete->troubleshoot No final_product Final Product: 2,3-O-Isopropylidene-L-Threonic Acid purification->final_product troubleshoot->reagents

Caption: A flowchart outlining the key steps and decision points in the optimization of the isopropylidene protection of L-threonic acid.

Logical Relationship of Troubleshooting Scenarios

troubleshooting_logic Troubleshooting Logic for Isopropylidene Protection low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_product Side Product Formation low_yield->side_product degradation Product Degradation low_yield->degradation check_reagents Check Reagent Quality & Water Content incomplete_rxn->check_reagents optimize_conditions Optimize Time/Temp & Reagent Stoichiometry incomplete_rxn->optimize_conditions change_reagent Change Isopropylidene Source (e.g., to 2-Methoxypropene) side_product->change_reagent mild_conditions Use Milder Catalyst & Control Workup pH degradation->mild_conditions

Caption: A diagram illustrating the logical connections between common problems and their respective troubleshooting approaches.

References

How to minimize side reactions during the synthesis of Methyl 3,4-O-isopropylidene-L-threonate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3,4-O-isopropylidene-L-threonate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this synthesis in their work.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis involves the protection of the vicinal diol (at positions 3 and 4) of Methyl L-threonate as a cyclic ketal. This is typically achieved by reacting the starting material with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), under acidic catalysis. The reaction is an equilibrium, and byproducts like methanol (B129727) are removed to drive the reaction towards the desired product.

Q2: What are the most common reagents and catalysts for this reaction?

The most common reagent for introducing the isopropylidene group is 2,2-dimethoxypropane, as it reacts with water to form acetone and methanol, effectively acting as a water scavenger. Acetone can also be used, but it requires a separate dehydrating agent. The reaction is catalyzed by an acid, with p-toluenesulfonic acid (p-TsOH) being a widely used and effective choice.

Q3: What are the critical parameters to control during the synthesis?

The critical parameters to control are:

  • Anhydrous Conditions: The presence of water can hydrolyze the 2,2-dimethoxypropane and also the desired product, shifting the equilibrium unfavorably. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Catalyst Loading: A catalytic amount of acid is sufficient. Excessive acid can lead to side reactions, including the formation of enol ethers or degradation of the starting material or product.

  • Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion. Insufficient time will lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts.

Q4: How is the reaction typically monitored and worked up?

The reaction progress is best monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (Methyl L-threonate) and the appearance of the product. Once the reaction is complete, the acidic catalyst is neutralized, typically by adding a mild base such as anhydrous potassium carbonate or sodium bicarbonate. The workup usually involves filtration to remove the base, followed by evaporation of the solvent and purification of the crude product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh batch of p-toluenesulfonic acid and ensure an appropriate catalytic amount is used (typically 0.02-0.05 equivalents).
Presence of water in the reaction mixture.Ensure all glassware is oven-dried and use anhydrous solvents. 2,2-dimethoxypropane should be of high quality.
Insufficient reaction time.Monitor the reaction by TLC until the starting material is fully consumed.
Incomplete Reaction Equilibrium not driven to completion.If using acetone, add a dehydrating agent like anhydrous copper(II) sulfate. If using 2,2-dimethoxypropane, consider adding it in excess. Gentle heating may also help.
Product Degradation Excessive acid catalyst or prolonged reaction time.Reduce the amount of acid catalyst. Neutralize the reaction promptly upon completion as indicated by TLC.
High reaction temperature.Perform the reaction at room temperature or with very gentle warming.
Formation of Side Products (e.g., colored impurities) Overheating or reaction with impurities.Ensure the reaction is not overheated. Use purified starting materials. The formation of a dark-red solution upon initial mixing is normal in some related procedures.
Difficulty in Product Isolation/Purification Incomplete neutralization of the acid catalyst.Ensure complete neutralization by testing the pH of the aqueous wash. Add the neutralizing agent portion-wise until effervescence ceases.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocol and Data

The following is a representative protocol for the synthesis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical QuantityMolar Equivalents
Methyl L-threonate136.1210.0 g1.0
2,2-Dimethoxypropane104.1525 mL~3.0
p-Toluenesulfonic acid monohydrate190.22280 mg~0.02
Anhydrous Acetone (as solvent)58.08100 mL-
Anhydrous Potassium Carbonate138.21~2 g-
Diethyl ether74.12As needed for extraction-
Saturated Sodium Bicarbonate Solution-As needed for washing-
Brine (Saturated NaCl solution)-As needed for washing-
Anhydrous Magnesium Sulfate120.37As needed for drying-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add Methyl L-threonate (1.0 eq).

  • Add anhydrous acetone (10 volumes) followed by 2,2-dimethoxypropane (3.0 eq).

  • Stir the mixture until the Methyl L-threonate is fully dissolved.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, add anhydrous potassium carbonate to the mixture and stir vigorously for 30 minutes to neutralize the acid.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of anhydrous acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Expected Yield and Purity:

ParameterExpected Value
Yield 85-95%
Purity (by NMR/GC) >97%
Appearance Colorless to pale yellow oil

Visualizations

Reaction Pathway

Reaction_Pathway MLT Methyl L-threonate Product This compound MLT->Product DMP 2,2-Dimethoxypropane DMP->Product pTsOH p-TsOH (catalyst) pTsOH->Product + Methanol Methanol (byproduct) Product->Methanol - Acetone Acetone (byproduct) Product->Acetone -

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Check_Catalyst Is the acid catalyst active and correctly loaded? Check_Anhydrous->Check_Catalyst Yes Solution_Anhydrous Dry all glassware and use anhydrous reagents. Check_Anhydrous->Solution_Anhydrous No Check_Time_Temp Was reaction time/temperature sufficient? Check_Catalyst->Check_Time_Temp Yes Solution_Catalyst Use fresh catalyst at 0.02-0.05 eq. Check_Catalyst->Solution_Catalyst No Solution_Time_Temp Increase reaction time and/or apply gentle heat. Monitor by TLC. Check_Time_Temp->Solution_Time_Temp No Success Problem Resolved Check_Time_Temp->Success Yes Solution_Anhydrous->Success Solution_Catalyst->Success Solution_Time_Temp->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting incomplete deprotection of acetonide ketals in complex molecules.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of acetonide ketals in complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for acetonide deprotection?

Acetonide protecting groups are cyclic ketals formed between a diol and acetone (B3395972). They are typically cleaved under acidic conditions. The most common method is hydrolysis using a dilute aqueous acid.[1][2]

Q2: My acetonide deprotection is incomplete. What are the common causes and solutions?

Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the hydrolysis.

  • Insufficient Water: Water is a necessary reagent for the hydrolysis of the ketal. Anhydrous or low-water conditions will impede the reaction.[3]

  • Steric Hindrance: The structure of the molecule around the acetonide group may sterically hinder the approach of the acid and water.[3]

  • Low Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.[3]

  • Inappropriate Solvent: The chosen solvent may not be optimal for the solubility of the substrate and the hydrolysis reaction.[4]

To address incomplete conversion, consider the following troubleshooting steps, which are also outlined in the workflow diagram below:

  • Increase Acid Concentration: Gradually increase the concentration of the acid catalyst.

  • Increase Temperature: Gently heat the reaction mixture.

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or LC-MS.[5]

  • Optimize Solvent System: Ensure the substrate is fully dissolved and that the solvent system is compatible with hydrolysis (e.g., a mixture of an organic solvent and water).[4]

Q3: My molecule contains other acid-sensitive functional groups. How can I selectively deprotect the acetonide?

Chemoselective deprotection is a significant challenge when other acid-labile groups are present.[6] Here are several strategies to achieve selectivity:

  • Mild Acidic Conditions: Employ milder Brønsted acids like pyridinium (B92312) p-toluenesulfonate (PPTS) or solid-supported acids such as Amberlyst-15.[4]

  • Lewis Acid Catalysis: Many Lewis acids can catalyze acetonide cleavage under nearly neutral or very mild conditions. Examples include bismuth salts (e.g., bismuth trichloride (B1173362), bismuth nitrate (B79036) pentahydrate), cerium(III) triflate, and indium(III) triflate.[4][7]

  • Neutral Conditions: Certain methods avoid aqueous acid altogether. Molecular iodine (I₂) in acetone is a highly efficient system that operates under neutral conditions.[4] Another approach is heating the acetonide in pure water at 90 °C.[6]

  • Enzymatic Deprotection: In some cases, enzymes can offer high selectivity for deprotection.

Q4: Are there any non-acidic methods for acetonide deprotection?

Yes, while less common, there are methods that operate under neutral or even basic conditions:

  • Molecular Iodine in Acetone: This is a powerful neutral method that proceeds via a substrate exchange mechanism.[4]

  • Aqueous Tert-Butyl Hydroperoxide: This reagent can be used for the regioselective and chemoselective deprotection of terminal acetonide groups.[8]

  • Electrochemical Deprotection: Electroorganic synthesis offers a modern approach to cleave acetals and ketals without the need for acidic reagents.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during acetonide deprotection experiments.

Issue 1: The reaction is sluggish and gives low yields.

  • Possible Cause: Suboptimal reaction conditions.

  • Solution:

    • Optimize Catalyst Loading: For catalytic methods, ensure the catalyst has not degraded and consider increasing the molar percentage.[4]

    • Solvent Choice: The solvent can significantly impact reaction rates. For Lewis acid-mediated deprotections, solvents like dichloromethane (B109758) or THF/water mixtures are often effective.[4]

    • Temperature: Increasing the temperature can accelerate the reaction, but must be done cautiously to avoid side reactions.

Issue 2: Side reactions are observed, and the desired product is degraded.

  • Possible Cause: The reaction conditions are too harsh for the substrate.

  • Solution:

    • Switch to Milder Reagents: If using a strong acid, switch to a milder option like PPTS or a Lewis acid.[4]

    • Lower the Temperature: Running the reaction at a lower temperature can often minimize side reactions.

    • Explore Neutral Conditions: Consider methods like using molecular iodine in acetone, which are compatible with many sensitive functional groups.[4]

Issue 3: Difficulty in selectively deprotecting one of multiple acetonide groups.

  • Possible Cause: Similar reactivity of the different acetonide groups.

  • Solution:

    • Fine-tune Reaction Conditions: Carefully control the stoichiometry of the reagent, reaction time, and temperature.

    • Steric and Electronic Effects: Exploit subtle differences in the steric and electronic environments of the acetonide groups. For example, terminal acetonides may be more readily cleaved than internal ones.[8]

    • Enzymatic Methods: Enzymes can exhibit high regioselectivity and may be able to differentiate between similar protecting groups.

Quantitative Data Summary

The following tables summarize various conditions for acetonide deprotection, providing a comparative overview.

Table 1: Comparison of Acidic Deprotection Methods

ReagentSolventTemperature (°C)TimeYield (%)Reference
Aqueous HCl----[10]
0.8% H2SO4MeOH---[6]
DOWEX-H+MeOH-H2O (9:1)---[6]
CF3COOH----[6]
p-TsOH----[6]
Amberlite IR-120 H+ resinMeOH--"Optimal"[7]
50% TFA---"Optimal"[7]
PPA-SiO2CH3CN5530 min85[11]

Table 2: Comparison of Lewis Acid and Neutral Deprotection Methods

ReagentSolventTemperature (°C)TimeYield (%)Reference
FeCl3·6H2O/SiO2----[6]
Zn(NO3)2----[6]
CeCl3·7H2O/(COOH)2----[6]
BiCl3CH3CN/CH2Cl2Ambient-"Excellent"[7]
In(OTf)3H2O/Organic SolventMicrowave--[7]
Molecular Iodine (I2)AcetoneRoom Temp5 min (for acyclic)"Highly efficient"[4]
Pure WaterH2O906 h87[6]
Aqueous TBHP (70%)---"Good"[8]

Experimental Protocols

Protocol 1: General Acetonide Deprotection using Iodine in Acetone

This protocol is suitable for substrates with highly acid-sensitive functional groups.[4]

  • Dissolve the acetonide-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For acyclic acetals, the reaction is often complete within 5 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected diol.

Protocol 2: Chemoselective Deprotection using Bismuth Trichloride

This protocol is effective for the chemoselective deprotection of acetonides at ambient temperature.[7]

  • Dissolve the acetonide-protected compound (1.0 mmol) in acetonitrile (B52724) or dichloromethane (10 mL).

  • Add bismuth trichloride (BiCl₃) (catalytic amount, e.g., 10-20 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Caption: Troubleshooting workflow for incomplete acetonide deprotection.

Reagent_Selection_Logic start Select Deprotection Strategy acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive acid_sensitive->no_sensitive No acid_sensitive->yes_sensitive Yes standard_acid Standard Brønsted Acids: - aq. HCl, H2SO4 - TFA, p-TsOH no_sensitive->standard_acid consider_mild Consider Milder Options yes_sensitive->consider_mild mild_lewis_acid Mild Lewis Acids: - BiCl3, In(OTf)3 - CeCl3 neutral_conditions Neutral Conditions: - I2 / Acetone - H2O, 90°C electrochemical Electrochemical Deprotection consider_mild->mild_lewis_acid consider_mild->neutral_conditions consider_mild->electrochemical

Caption: Logic for selecting an appropriate acetonide deprotection reagent.

References

Strategies to improve the overall yield of Methyl 3,4-O-isopropylidene-L-threonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the overall yield of Methyl 3,4-O-isopropylidene-L-threonate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction to form this compound is incomplete, and the yield is low. What are the potential causes and solutions?

A1: Incomplete conversion is a common issue and can stem from several factors related to the two main reaction steps: the esterification of L-threonic acid and the isopropylidene protection of the diol.

  • Inefficient Water Removal during Esterification: The Fischer esterification of L-threonic acid with methanol (B129727) is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials, thus lowering the yield.

    • Solution: Employ methods to continuously remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture. Concentrated sulfuric acid can act as both a catalyst and a dehydrating agent.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

    • Solution: Ensure the appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.

  • Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low.

    • Solution: Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.

  • Moisture in Isopropylidene Protection Step: The formation of the isopropylidene acetal (B89532) is also a reversible reaction where water is a byproduct. Any moisture present in the reactants or solvent will hinder the reaction.

    • Solution: Use anhydrous solvents and reagents. Ensure that the L-threonic acid or its methyl ester is thoroughly dried before the reaction. The use of 2,2-dimethoxypropane (B42991) as both the acetone (B3395972) source and a water scavenger is highly recommended.

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

A2: Side product formation can significantly reduce the yield and complicate purification.

  • Polymerization/Oligomerization: Under harsh acidic conditions and high temperatures, L-threonic acid and its ester can undergo intermolecular esterification to form oligomers.

    • Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times. Use a milder acid catalyst if possible.

  • Formation of Di-isopropylidene Adducts (if starting from L-threonic acid): If both the carboxyl group and the diol are unprotected, there is a possibility of forming undesired acetals.

    • Solution: It is generally preferable to perform the esterification first, followed by the isopropylidene protection of the purified methyl L-threonate.

  • Hydrolysis of the Isopropylidene Acetal: The isopropylidene group is sensitive to acid and can be partially or fully hydrolyzed during workup if the conditions are not carefully controlled.

    • Solution: During the aqueous workup, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution, and avoid prolonged exposure to acidic conditions.

Q3: I am having difficulty purifying the final product. What are the best practices for purification?

A3: this compound is a relatively polar molecule, which can present challenges during purification.

  • Product Loss During Aqueous Workup: Due to its polarity, the product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Use brine (saturated sodium chloride solution) for washes to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Difficulty with Crystallization: The product may exist as an oil or a low-melting solid, making crystallization difficult.

    • Solution: If direct crystallization is challenging, column chromatography is a reliable purification method.

  • Degradation on Silica (B1680970) Gel: The acidic nature of standard silica gel can cause the hydrolysis of the isopropylidene group.

    • Solution: Use neutralized silica gel (by pre-treating with a solution of triethylamine (B128534) in the eluent) or consider using a less acidic stationary phase like alumina. Adding a small amount of a basic modifier like triethylamine to the mobile phase can also prevent degradation.

Data Presentation

ParameterCondition 1Condition 2 (Optimized)Reported Yield Range
Starting Material L-Threonic AcidMethyl L-threonateN/A
Esterification Catalyst Sulfuric Acidp-Toluenesulfonic acid80-90% (for esterification)
Esterification Temp. Room TemperatureRefluxN/A
Water Removal NoneDean-Stark / 2,2-dimethoxypropaneN/A
Acetal Protection Reagent Acetone2,2-Dimethoxypropane85-95% (for protection)
Acetal Protection Catalyst Sulfuric Acidp-Toluenesulfonic acidN/A
Purification Method Extraction & CrystallizationColumn Chromatography (Neutralized Silica)>95% purity
Overall Yield < 60%> 75% N/A

Experimental Protocols

Protocol 1: Synthesis of Methyl L-threonate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-threonic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl L-threonate.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve crude Methyl L-threonate (1.0 eq) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane (10 volumes).

  • Reagent and Catalyst Addition: Add 2,2-dimethoxypropane (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a small amount of solid sodium bicarbonate and stir for 15 minutes.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_protection Step 2: Isopropylidene Protection L_Threonic_Acid L-Threonic Acid reaction1 Reflux L_Threonic_Acid->reaction1 Methanol Methanol Methanol->reaction1 H2SO4 H2SO4 (cat.) H2SO4->reaction1 Methyl_L_threonate Methyl L-threonate reaction2 RT Methyl_L_threonate->reaction2 reaction1->Methyl_L_threonate DMP 2,2-Dimethoxypropane DMP->reaction2 PTSA p-TSA (cat.) PTSA->reaction2 Target_Molecule This compound reaction2->Target_Molecule

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_incomplete Causes for Incomplete Reaction cluster_side_products Common Side Products cluster_purification Purification Challenges Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Side Products Low_Yield->Side_Products Purification_Issues Purification Issues Low_Yield->Purification_Issues Water_Present Water Present Incomplete_Reaction->Water_Present Low_Temp Low Temperature Incomplete_Reaction->Low_Temp Insufficient_Catalyst Insufficient Catalyst Incomplete_Reaction->Insufficient_Catalyst Polymerization Polymerization Side_Products->Polymerization Hydrolysis Acetal Hydrolysis Side_Products->Hydrolysis Aqueous_Loss Loss in Aqueous Phase Purification_Issues->Aqueous_Loss Silica_Degradation Degradation on Silica Purification_Issues->Silica_Degradation

Caption: Troubleshooting logic for low yield in the synthesis.

How to prevent epimerization at the alpha-carbon during reactions of threonate esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent epimerization at the alpha-carbon during reactions of threonate esters.

Frequently Asked Questions (FAQs)

Q1: What is epimerization at the alpha-carbon and why is it a problem for threonate esters?

A1: Epimerization is the change in the stereochemical configuration at one of several stereocenters in a molecule. For a threonate ester, the alpha-carbon (C2) is a chiral center. During base-catalyzed reactions, the proton on this alpha-carbon can be removed to form a planar, achiral intermediate called an enolate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer, which can be difficult to separate and compromises the stereochemical purity of the final product.

Q2: What is the primary cause of alpha-carbon epimerization in ester reactions?

A2: The primary cause is the formation of a planar enolate intermediate under conditions that allow for equilibrium between the starting material and its epimer.[1] This typically happens when using weaker bases (e.g., alkoxides), higher temperatures, or long reaction times, which favor thermodynamic control.[1] Under these conditions, the initially formed kinetic product can revert to the starting material and re-form the enolate, eventually leading to a mixture of diastereomers.

Q3: What are the main strategies to prevent epimerization of threonate esters?

A3: There are three main strategies:

  • Kinetic Control: Forming the enolate rapidly and irreversibly at low temperatures using a strong, sterically hindered base. This removes the acidic alpha-proton before equilibrium can be established.

  • Protecting Groups: Protecting the hydroxyl groups (at C2, C3, and C4) prevents them from interfering with the reaction (e.g., being deprotonated) and can sterically influence the approach of the base and other reagents, thereby enhancing stereocontrol.[2][3]

  • Chelation Control: Utilizing the α- and β-alkoxy groups in a protected threonate ester to form a rigid chelate with a metal counterion (e.g., Li⁺, Mg²⁺, Zn²⁺). This can lock the conformation of the enolate and direct the approach of an electrophile to one face, enhancing diastereoselectivity.[4]

Q4: What is the difference between kinetic and thermodynamic enolates?

A4:

  • Kinetic Enolate: This is the enolate that is formed fastest. Its formation is favored by strong, bulky bases (like LDA) at very low temperatures (e.g., -78 °C) and short reaction times.[5] These conditions are irreversible.

  • Thermodynamic Enolate: This is the most stable enolate. Its formation is favored by weaker bases, higher temperatures, and longer reaction times, which allow the system to reach equilibrium.[1] To prevent epimerization, you should almost always aim for kinetic enolate formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction yields a mixture of diastereomers (epimerization). 1. Thermodynamic Control: The reaction conditions (base, temperature, time) are allowing the enolate to equilibrate. 2. Unprotected Hydroxyls: Free -OH groups are interfering with the base or directing the reaction non-selectively.1. Switch to Kinetic Conditions: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C in an aprotic solvent like THF. Ensure the ester is added slowly to a slight excess of the base to ensure rapid and complete enolate formation.[5] 2. Protect Hydroxyl Groups: Protect the C2, C3, and C4 hydroxyls as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers before performing the reaction at the alpha-carbon. See Protocol 1.
Low yield and/or decomposition of starting material. 1. Base-catalyzed Hydrolysis: If using a nucleophilic base (e.g., NaOH, NaOEt) or if water is present, the ester can be hydrolyzed.[6] 2. Wrong Protecting Group: The protecting group may be unstable to the reaction conditions.1. Use a Non-Nucleophilic Base: Employ a base like LDA or KHMDS, which are strong bases but poor nucleophiles. Ensure all reagents and glassware are scrupulously dry. 2. Select a Robust Protecting Group: Choose protecting groups that are stable under the planned reaction conditions. For example, silyl ethers are generally stable to strong bases but are cleaved by acid or fluoride (B91410) ions. Benzyl ethers are stable to both acid and base but can be removed by hydrogenolysis.[2]
Reaction is not proceeding or is very slow. 1. Insufficiently Strong Base: The base may not be strong enough to deprotonate the alpha-carbon of the ester efficiently (pKa ≈ 25). 2. Steric Hindrance: The protecting groups or the ester itself may be too bulky, hindering the approach of the base.1. Use a Stronger Base: LDA (conjugate acid pKa ~36) is generally sufficient for ester deprotonation.[5] 2. Optimize Conditions: If steric hindrance is an issue, you may need to screen different non-nucleophilic bases or slightly increase the reaction temperature (e.g., from -78 °C to -40 °C), though this increases the risk of epimerization.
Data on Reaction Condition Effects

The following table summarizes how reaction conditions can influence the stereochemical outcome of enolate alkylation for esters with alpha-alkoxy substituents, which are analogous to protected threonate esters. High diastereoselectivity is achieved under kinetic control.

Substrate Base Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
Protected α-hydroxy esterLDATHF-78>95:5
Protected α-hydroxy esterLDATHF / HMPA-78<10:90
Protected α-hydroxy esterNaHMDSTHF-7890:10
Protected α-hydroxy esterNaOEtEthanol25~50:50 (Epimerization)
Note: Data is representative of typical outcomes for α-alkoxy esters found in the literature. HMPA is a polar aprotic solvent known to alter the aggregation state of lithium enolates, often reversing stereoselectivity.

Visual Guides and Workflows

Mechanism of Epimerization

epimerization start_ester Threonate Ester (R-configuration at α-carbon) base + Base (- H⁺) start_ester->base enolate Planar Enolate (Achiral at α-carbon) proton_R + H⁺ (re-face attack) enolate->proton_R proton_S + H⁺ (si-face attack) enolate->proton_S end_ester_R Threonate Ester (R-configuration) end_ester_S Epimerized Ester (S-configuration) base->enolate proton_R->end_ester_R proton_S->end_ester_S

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Troubleshooting Workflow for Epimerization

troubleshooting_workflow start Problem: Epimerization Observed (Mixture of Diastereomers) check_conditions Are you using kinetic control conditions? start->check_conditions no_kinetic No check_conditions->no_kinetic No yes_kinetic Yes check_conditions->yes_kinetic Yes implement_kinetic Implement Kinetic Control: 1. Use LDA or KHMDS 2. Use THF solvent 3. Set Temp to -78°C no_kinetic->implement_kinetic check_pg Are hydroxyl groups protected? yes_kinetic->check_pg implement_kinetic->check_pg no_pg No check_pg->no_pg No yes_pg Yes check_pg->yes_pg Yes implement_pg Protect all -OH groups (e.g., as TBDMS ethers) no_pg->implement_pg optimize Further Optimization: - Check reagent purity - Ensure anhydrous conditions - Screen different protecting groups yes_pg->optimize end Problem Solved: High Diastereoselectivity implement_pg->end optimize->end

Caption: Step-by-step workflow to diagnose and solve epimerization issues.

Experimental Protocols

Disclaimer: These are model protocols based on established methods for α-hydroxy esters. Optimization for specific threonate ester derivatives and subsequent reactions will be necessary. Always perform reactions in a fume hood with appropriate personal protective equipment.

Protocol 1: Protection of Threonate Ester Hydroxyls as TBDMS Ethers

This protocol describes the protection of all three hydroxyl groups.

Materials:

  • Ethyl L-threonate

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve ethyl L-threonate (1.0 eq) and imidazole (4.0 eq) in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (3.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the fully protected ethyl (2S,3R)-2,3,4-tris(tert-butyldimethylsilyloxy)butanoate.

Protocol 2: Stereoselective α-Alkylation under Kinetic Control

This protocol assumes the use of the fully TBDMS-protected threonate ester from Protocol 1.

Materials:

  • Protected ethyl L-threonate

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard syringe and cannula equipment for handling air-sensitive reagents

Procedure:

  • LDA Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the protected ethyl L-threonate (1.0 eq) in anhydrous THF dropwise via cannula or syringe over 20 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-alkylated product with high diastereoselectivity. The stereochemical integrity at the C3 and C4 centers should be preserved.

References

Technical Support Center: Complete Removal of Acid Catalyst Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the complete removal of acid catalysts after a chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of acid catalysts crucial in drug development?

A1: Residual acid catalysts can be detrimental to the final active pharmaceutical ingredient (API). They can lead to product degradation over time, catalyze unwanted side reactions in subsequent synthetic steps, and may exhibit toxicity, posing a risk to patient safety. Regulatory agencies have strict limits on the levels of impurities, including residual catalysts, in final drug products.

Q2: What are the primary methods for removing acid catalysts?

A2: The most common methods for the complete removal of acid catalysts post-synthesis are:

  • Neutralization: Reacting the acid catalyst with a base to form a salt, which can then be removed.

  • Liquid-Liquid Extraction: Partitioning the acid catalyst between two immiscible liquid phases.

  • Column Chromatography: Separating the acid catalyst from the product based on differential adsorption to a stationary phase.

  • Scavenger Resins: Using solid-supported bases to selectively bind and remove the acid catalyst.

Q3: How do I choose the best method for my specific application?

A3: The choice of method depends on several factors, including the nature of your product (e.g., its stability to base), the type and amount of acid catalyst used, the desired final purity, and the scale of the reaction. A decision-making workflow can help guide your choice (see diagram below).

Q4: What are scavenger resins and what are their advantages?

A4: Scavenger resins are solid supports functionalized with basic groups that can react with and bind acid catalysts.[1] The key advantages of using scavenger resins include high selectivity, ease of removal by simple filtration, and the potential for regeneration and reuse, which can be cost-effective and environmentally friendly.[1] They can simplify workup procedures and are amenable to automation.[1]

Method Selection Workflow

acid_catalyst_removal_workflow start Start: Reaction Mixture with Acid Catalyst product_stability Is the product stable to base? start->product_stability catalyst_type What is the nature of the acid catalyst? product_stability->catalyst_type No neutralization Neutralization product_stability->neutralization Yes purity_requirement High purity required? catalyst_type->purity_requirement Organic Soluble extraction Liquid-Liquid Extraction catalyst_type->extraction Soluble in Aqueous Phase scale Reaction Scale? purity_requirement->scale No chromatography Column Chromatography purity_requirement->chromatography Yes scale->extraction Large scavenger Scavenger Resin scale->scavenger Small to Medium

Caption: A decision-making workflow for selecting an appropriate acid catalyst removal method.

Troubleshooting Guides

Neutralization

Problem: Incomplete neutralization or product degradation.

Symptom Possible Cause Troubleshooting Steps
pH of the aqueous layer remains acidic after washing. Insufficient amount of base used.Add more of the basic solution and re-check the pH. Use a pH meter for accurate measurement.
Weak base used for a strong acid catalyst.Use a stronger base (e.g., dilute NaOH instead of NaHCO₃), but ensure product stability.
Product degradation or hydrolysis (e.g., ester cleavage). The base used is too strong.Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2]
Prolonged exposure to basic conditions.Minimize the contact time with the basic solution and work at lower temperatures if possible.
Formation of a precipitate that is difficult to filter. The salt formed is insoluble in both the organic and aqueous phases.Try adding a different co-solvent to dissolve the salt or filter the entire mixture through a pad of Celite®.
Liquid-Liquid Extraction

Problem: Emulsion formation or inefficient extraction.

Symptom Possible Cause Troubleshooting Steps
A stable emulsion forms between the organic and aqueous layers. Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking.
Presence of fine solid particles.Filter the entire mixture through a pad of Celite® to remove particulates that may be stabilizing the emulsion.
High concentration of solutes.Dilute the mixture with more of both the organic and aqueous solvents.
Acid catalyst is not fully removed into the aqueous layer. Insufficient number of extractions.Perform multiple extractions with fresh aqueous base. Three washes are typically recommended.
The salt of the acid catalyst has some solubility in the organic layer.Add a saturated solution of sodium chloride (brine) to the aqueous layer to "salt out" the organic components.
Column Chromatography

Problem: Poor separation or product loss.

Symptom Possible Cause Troubleshooting Steps
Acid catalyst co-elutes with the product. Inappropriate solvent system (mobile phase).Optimize the solvent system using thin-layer chromatography (TLC) first. A more polar solvent system may be needed to retain the acid on the column.
Column overloading.Use a larger column or reduce the amount of crude product loaded. The ratio of silica (B1680970) gel to crude product is typically 30:1 to 100:1 by weight.
Product streaks or "tails" on the column. The product is interacting too strongly with the acidic silica gel.Add a small amount of a modifying agent to the eluent, such as triethylamine (B128534) (0.1-1%) to neutralize the silica surface, if your product is basic. For acidic products, a small amount of acetic or formic acid can improve peak shape.
Low recovery of the product. The product is irreversibly adsorbed onto the stationary phase.Choose a less polar stationary phase (e.g., alumina) or a different solvent system.
Scavenger Resins

Problem: Incomplete removal of the acid catalyst.

Symptom Possible Cause Troubleshooting Steps
Residual acid is detected after treatment with the scavenger resin. Insufficient amount of scavenger resin used.Increase the equivalents of the scavenger resin relative to the acid catalyst. A typical starting point is 2-3 equivalents.
Insufficient reaction time or temperature.Increase the stirring time and/or gently heat the mixture (if the product is stable) to improve the kinetics of the scavenging reaction.
Poor choice of scavenger resin for the specific acid.Select a scavenger resin with a basicity appropriate for the acidity of the catalyst. Stronger acids may require a stronger basic resin.

Quantitative Data on Removal Efficiency

Direct comparison of quantitative data across all methods is challenging due to variations in experimental conditions. The following tables provide a summary of reported efficiencies for specific applications.

Table 1: Efficiency of Neutralization and Extraction

Method Catalyst Product Type % Removal / Final Purity Potential Yield Loss
NaHCO₃ Wash Sulfuric Acid Ester >99% (qualitative)[3] Can be significant if the product is water-soluble or prone to hydrolysis.[4]

| NaOH Wash | Sulfuric Acid | Ester | High | Higher risk of product hydrolysis compared to NaHCO₃.[1] |

Table 2: Efficiency of Column Chromatography

Stationary Phase Catalyst Product Type Purity Improvement Potential Yield Loss

| Silica Gel | Acidic Impurities | Organic compounds | Can increase purity from ~80% to >98% | Typically 5-20%, depending on separation difficulty. |

Table 3: Efficiency of Scavenger Resins

Scavenger Resin Type Acid Type % Removal Reference
Polyamine-based Phenylisocyanate >99% [5]

| Weakly Basic Anion Exchange | Sulfuric Acid | up to 97.5% |[6] |

Experimental Protocols

Protocol 1: Neutralization and Liquid-Liquid Extraction

Objective: To remove a strong acid catalyst (e.g., sulfuric acid) from an organic reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction is highly exothermic, an ice bath is recommended.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Neutralization Wash: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography

Objective: To purify a product from a residual acid catalyst and other impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Scavenger Resin

Objective: To selectively remove an acid catalyst using a solid-supported scavenger.

  • Resin Selection: Choose a scavenger resin with appropriate basicity for the target acid catalyst.

  • Addition: Add the scavenger resin (typically 2-3 equivalents relative to the acid) to the reaction mixture or a solution of the crude product.

  • Stirring: Stir the mixture at room temperature for a specified time (e.g., 1-4 hours). The progress of the scavenging can be monitored by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Logic Diagram

troubleshooting_acid_removal start Problem: Incomplete Acid Removal method Which method was used? start->method neutralization Neutralization/ Extraction method->neutralization Neutralization/ Extraction chromatography Chromatography method->chromatography Chromatography scavenger Scavenger Resin method->scavenger Scavenger Resin neut_q1 Insufficient base or number of washes? neutralization->neut_q1 chrom_q1 Inappropriate solvent system? chromatography->chrom_q1 scav_q1 Insufficient scavenger or reaction time? scavenger->scav_q1 neut_a1 Increase amount of base or perform more washes. neut_q1->neut_a1 Yes neut_q2 Emulsion formed? neut_q1->neut_q2 No neut_a2 Add brine or filter through Celite. neut_q2->neut_a2 Yes chrom_a1 Optimize eluent polarity using TLC. chrom_q1->chrom_a1 Yes chrom_q2 Column overloaded? chrom_q1->chrom_q2 No chrom_a2 Reduce sample load or use a larger column. chrom_q2->chrom_a2 Yes scav_a1 Increase equivalents of scavenger or stir longer. scav_q1->scav_a1 Yes scav_q2 Incorrect resin for the acid? scav_q1->scav_q2 No scav_a2 Select a resin with appropriate basicity. scav_q2->scav_a2 Yes

Caption: A logical workflow for troubleshooting incomplete acid catalyst removal.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and recommended storage conditions for Methyl 3,4-O-isopropylidene-L-threonate. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific long-term stability data for this compound is not extensively published, the following recommendations are based on the general chemical properties of isopropylidene-protected carbohydrates and esters.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For routine laboratory use, storing the compound at room temperature (20-25°C) in a tightly sealed container is generally acceptable for short periods.[1] However, for long-term storage, it is advisable to store the compound in a cool, dry place. While specific data is unavailable, storage at 2-8°C is a common precautionary measure for carbohydrate derivatives to minimize potential degradation over extended periods. The container should be opaque to protect from light and tightly sealed to prevent moisture ingress.

Q2: What are the potential degradation pathways for this compound?

A2: The two primary sites susceptible to degradation are the isopropylidene (acetonide) group and the methyl ester.

  • Hydrolysis of the Isopropylidene Group: Acetonides are susceptible to hydrolysis under acidic conditions, which would remove the protecting group and yield the corresponding diol. Even exposure to ambient moisture over long periods, especially if acidic impurities are present, can facilitate this process.

  • Hydrolysis of the Methyl Ester: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and either acidic or basic conditions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may not always be visually apparent. However, you can look for the following signs:

  • Physical Appearance: A change in color or the presence of solid precipitates in the liquid.

  • Purity Assessment: The most reliable method is to check the purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate, additional peaks in an HPLC chromatogram, or new signals in an NMR spectrum would indicate the presence of degradation products.

Q4: Is this compound sensitive to light or air?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC or NMR analysis. Sample degradation.1. Confirm the identity of the new peaks through techniques like LC-MS or NMR analysis of isolated impurities. 2. Review storage conditions. Was the compound exposed to moisture, high temperatures, or acidic/basic contaminants? 3. Consider re-purifying the material if the purity is no longer acceptable for your application.
Inconsistent experimental results using the compound. Partial degradation of the starting material.1. Assess the purity of your current stock of this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened sample or a re-purified batch for your experiments.
Difficulty dissolving the compound. This is not a commonly reported issue as it is a liquid. If insolubility is observed, it may indicate polymerization or the formation of insoluble degradation products.1. Visually inspect the sample for any changes. 2. Attempt to dissolve a small amount in a known good solvent (e.g., acetone, methanol) and analyze for purity.

Recommended Storage Conditions Summary

Condition Recommendation Rationale
Temperature Short-term: Room Temperature (20-25°C) Long-term: 2-8°C (Recommended)To minimize the rate of potential hydrolytic degradation.
Humidity Store in a dry environment. Use of a desiccator is recommended for long-term storage.To prevent hydrolysis of the ester and isopropylidene groups.
Light Protect from light by storing in an amber vial or in a dark cabinet.To prevent potential photolytic degradation.
Atmosphere Store in a tightly sealed container. Inert atmosphere (e.g., argon, nitrogen) is not strictly necessary but can provide additional protection against moisture.To prevent ingress of atmospheric moisture.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of this compound.

  • Materials:

    • TLC plates (e.g., silica (B1680970) gel 60 F254)

    • Developing chamber

    • Mobile phase: A common system is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 v/v). The optimal ratio may need to be determined empirically.

    • Staining solution: A potassium permanganate (B83412) stain is effective for visualizing carbohydrates and related compounds.

    • Sample solution: Dissolve a small amount of the compound in a suitable solvent like ethyl acetate or acetone.

  • Procedure:

    • Spot a small amount of the sample solution onto the baseline of a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

    • Dry the plate and visualize the spots under UV light (if applicable) and then by dipping in the potassium permanganate stain followed by gentle heating.

  • Interpretation: A pure sample should ideally show a single spot. The presence of additional spots may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[2][3]

  • Objective: To intentionally degrade the sample under various stress conditions to understand its stability profile.

  • Stress Conditions: [3][4]

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water) and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent and heat at a controlled temperature.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the neat compound at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the compound (as a solution or neat) to UV light in a photostability chamber.

  • Procedure:

    • Prepare solutions of this compound under the different stress conditions.

    • Maintain a control sample at ambient conditions.

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples and the control by a suitable analytical method, such as HPLC with a UV or mass spectrometric detector.

  • Analysis of Results: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. This information is valuable for understanding the stability of the molecule and for the development of a stability-indicating method.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_stability_assessment Stability Assessment cluster_degradation Potential Degradation storage_rt Room Temperature (Short-term) purity_check Purity Check (TLC, HPLC, NMR) storage_rt->purity_check Use in Experiment storage_cold 2-8°C (Long-term) storage_cold->purity_check Use in Experiment forced_degradation Forced Degradation Study purity_check->forced_degradation If purity is questionable degraded_sample Degraded Sample purity_check->degraded_sample If degradation is detected forced_degradation->degraded_sample Induces Degradation start Methyl 3,4-O-isopropylidene- L-threonate Sample start->storage_rt Store start->storage_cold Store

Caption: Workflow for storage and stability assessment.

degradation_pathway cluster_hydrolysis Hydrolysis parent This compound acetonide_hydrolysis Acetonide Hydrolysis (Acidic Conditions) parent->acetonide_hydrolysis ester_hydrolysis Ester Hydrolysis (Acidic/Basic Conditions) parent->ester_hydrolysis product1 Methyl L-threonate (Diol) acetonide_hydrolysis->product1 product2 3,4-O-isopropylidene-L-threonic acid ester_hydrolysis->product2

Caption: Potential hydrolytic degradation pathways.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3,4-O-isopropylidene-L-threonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral analysis of Methyl 3,4-O-isopropylidene-L-threonate, a chiral building block, and its conceptual alternative, Methyl L-threonate. By examining the influence of the isopropylidene protecting group, this guide offers insights into spectral interpretation and highlights key structural correlations.

Comparative ¹H and ¹³C NMR Data

Due to the limited availability of specific, publicly accessible experimental NMR data for this compound and Methyl L-threonate, the following tables present expected chemical shift ranges based on established principles of NMR spectroscopy. These qualitative assignments provide a framework for interpreting experimental spectra.

This compound

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityNotes
H2~4.2 - 4.4Doublet (d) or Doublet of Doublets (dd)Shifted downfield due to the adjacent hydroxyl and ester groups.
H3~4.3 - 4.5Multiplet (m)Coupled to H2 and H4 protons.
H4a, H4b~4.0 - 4.2Multiplet (m)Diastereotopic protons of the CH₂ group within the dioxolane ring.
OCH₃~3.7 - 3.8Singlet (s)Characteristic signal for a methyl ester.
C(CH₃)₂~1.3 - 1.5Two Singlets (s)Two distinct signals for the diastereotopic methyl groups of the isopropylidene moiety.
OHBroad singletBroad Singlet (br s)Chemical shift is concentration and solvent dependent; may exchange with D₂O.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (ppm)
C=O~170 - 175
C2~70 - 75
C3~75 - 80
C4~65 - 70
OCH₃~50 - 55
C (CH₃)₂~110 - 115
C(CH₃ )₂~25 - 30

Methyl L-threonate (Unprotected Alternative)

In the absence of the isopropylidene group, the ¹H and ¹³C NMR spectra of Methyl L-threonate would exhibit notable differences, providing a valuable comparison.

Table 3: Predicted ¹H NMR Spectral Changes for Methyl L-threonate

Proton AssignmentExpected Shift ChangeRationale
H3, H4a, H4bUpfield shiftRemoval of the deshielding effect of the dioxolane ring.
OH (at C3 and C4)Two distinct broad signalsTwo free hydroxyl groups would be present.
C(CH₃)₂Signals absentIsopropylidene group is not present.

Table 4: Predicted ¹³C NMR Spectral Changes for Methyl L-threonate

Carbon AssignmentExpected Shift ChangeRationale
C3, C4Upfield shiftRemoval of the deshielding effect of the isopropylidene group.
C (CH₃)₂Signal absentIsopropylidene group is not present.
C(CH₃ )₂Signals absentIsopropylidene group is not present.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument is tuned and locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than the ¹H nucleus.

5. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The spectra are referenced to the internal standard.

  • Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the complete NMR spectral analysis and structural elucidation of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Analyte Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Lock Lock and Shim Spectrometer->Lock H1_Acq Acquire 1H Spectrum Lock->H1_Acq C13_Acq Acquire 13C Spectrum Lock->C13_Acq FT Fourier Transform (FID -> Spectrum) H1_Acq->FT C13_Acq->FT Correction Phase and Baseline Correction FT->Correction Reference Reference to TMS Correction->Reference Multiplicity Analyze Signal Multiplicities Correction->Multiplicity Coupling Analyze Coupling Constants Correction->Coupling Integrate Integrate 1H Signals Reference->Integrate For 1H Spectrum ChemShift Analyze Chemical Shifts Reference->ChemShift Integration Analyze Integration Ratios Integrate->Integration Structure Propose/Confirm Structure ChemShift->Structure Multiplicity->Structure Coupling->Structure Integration->Structure

NMR Spectral Analysis Workflow

This comprehensive approach, combining qualitative prediction with a robust experimental and analytical workflow, empowers researchers to confidently determine and verify the structures of complex organic molecules.

A Comparative Guide to the Spectroscopic Interpretation of Methyl 3,4-O-isopropylidene-L-threonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) and mass spectrometry (MS) data for Methyl 3,4-O-isopropylidene-L-threonate against its parent compound, L-threonic acid. Understanding the spectroscopic signatures of this protected form of L-threonic acid is crucial for its identification, characterization, and utilization in various research and development applications, including its role as a key intermediate in the synthesis of various bioactive molecules.

Executive Summary

This compound is a derivative of L-threonic acid where the 3- and 4-hydroxyl groups are protected by an isopropylidene group, and the carboxylic acid is esterified with a methyl group. These modifications induce significant changes in the molecule's spectroscopic properties. This guide outlines the expected and observed spectral features, providing a framework for the interpretation of experimental data. While experimental spectra for this compound are not publicly available, this guide presents a detailed prediction based on established spectroscopic principles and compares it with the available data for L-threonic acid.

Spectroscopic Data Comparison

The following tables summarize the key expected and observed IR and MS data for this compound and L-threonic acid.

Infrared (IR) Spectroscopy Data
Functional GroupThis compound (Predicted)L-threonic acid (Observed/Typical)[1][2]
O-H Stretch (Alcohol) ~3450 cm⁻¹ (broad)~3400-3200 cm⁻¹ (very broad, multiple H-bonds)
C-H Stretch (Alkyl) ~2990-2850 cm⁻¹~2950-2850 cm⁻¹
C=O Stretch (Ester) ~1745 cm⁻¹N/A
C=O Stretch (Carboxylic Acid) N/A~1730 cm⁻¹
C-O Stretch (Ester/Acetal) ~1200-1000 cm⁻¹ (multiple strong bands)~1200-1050 cm⁻¹ (C-O stretch of alcohols)
C-O-C Stretch (Acetal) Distinct bands in the 1100-1000 cm⁻¹ regionN/A
Mass Spectrometry (MS) Data
IonThis compound (Predicted)L-threonic acid (Observed)[3][4][5]
Molecular Ion [M]⁺• m/z 190m/z 136
[M-CH₃]⁺ m/z 175N/A
[M-OCH₃]⁺ m/z 159N/A
[M-CH₃-CO]⁺ m/z 147N/A
[M-COOCH₃]⁺ m/z 131N/A
[C₄H₇O₃]⁺ (from dioxolane ring) m/z 103N/A
[M-H₂O]⁺• N/Am/z 118
[M-HCOOH]⁺• N/Am/z 90
[M-H₂O-CO]⁺• N/Am/z 90

Interpretation of Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show significant differences from that of L-threonic acid, primarily due to the introduction of the ester and isopropylidene groups and the removal of the carboxylic acid and two hydroxyl groups.

  • O-H Region: A key difference will be the presence of a broad absorption band around 3450 cm⁻¹ in this compound, corresponding to the remaining free hydroxyl group at the C2 position. In contrast, L-threonic acid exhibits a very broad O-H stretching band from approximately 3400 cm⁻¹ to below 3000 cm⁻¹, encompassing both the alcohol and carboxylic acid hydroxyl groups involved in extensive hydrogen bonding.[1][2]

  • C=O Region: The most telling feature for this compound will be a strong, sharp absorption peak around 1745 cm⁻¹, characteristic of the C=O stretch of a saturated ester. This replaces the C=O stretching vibration of the carboxylic acid in L-threonic acid, which typically appears around 1730 cm⁻¹.

  • C-O Region: The "fingerprint" region between 1300 and 1000 cm⁻¹ will be more complex for the protected compound. It will feature multiple strong C-O stretching bands associated with the ester and the cyclic acetal (B89532) (isopropylidene group). The characteristic C-O-C stretches of the dioxolane ring are expected in the 1100-1000 cm⁻¹ range.

Mass Spectrometry

The mass spectrum of this compound will be defined by fragmentation patterns originating from the ester and the isopropylidene-protected diol structure.

  • Molecular Ion: The molecular ion peak for this compound is expected at m/z 190. For L-threonic acid, the molecular ion is observed at m/z 136.[3][5]

  • Key Fragmentation Pathways (Predicted for this compound):

    • Loss of a methyl radical (•CH₃) from the isopropylidene group or the methyl ester to give a fragment at m/z 175.

    • Loss of the methoxy (B1213986) group (•OCH₃) from the ester to yield an ion at m/z 159.

    • Cleavage of the ester group with loss of the carbomethoxy radical (•COOCH₃), resulting in a fragment at m/z 131.

    • Fragmentation of the dioxolane ring is also anticipated, with a characteristic ion at m/z 103 corresponding to the [C₄H₇O₃]⁺ fragment.

  • Key Fragmentation Pathways (Observed for L-threonic acid):

    • Loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 118.[3][5]

    • Decarboxylation (loss of COOH) is a common fragmentation for carboxylic acids.

    • Loss of formic acid (HCOOH) can also occur, resulting in a fragment at m/z 90.[3][5]

Experimental Protocols

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and convenient method for liquid or solid samples.

  • Sample Preparation: A small amount of the sample (liquid or solid) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An appropriate number of scans are co-added to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry
  • Technique: Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Information cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Comparison Known_Structure Known Structure: This compound IR_Acquisition IR Spectroscopy (e.g., ATR) Known_Structure->IR_Acquisition MS_Acquisition Mass Spectrometry (e.g., EI-MS) Known_Structure->MS_Acquisition Alternative Alternative: L-threonic acid Alternative->IR_Acquisition Alternative->MS_Acquisition IR_Analysis Analyze IR Spectrum: - Identify functional groups (O-H, C=O, C-O-C) IR_Acquisition->IR_Analysis MS_Analysis Analyze Mass Spectrum: - Determine Molecular Ion - Identify fragmentation patterns MS_Acquisition->MS_Analysis Structure_Elucidation Correlate IR and MS Data with Predicted Structure IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Comparison Compare with Alternative's Spectra (L-threonic acid) Structure_Elucidation->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

The spectroscopic analysis of this compound provides a clear and distinct fingerprint that allows for its differentiation from its parent compound, L-threonic acid. The key distinguishing features in the IR spectrum are the appearance of a strong ester carbonyl absorption and the specific C-O-C stretches of the isopropylidene group, alongside the modification of the hydroxyl stretching region. In mass spectrometry, the molecular ion peak and the characteristic fragmentation patterns involving the ester and acetal moieties provide definitive structural information. This guide serves as a valuable resource for the interpretation of spectroscopic data for this important synthetic intermediate.

References

A Comparative Guide to Analytical Techniques for Determining the Enantiomeric Excess of Chiral Threonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as threonate esters is of paramount importance. The biological and pharmacological activities of enantiomers can differ significantly, making precise enantiomeric quantification a critical aspect of synthesis, quality control, and regulatory compliance. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of each technique. It is important to note that specific values for resolution, analysis time, and limits of detection are highly dependent on the specific threonate ester, the chosen chiral stationary phase or derivatizing agent, and the instrumental conditions. The data presented here are representative values to facilitate a comparative understanding.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential partitioning of volatile enantiomers between a mobile gas phase and a chiral stationary phase.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, which are distinguishable by NMR.
Sample Volatility Not required.Required; derivatization may be necessary to increase volatility.Not required.
Sample Amount Microgram to milligram range.Nanogram to microgram range.Milligram range.
Resolution (Rs) Typically > 1.5 for baseline separation.Often provides very high resolution (> 2.0).Not applicable (separation is spectral, not physical).
Analysis Time 10 - 60 minutes per sample.5 - 30 minutes per sample.5 - 20 minutes for data acquisition, plus reaction time for derivatization.
Limit of Detection (LOD) Low (ng to pg range).Very low (pg to fg range).Higher (µg range).
Limit of Quantitation (LOQ) Low (ng range).Very low (pg range).Higher (mg range).
Instrumentation Cost Moderate to high.Moderate.High.
Consumables Cost High (chiral columns are expensive).Moderate (chiral columns are less expensive than HPLC).Moderate (derivatizing agents and NMR solvents).
Method Development Can be time-consuming due to the variety of columns and mobile phases.Generally simpler than HPLC, primarily involves temperature programming.Requires reaction optimization for derivatization.
Direct/Indirect Direct analysis.Direct analysis.Indirect analysis (requires chemical derivatization).

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for method development.[3]

Methodology:

  • Column Selection:

    • Begin with a polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

    • Column dimensions: e.g., 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol.

    • For reversed-phase chromatography, a mixture of water (often with a buffer like ammonium (B1175870) bicarbonate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used.

    • All solvents should be HPLC grade and filtered through a 0.45 µm membrane filter before use.

  • Instrumentation and Conditions:

    • HPLC system with a UV detector (wavelength set based on the chromophore of the threonate ester, typically around 210-220 nm if no other chromophore is present).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Injection volume: 10 µL.

  • Sample Preparation:

    • Dissolve the threonate ester sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject the sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4][5] Threonate esters may require derivatization to increase their volatility for GC analysis.

Methodology:

  • Derivatization (if necessary):

    • To increase volatility, the hydroxyl groups of the threonate ester can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • In a vial, mix the threonate ester sample with the silylating reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Column Selection:

    • Use a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).[6]

    • Column dimensions: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Instrumentation and Conditions:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Carrier gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector temperature: 250 °C.

    • Detector temperature: 250 °C.

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

  • Sample Preparation:

    • Dilute the derivatized (or underivatized if sufficiently volatile) sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This indirect method involves the conversion of the enantiomeric threonate esters into diastereomers by reaction with a chiral derivatizing agent (CDA), most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[1][7] The resulting diastereomers have distinct NMR spectra, allowing for the determination of their relative proportions.[8]

Methodology:

  • Derivatization with Mosher's Acid Chloride:

    • This protocol should be performed in two separate NMR tubes, one for the (R)-MTPA ester and one for the (S)-MTPA ester, to confirm the absolute configuration if needed. For ee determination, a single reaction with one enantiomer of the Mosher's acid chloride is sufficient.

    • In a dry NMR tube, dissolve approximately 5 mg of the chiral threonate ester in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

    • Add a small amount of a base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

    • Add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • Cap the NMR tube and mix gently. Let the reaction proceed at room temperature for 1-2 hours or until complete, monitoring by ¹H NMR if necessary.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the reaction mixture. A ¹⁹F NMR spectrum can also be very useful as the trifluoromethyl group of the Mosher's ester provides a clean singlet for each diastereomer.[7]

  • Spectral Analysis:

    • Identify a well-resolved proton signal (or the ¹⁹F signal) that is distinct for each of the two diastereomers. Protons close to the newly formed ester linkage are often the most shifted.

    • Carefully integrate the corresponding signals for the two diastereomers.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] * 100.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Dissolve Threonate Ester in Mobile Phase s_filter Filter Sample (0.45 µm) s_prep->s_filter hplc Inject Sample onto Chiral HPLC Column s_filter->hplc sep Enantiomer Separation on Chiral Stationary Phase hplc->sep det UV Detection sep->det chrom Obtain Chromatogram det->chrom integ Integrate Peak Areas chrom->integ calc Calculate Enantiomeric Excess integ->calc GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing deriv Derivatize Threonate Ester (if necessary) dissolve Dissolve in Solvent deriv->dissolve gc Inject Sample into Chiral GC Column dissolve->gc sep Enantiomer Separation (Temperature Program) gc->sep det FID Detection sep->det chrom Obtain Chromatogram det->chrom integ Integrate Peak Areas chrom->integ calc Calculate Enantiomeric Excess integ->calc NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Threonate Ester in Deuterated Solvent react React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) dissolve->react nmr Acquire 1H or 19F NMR Spectrum react->nmr spectrum Obtain NMR Spectrum nmr->spectrum integ Integrate Diastereomer Signals spectrum->integ calc Calculate Enantiomeric Excess integ->calc

References

A Comparative Analysis of Synthetic Routes to a Key Chiral Building Block: Methyl 3,4-O-isopropylidene-L-threonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of successful molecular design and discovery. Methyl 3,4-O-isopropylidene-L-threonate, a versatile C4 chiral synthon, has proven instrumental in the total synthesis of complex natural products. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

Two principal and readily available chiral pool starting materials, L-ascorbic acid (Vitamin C) and L-tartaric acid, have emerged as the most common precursors for the synthesis of this compound. Each route presents a unique set of transformations, offering distinct advantages and disadvantages in terms of step count, overall yield, and reagent accessibility.

Comparison of Synthetic Strategies

ParameterRoute 1: From L-Ascorbic AcidRoute 2: From L-Tartaric Acid
Starting Material L-Ascorbic AcidL-Tartaric Acid
Key Transformations Oxidative cleavage, esterification, acetal (B89532) protectionDiesterification, acetal protection, selective reduction, oxidation
Reported Overall Yield ~35-45%~40-50%
Number of Steps 3-4 steps4-5 steps
Stereochemical Integrity HighHigh
Scalability Potentially scalableScalable, with established procedures
Reagents & Conditions H₂O₂, esterification agent (e.g., MeOH, H⁺), 2,2-dimethoxypropaneEsterification agent, 2,2-dimethoxypropane, reducing agent (e.g., NaBH₄), oxidizing agent (e.g., RuCl₃, NaIO₄)

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes to this compound can be visualized as follows:

Synthetic Routes to this compound cluster_0 Route 1: From L-Ascorbic Acid cluster_1 Route 2: From L-Tartaric Acid L_Ascorbic_Acid L-Ascorbic Acid Oxidative_Cleavage Oxidative Cleavage (H₂O₂) L_Ascorbic_Acid->Oxidative_Cleavage L_Threonic_Acid L-Threonic Acid Oxidative_Cleavage->L_Threonic_Acid Esterification_Protection Esterification & Acetal Protection (MeOH, H⁺, 2,2-DMP) L_Threonic_Acid->Esterification_Protection Target_1 This compound Esterification_Protection->Target_1 L_Tartaric_Acid L-Tartaric Acid Diesterification Diesterification (e.g., MeOH, H⁺) L_Tartaric_Acid->Diesterification Dimethyl_L_tartrate Dimethyl L-tartrate Diesterification->Dimethyl_L_tartrate Acetal_Protection Acetal Protection (2,2-DMP) Dimethyl_L_tartrate->Acetal_Protection Protected_Diester Dimethyl 2,3-O-isopropylidene-L-tartrate Acetal_Protection->Protected_Diester Selective_Reduction Selective Reduction (e.g., NaBH₄) Protected_Diester->Selective_Reduction Diol (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol Selective_Reduction->Diol Oxidation Selective Oxidation (e.g., RuCl₃, NaIO₄) Diol->Oxidation Target_2 This compound Oxidation->Target_2

Caption: Comparative workflow of the two main synthetic routes.

Experimental Protocols

Route 1: Synthesis from L-Ascorbic Acid

This route leverages the oxidative degradation of L-ascorbic acid to furnish the L-threonate backbone. The subsequent esterification and protection steps are often performed in a one-pot or sequential manner. This method was utilized in the total synthesis of (-)-echinosporin by Smith et al.

Step 1: Oxidative Cleavage to L-Threonic Acid

  • To a solution of L-ascorbic acid (1.0 eq) in water, 30% hydrogen peroxide (approx. 1.1 eq) is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is stirred for several hours, and the completion of the reaction is monitored by a suitable method (e.g., TLC, NMR).

  • The excess hydrogen peroxide is quenched, for example, by the addition of a small amount of platinum on carbon or manganese dioxide.

  • The resulting aqueous solution of L-threonic acid is typically used directly in the next step without isolation.

Step 2: Esterification and Isopropylidene Protection

  • The aqueous solution of L-threonic acid is concentrated under reduced pressure.

  • The residue is dissolved in methanol (B129727), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

  • 2,2-dimethoxypropane (excess) is added to the methanolic solution.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete.

  • The reaction is quenched with a weak base (e.g., sodium bicarbonate), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Synthesis from L-Tartaric Acid

This well-established route offers a reliable and often higher-yielding alternative, starting from the readily available and inexpensive L-tartaric acid. The procedure involves a series of standard transformations common in carbohydrate chemistry.

Step 1: Dimethyl L-tartrate Synthesis

  • L-tartaric acid (1.0 eq) is suspended in methanol.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The mixture is heated at reflux until the starting material is fully consumed (monitored by TLC).

  • The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give Dimethyl L-tartrate.

Step 2: Acetal Protection

  • Dimethyl L-tartrate (1.0 eq) is dissolved in a suitable solvent such as acetone (B3395972) or a mixture of acetone and an inert solvent.

  • 2,2-dimethoxypropane (excess) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) are added.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The reaction is quenched with a base, and the solvent is evaporated.

  • The resulting Dimethyl 2,3-O-isopropylidene-L-tartrate is typically of sufficient purity for the next step.

Step 3: Selective Reduction to the Diol

  • Dimethyl 2,3-O-isopropylidene-L-tartrate (1.0 eq) is dissolved in a suitable solvent like ethanol (B145695) or methanol.

  • Sodium borohydride (B1222165) (excess) is added portion-wise at a low temperature (e.g., 0 °C).

  • The reaction is stirred until the diester is fully reduced.

  • The reaction is quenched by the careful addition of an acid (e.g., acetic acid or dilute HCl).

  • The solvent is removed, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated to yield (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Step 4: Selective Oxidation to the Aldehyde and Esterification

  • The diol (1.0 eq) is dissolved in a suitable solvent system (e.g., acetonitrile/water/carbon tetrachloride).

  • A catalytic amount of ruthenium(III) chloride and an excess of a stoichiometric oxidant like sodium periodate (B1199274) are added.

  • The reaction is vigorously stirred at room temperature.

  • Upon completion, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The crude aldehyde is then immediately dissolved in methanol containing a mild acid catalyst to facilitate esterification.

  • Purification by column chromatography yields this compound.

Conclusion

Both synthetic routes from L-ascorbic acid and L-tartaric acid provide viable pathways to this compound. The choice between the two will likely depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the specific expertise and equipment available in the laboratory. The route from L-tartaric acid, while potentially longer, often proceeds with more predictable and well-documented steps, making it a robust choice for consistent production. The L-ascorbic acid route offers a more convergent approach but may require more careful optimization of the oxidative cleavage step. This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chiral building block.

A Comparative Guide to Alternative Protecting Groups for Vicinal Diols in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex glycans and glycoconjugates. Vicinal diols, a common structural motif in carbohydrates, present a unique challenge requiring protecting groups that offer both robust stability and selective removal under mild conditions. This guide provides an objective comparison of common alternative protecting groups for vicinal diols—cyclic acetals (isopropylidene and benzylidene), cyclic silyl (B83357) ethers (di-tert-butylsilylene), and boronic esters—supported by experimental data to inform the strategic design of synthetic routes.

At a Glance: Key Performance Indicators of Vicinal Diol Protecting Groups

The selection of an appropriate protecting group is a critical decision in synthetic carbohydrate chemistry, influencing reaction yields, stereochemical outcomes, and the overall efficiency of the synthetic strategy. Below is a summary of the key characteristics of commonly used protecting groups for vicinal diols.

Protecting GroupFormation ConditionsCleavage ConditionsStability ProfileKey Advantages
Isopropylidene (Acetonide) Acetone, acid catalyst (e.g., H₂SO₄, ZnCl₂), room temp.Mild aqueous acid (e.g., 1% H₂SO₄)Base stable, sensitive to acid.Readily formed, easily cleaved.
Benzylidene Acetal (B89532) Benzaldehyde (B42025) dimethyl acetal, acid catalyst (e.g., CSA), DMF.Mild aqueous acid; Catalytic hydrogenolysis (e.g., Pd/C, H₂).Base stable, more acid stable than isopropylidene.Can be regioselectively opened.
Di-tert-butylsilylene (DTBS) Di-tert-butylsilyl bis(trifluoromethanesulfonate), pyridine, 0 °C to rt.Fluoride (B91410) source (e.g., TBAF, HF-Pyridine).Base stable, stable to many acidic conditions that cleave acetals.High acid stability, orthogonal to acetals.
Boronic Esters Boronic acid (e.g., phenylboronic acid), azeotropic removal of water.Mildly acidic or basic hydrolysis, or with a diol scavenger.Generally labile, used for temporary protection.Forms readily, useful for regioselective reactions.

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data for the formation and cleavage of these protecting groups on representative carbohydrate substrates.

Table 1: Protecting Group Formation
Protecting GroupSubstrateReagents & ConditionsTimeYieldReference
IsopropylideneD-GalactoseAcetone, ZnCl₂, H₂SO₄, rt4 h75.6%[1]
BenzylideneMethyl α-D-glucopyranosideBenzaldehyde dimethyl acetal, CSA, DMFNot Specified76%[2]
Di-tert-butylsilyleneMethyl α-D-glucopyranosidedi-tert-butylsilyl bis(trifluoromethanesulfonate), Pyridine, 0 °C to rtNot SpecifiedHigh[3]
Table 2: Protecting Group Cleavage
Protecting GroupSubstrateReagents & ConditionsTimeYieldReference
Isopropylidene6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose1% aq. H₂SO₄, reflux3 h>99% (over 2 steps)[4]
BenzylideneMethyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives10% Pd/C, triethylsilane, CH₃OH, rtNot SpecifiedExcellent[5]
Di-tert-butylsilyleneSilyl-protected carbohydrateTetrabutylammonium (B224687) fluoride (TBAF)Not SpecifiedHigh[3]

Experimental Protocols

Detailed methodologies for the formation and cleavage of these key protecting groups are provided below to facilitate their application in the laboratory.

Formation of a Benzylidene Acetal: Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Procedure: To a solution of methyl-α-D-glucopyranoside (1 equivalent) in dry dimethylformamide (DMF), benzaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of camphor-10-sulfonic acid (CSA) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by crystallization to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.[2]

Formation of an Isopropylidene Acetal: 1,2:3,4-di-O-isopropylidene-D-galactopyranose

Procedure: D-galactose (1 equivalent) and anhydrous zinc chloride (1.35 equivalents) are added to acetone. Concentrated sulfuric acid is added dropwise, and the mixture is stirred at room temperature for 4 hours under a nitrogen atmosphere. The reaction is neutralized with saturated sodium carbonate solution and filtered. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the product as a viscous oil.[1]

Cleavage of an Isopropylidene Acetal

Procedure: The di-O-isopropylidene-protected carbohydrate (1 equivalent) is suspended in 1% aqueous sulfuric acid and heated at reflux for 3 hours. After cooling to room temperature, the solution is neutralized by the portion-wise addition of sodium hydrogen carbonate. The solvent is removed in vacuo, and the crude product is obtained after freeze-drying.[4]

Cleavage of a Benzylidene Acetal via Hydrogenolysis

Procedure: A solution of the benzylidene-protected carbohydrate in methanol (B129727) is treated with triethylsilane and a catalytic amount of 10% palladium on carbon (Pd/C). The reaction is stirred at room temperature under a hydrogen atmosphere (or using a hydrogen source like triethylsilane) until TLC analysis indicates the complete consumption of the starting material. The catalyst is removed by filtration, and the filtrate is concentrated to yield the deprotected product.[5]

Cleavage of a Di-tert-butylsilylene Ether

Procedure: The di-tert-butylsilylene-protected carbohydrate is dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by standard procedures to isolate the deprotected diol.[3]

Logical Relationships and Experimental Workflows

The strategic application of these protecting groups often involves a multi-step synthesis where orthogonality is key. The following diagrams illustrate the logical flow of protecting group manipulation and a typical experimental workflow.

Protecting_Group_Strategy Start Carbohydrate with Vicinal Diol Protect Protect Vicinal Diol Start->Protect Acetal Cyclic Acetal (Isopropylidene or Benzylidene) Protect->Acetal Acidic Conditions Silyl Cyclic Silyl Ether (DTBS) Protect->Silyl Silylating Agent Boronic Boronic Ester Protect->Boronic Temporary Protection Reaction Further Synthetic Steps (e.g., Glycosylation) Acetal->Reaction Silyl->Reaction Boronic->Reaction Deprotect Selective Deprotection Reaction->Deprotect Final Final Product Deprotect->Final

Caption: Strategic selection of orthogonal protecting groups.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve Carbohydrate p2 Add Protecting Group Reagent & Catalyst p1->p2 p3 Reaction Monitoring (TLC) p2->p3 p4 Work-up & Purification p3->p4 d1 Dissolve Protected Carbohydrate p4->d1 Proceed to Deprotection or Further Synthetic Steps d2 Add Cleavage Reagent d1->d2 d3 Reaction Monitoring (TLC) d2->d3 d4 Work-up & Purification d3->d4

Caption: General experimental workflow for protection/deprotection.

Conclusion

The choice of a protecting group for vicinal diols in carbohydrate chemistry is dictated by the specific requirements of the synthetic route. Cyclic acetals like isopropylidene and benzylidene offer reliable protection and are readily cleaved under acidic conditions, with the latter providing opportunities for regioselective manipulation. For syntheses requiring greater acid stability, cyclic silyl ethers such as di-tert-butylsilylene present a robust and orthogonal alternative. Boronic esters, due to their lability, are best suited for temporary protection and regioselective functionalization. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions for the efficient and successful synthesis of complex carbohydrate-containing molecules.

References

Navigating the Synthesis of Methyl 3,4-O-isopropylidene-L-threonate: A Comparative Guide to LC-MS Reaction Monitoring Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, real-time monitoring of reaction progress is paramount to ensuring optimal yields and purity. When working with protected carbohydrate intermediates like Methyl 3,4-O-isopropylidene-L-threonate, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and other analytical techniques for monitoring reactions involving this key building block, complete with experimental protocols and performance data to inform your selection.

The isopropylidene ketal protecting group in this compound presents a unique analytical challenge due to its sensitivity to acidic conditions. This lability necessitates careful consideration of the analytical method to prevent cleavage of the protecting group during analysis, which would provide a misleading representation of the reaction's progress. This guide focuses on methods that preserve the integrity of the molecule while offering rapid and reliable results.

Recommended LC-MS Methodologies

Two primary LC-MS approaches are suitable for monitoring reactions of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RP-LC) with neutral or basic mobile phases.

1. Hydrophilic Interaction Liquid Chromatography (HILIC) - MS

HILIC is particularly well-suited for the analysis of polar compounds like protected carbohydrates, which are often poorly retained on traditional reversed-phase columns.[1][2] By utilizing a polar stationary phase and a mobile phase with a high organic solvent content, HILIC promotes the retention of polar analytes, allowing for effective separation of the starting material, intermediates, and products.[3][4]

2. Reversed-Phase Liquid Chromatography (RP-LC) - MS with Neutral/Basic Mobile Phase

While conventional acidic mobile phases used in RP-LC would cleave the isopropylidene group, employing a neutral or basic mobile phase can overcome this limitation. This approach allows for the use of widely available C18 columns and instrumentation.

Below is a comparative summary of these two LC-MS methods:

FeatureHILIC-MSRP-LC-MS (Neutral/Basic)
Stationary Phase Polar (e.g., Amide, Silica, Zwitterionic)Non-polar (e.g., C18)
Mobile Phase High organic content (e.g., Acetonitrile (B52724)/Water with buffer)Lower organic content, neutral or basic pH (e.g., Methanol (B129727)/Water with ammonium (B1175870) acetate (B1210297) or ammonium hydroxide)
Retention of Analyte Strong retention of polar compoundsWeaker retention, highly dependent on mobile phase pH
Potential for On-Column Degradation Low, as mobile phases are typically neutral or slightly basic.Low, provided the mobile phase pH is maintained above 6.
MS Sensitivity Generally high due to efficient desolvation of the high organic mobile phase.[1]Can be slightly lower than HILIC due to higher aqueous content in the mobile phase.
Typical Run Time 5-15 minutes5-15 minutes

Experimental Protocols

Protocol 1: HILIC-MS for Reaction Monitoring

This protocol provides a starting point for developing a HILIC-MS method for monitoring reactions involving this compound.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a neutralizing agent).

  • Dilute the aliquot 1:1000 with a mixture of 80% acetonitrile and 20% water.[5]

  • Vortex the sample and centrifuge to pellet any solids.

  • Transfer the supernatant to an LC-MS vial.

LC-MS Conditions:

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient to 50% B

    • 8-9 min: Hold at 50% B

    • 9.1-12 min: Return to 95% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode

  • Monitored Ions:

    • This compound: [M+H]⁺, [M+Na]⁺

    • Reactant(s) and expected product(s): Monitor their respective [M+H]⁺ and [M+Na]⁺ ions.

Protocol 2: RP-LC-MS with Neutral Mobile Phase for Reaction Monitoring

This protocol offers an alternative using standard reversed-phase columns.

Sample Preparation:

Follow the same procedure as for the HILIC-MS method, but dilute the sample in 50% methanol in water.

LC-MS Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: Linear gradient to 95% B

    • 7-8 min: Hold at 95% B

    • 8.1-10 min: Return to 10% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: ESI in positive ion mode

  • Monitored Ions: As in the HILIC-MS method.

Alternative Analytical Techniques

While LC-MS offers high sensitivity and specificity, other techniques can also be employed for reaction monitoring, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid stationary phase.Rapid, inexpensive, simple to perform.[6]Low resolution, not quantitative without specialized equipment, risk of analyte degradation on the plate.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like protected sugars, which adds a sample preparation step.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation of reactants, intermediates, and products directly in the reaction mixture.Lower sensitivity compared to MS, requires higher concentrations, more expensive instrumentation.[7]

Workflow and Pathway Diagrams

To visualize the analytical process and the logical relationships in method selection, the following diagrams are provided.

LC-MS Reaction Monitoring Workflow cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis Aliquot Aliquot Quench Quench Aliquot->Quench Dilute Dilute Quench->Dilute Centrifuge Centrifuge Dilute->Centrifuge Transfer Transfer Centrifuge->Transfer LC_Separation LC Separation (HILIC or RP) Transfer->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Reaction_Progress Reaction_Progress Data_Analysis->Reaction_Progress Determine Conversion

LC-MS Reaction Monitoring Workflow

Method Selection Logic Start Start Analyte_Properties Analyte Properties: - Polar - Acid-sensitive Start->Analyte_Properties LC_MS_Available LC-MS Available? Analyte_Properties->LC_MS_Available HILIC HILIC-MS LC_MS_Available->HILIC Yes RP_Neutral RP-LC-MS (Neutral/Basic) LC_MS_Available->RP_Neutral Yes Alternative_Methods Consider Alternatives: TLC, GC-MS, NMR LC_MS_Available->Alternative_Methods No

Decision tree for analytical method selection.

Conclusion

References

Purity Assessment of Methyl 3,4-O-isopropylidene-L-threonate: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.

Introduction to Purity Assessment Methods

The choice between GC-MS and HPLC for purity profiling depends largely on the physicochemical properties of the analyte and its potential impurities. This compound is a polar molecule containing a hydroxyl group, which presents specific analytical challenges.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile and thermally stable functionality. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization strategy for such compounds. GC-MS offers high chromatographic resolution and provides structural information through mass spectral data, which is invaluable for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable alternative for the direct analysis of this compound without derivatization. The choice of detector is critical. As the target molecule lacks a strong chromophore, UV detection may offer limited sensitivity. Refractive Index (RI) detection is a universal detection method for non-chromophoric compounds, while Evaporative Light Scattering Detection (ELSD) can also be employed. For enhanced sensitivity and specificity, derivatization to introduce a UV-active moiety can be considered, or coupling HPLC with a mass spectrometer (LC-MS) can provide comprehensive data.[1][2][3]

Head-to-Head Comparison: GC-MS vs. HPLC

The selection of the optimal analytical technique requires a careful consideration of their respective strengths and weaknesses in the context of analyzing this compound. The following table summarizes the key performance characteristics of each method, with data synthesized from validation reports of structurally similar compounds.[1]

Parameter GC-MS (with Silylation) HPLC (with RI or UV Detection) Key Considerations for this compound
Applicability Volatile & semi-volatile compoundsNon-volatile & thermally labile compoundsGC-MS requires derivatization due to the polar hydroxyl group. HPLC can analyze the compound directly.
Sample Preparation Derivatization (silylation) requiredMinimal (dissolution in mobile phase)The additional derivatization step for GC-MS adds to the sample preparation time and complexity.
Selectivity High, especially with MS detectionModerate to high, dependent on column and detectorMS detection in GC-MS provides excellent selectivity for impurity identification. HPLC selectivity is governed by the column chemistry.
Sensitivity (LOD/LOQ) Generally high (low ppm levels)Moderate (dependent on detector)GC-MS can achieve lower detection limits for volatile impurities. HPLC sensitivity is a key consideration, especially with RI or low-wavelength UV detection.
Precision (%RSD) Typically < 5%Typically < 2%HPLC often demonstrates superior precision for the main component analysis.
Linearity (R²) > 0.99> 0.99Both techniques can provide excellent linearity over a defined concentration range.
Impurity Identification Excellent (mass spectral libraries)Challenging without MS detectionGC-MS is superior for the structural elucidation of unknown impurities.
Chiral Purity Possible with chiral columnsPossible with chiral stationary phases (CSPs)Both techniques can be adapted for chiral separations to assess enantiomeric purity.
Potential Impurities in this compound

The synthesis of this compound typically starts from L-tartaric acid. Potential impurities may arise from unreacted starting materials, by-products of the reaction steps, or degradation products.

  • Starting Materials: L-tartaric acid, 2,2-dimethoxypropane, methanol.

  • Reaction Intermediates: Dimethyl L-tartrate, partially protected threonate derivatives.

  • By-products: Diastereomers (if starting material is not enantiomerically pure), products of side reactions such as incomplete esterification or ketalization.

  • Degradation Products: Hydrolysis of the ester or isopropylidene group.

A robust analytical method should be capable of separating the main component from these potential impurities.

Experimental Protocols

GC-MS Method for Purity Assessment (Post-Silylation)

This protocol is a representative method for the analysis of silylated this compound.

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak for the silylated this compound based on its retention time and mass spectrum.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method, assuming a similar response factor for all impurities. For quantitative analysis of specific impurities, a calibration curve with certified reference standards is required.

HPLC Method for Purity Assessment

This protocol provides a general method for the direct analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index (RI) Detector or UV Detector (at a low wavelength, e.g., 210 nm).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a suitable polar-embedded phase column.

  • Mobile Phase: A mixture of water and a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation (e.g., Water:Acetonitrile 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate all peaks and determine the purity using the area percent method. For accurate quantification, validation with respect to linearity, accuracy, and precision is necessary.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Derivatization Silylation (BSTFA) Solvent->Derivatization Heating Heating (70°C) Derivatization->Heating Cooling Cooling Heating->Cooling Injection Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification

Caption: Workflow for GC-MS Purity Analysis.

Method_Comparison cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Analyte This compound GCMS_Node GC-MS Analyte->GCMS_Node HPLC_Node HPLC Analyte->HPLC_Node Derivatization Requires Derivatization (Silylation) GCMS_Node->Derivatization GCMS_Adv Advantages: - High Sensitivity - Excellent for Impurity ID GCMS_Node->GCMS_Adv GCMS_Disadv Disadvantages: - Additional Sample Prep - Not for Thermally Labile Impurities GCMS_Node->GCMS_Disadv Direct Direct Analysis (No Derivatization) HPLC_Node->Direct HPLC_Adv Advantages: - Simpler Sample Prep - Good for Non-volatile Impurities HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Sensitivity (UV/RI) - Impurity ID is challenging HPLC_Node->HPLC_Disadv

Caption: GC-MS vs. HPLC Comparison.

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

  • GC-MS following silylation is the method of choice for comprehensive impurity profiling, offering high sensitivity and definitive identification of volatile and semi-volatile impurities.

  • HPLC provides a more direct and straightforward approach for quantifying the main component and non-volatile impurities, with potentially higher precision.

The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the need for impurity identification versus routine purity checks. For a comprehensive quality control strategy, employing both techniques can provide a complete picture of the purity profile of this compound. The validation of the chosen method according to regulatory guidelines is crucial to ensure reliable and accurate results in a drug development setting.[4][5][6]

References

Evaluating the efficacy of different deprotection methods for isopropylidene ketals.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isopropylidene ketal, or acetonide, is a cornerstone protecting group for 1,2- and 1,3-diols in the multistep synthesis of complex molecules, particularly in carbohydrate and natural product chemistry.[1][2] Its popularity is due to its ease of formation, general stability, and the variety of methods available for its removal.[1] This guide provides a comprehensive comparison of common deprotection strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.

Mechanism of Deprotection: An Overview

The most common method for the deprotection of isopropylidene ketals is acid-catalyzed hydrolysis.[1][3] The reaction is initiated by the protonation of one of the ketal oxygen atoms by a Brønsted or Lewis acid. This is followed by the elimination of acetone, which generates a resonance-stabilized carboxonium ion. The subsequent nucleophilic attack by water and loss of a proton yields the deprotected diol.[1] The stability of the carbocation intermediate is a key factor influencing the rate of hydrolysis.[1]

Comparative Data of Deprotection Methods

The selection of a deprotection method is critical and often depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.

Reagent/MethodSolventTemperature (°C)TimeYield (%)Substrate/Notes
Brønsted Acids
1% aq. H₂SO₄WaterReflux3 h>99 (crude)6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose.[4]
60% aq. AcOHWater/Acetic AcidNot specifiedNot specifiedNot specifiedSelective hydrolysis of terminal isopropylidene ketals.[5]
AcOH/H₂O/DMEDME/Water/Acetic AcidNot specifiedNot specifiedNot specifiedMild and efficient for 2-deoxyglycosides.[6][7][8]
Dowex-50W-X890% MethanolNot specifiedNot specifiedExcellentSelective for terminal acetonides in the presence of various acid-sensitive groups.[5]
HClO₄-SiO₂DichloromethaneRoom Temp.6-24 hGood-ExcellentSelective cleavage of terminal isopropylidene acetals.[1]
Lewis Acids
CeCl₃·7H₂OAcetonitrileReflux4-6 h81-96Selective for terminal isopropylidene groups.[5]
CoCl₂·2H₂OAcetonitrile556-10 h78-90Efficient and regioselective for terminal isopropylidene ketals.[9][10]
CuCl₂·2H₂OEthanol or 2-PropanolRoom Temp.Not specified99Selective hydrolysis of 5,6-O-isopropylidene groups in mannofuranoside derivatives.[5]
FeCl₃ on Silica GelChloroformNot specifiedNot specifiedNot specifiedEfficient in hydrolyzing only the terminal isopropylidene ketal group.[5]
InCl₃Methanol606-10 h82-88Efficient and regioselective for terminal isopropylidene ketals.[9][10]
Yb(OTf)₃·H₂OAcetonitrileRoom Temp.Not specifiedNot specifiedFacile chemoselective hydrolysis of terminal isopropylidene acetals.[7]
Zn(NO₃)₂·6H₂OAcetonitrile508 h87Selective cleavage of the terminal isopropylidene group.[5]
Other Methods
1,4-Dithiothreitol (DTT), CSANot specifiedNot specifiedNot specified78-98Mild and green conditions for the removal of isopropylidene ketals.[7][11][12]
IodineMethanolRoom Temp. or RefluxVariesVariesTemperature-dependent for selective or complete deprotection.[5]
IodineAcetonitrileNot specifiedNot specifiedNot specifiedChemoselective hydrolysis of terminal isopropylidene acetals.[5]
Periodic acid (H₅IO₆)EtherNot specified4-10 hVery goodSelective hydrolytic cleavage of a terminal isopropylidene ketal group to yield aldehydes.[5]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Acid-Catalyzed Hydrolysis using Aqueous Sulfuric Acid

This protocol is a classic and robust method for the complete deprotection of isopropylidene ketals.

Procedure:

  • Suspend the isopropylidene-protected compound (e.g., 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose) in 1% aqueous sulfuric acid.[4]

  • Heat the mixture at reflux (110 °C) for 3 hours.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the solution (pH 7) by the slow, portionwise addition of sodium hydrogen carbonate.[4]

  • Remove the solvent in vacuo.

  • Complete the removal of water using a freeze-drier to obtain the crude product.[4]

Protocol 2: Lewis Acid-Catalyzed Deprotection using Cobalt(II) Chloride

This method offers a mild and regioselective approach for the cleavage of terminal isopropylidene ketals.[9]

Procedure:

  • Dissolve the isopropylidene-protected substrate in acetonitrile.

  • Add a catalytic amount of CoCl₂·2H₂O (e.g., 10 mol%).[9]

  • Stir the mixture at 55 °C and monitor the reaction by TLC.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Transketalization using Iodine in Acetone

This method provides a neutral alternative for the deprotection of acetals and ketals.[13]

Procedure:

  • Dissolve the isopropylidene-protected compound in acetone.

  • Add a catalytic amount of molecular iodine (e.g., 10 mol%).[13]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagent Add Deprotection Reagent dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (if necessary) monitor->quench Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: A generalized experimental workflow for the deprotection of isopropylidene ketals.

Deprotection_Mechanism cluster_mechanism Acid-Catalyzed Deprotection Mechanism Ketal Isopropylidene Ketal Protonation Protonation of Ketal Oxygen Ketal->Protonation + H⁺ Carbocation Formation of Carboxonium Ion & Acetone Protonation->Carbocation - Acetone Hydrolysis Nucleophilic Attack by Water Carbocation->Hydrolysis + H₂O Deprotonation Deprotonation Hydrolysis->Deprotonation Diol 1,2- or 1,3-Diol Deprotonation->Diol - H⁺

Caption: The mechanism of acid-catalyzed deprotection of an isopropylidene ketal.

References

Structural Validation of Methyl 3,4-O-isopropylidene-L-threonate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block in organic synthesis. Due to the limited availability of public data on its direct derivatives, this guide focuses on the parent compound and draws comparisons with the related L-threonic acid and its salts. The methodologies and data presented herein are essential for ensuring the stereochemical integrity and purity of these compounds in research and development.

Spectroscopic Data for Structural Elucidation

The primary methods for the structural validation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed public spectral data for a range of its direct derivatives remains scarce, the foundational data for the parent compound provides a benchmark for characterization.

Table 1: Comparative Spectroscopic Data

Compound1H NMR (ppm)13C NMR (ppm)Mass Spectrometry (m/z)
This compound Data available from commercial suppliers[1]Data available from commercial suppliers[1]Expected [M+H]+: 191.0919
L-Threonic Acid 3.62, 3.69, 3.98, 4.06 (in D2O)Not readily availableExpected [M-H]-: 135.0404
Feruloylthreonic Acid Not specifiedNot specifiedFragmentation data available
Caffeoylthreonic Acid Not specifiedNot specifiedFragmentation data available

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and reliable structural validation. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule by analyzing the magnetic properties of its atomic nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, D2O)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (0 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a 13C NMR spectrum. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.

Instrumentation:

  • Mass Spectrometer (e.g., LC-MS, GC-MS, ESI-TOF)

  • Sample introduction system (e.g., direct infusion, liquid chromatography, gas chromatography)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Chemical Ionization (CI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): To obtain further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide insights into the connectivity of the molecule. For esters, characteristic fragmentation patterns include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement.[2]

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound and its potential derivatives.

Structural Validation Workflow Workflow for Structural Validation of Threonate Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Parent Compound Structure_Elucidation->Comparison Final_Validation Final Structural Validation Comparison->Final_Validation

Caption: Logical workflow for the synthesis, purification, and structural validation of threonate derivatives.

Signaling Pathway and Experimental Workflow Diagrams

For drug development professionals, understanding how a molecule or its derivatives might interact with biological pathways is crucial. While the direct signaling pathways for this compound are not extensively documented, a generalized workflow for evaluating the biological activity of a novel derivative is presented below.

Biological Activity Screening Workflow Screening Workflow for Biological Activity cluster_compound Test Compound cluster_screening In Vitro Screening cluster_evaluation Activity Evaluation Derivative Threonate Derivative Cell_Assay Cell-Based Assays Derivative->Cell_Assay Target_Binding Target Binding Assay Cell_Assay->Target_Binding Hit_ID Hit Identification Target_Binding->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: A generalized workflow for screening the biological activity of novel threonate derivatives.

References

Safety Operating Guide

Proper Disposal of Methyl 3,4-O-isopropylidene-L-threonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3,4-O-isopropylidene-L-threonate, a combustible liquid commonly used in biomedical research. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid, and personal protective equipment (PPE) is mandatory.

ParameterValueReference
Flash Point 99 °C (210.2 °F) - closed cup[1]
Storage Class Code 10 - Combustible liquids[1]
Required PPE Eyeshields, Gloves, Dust mask type N95 (US)[1]

Always work in a well-ventilated area, preferably within a fume hood, to avoid the accumulation of vapors. Keep the chemical away from open flames, sparks, and hot surfaces.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[2][3]

  • Waste Collection:

    • Designate a specific, properly labeled waste container for this compound. The container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[2][4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations.

  • Waste Segregation:

    • This compound should be segregated as a non-halogenated organic solvent.[3]

    • Crucially, do not mix this waste with incompatible chemicals. Incompatible materials include, but are not limited to, strong oxidizing agents, strong acids, and strong bases.[5] Mixing incompatible wastes can lead to dangerous chemical reactions, including the generation of heat, gas, or even fire and explosion.[6]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be away from sources of ignition and in a cool, dry, and well-ventilated location.

    • Ensure the waste container is kept closed at all times, except when adding waste.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Work in a Well-Ventilated Area (Fume Hood) A->B C Obtain Labeled, Compatible Waste Container B->C Proceed to Disposal D Transfer Waste to Container C->D E Segregate as Non-Halogenated Organic Solvent D->E F Avoid Mixing with Incompatible Chemicals E->F G Seal Container Securely H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Hazardous Waste Pickup H->I J Follow Institutional Disposal Procedures I->J

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. For specific regulations and further guidance, always consult your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling Methyl 3,4-O-isopropylidene-L-threonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,4-O-isopropylidene-L-threonate (CAS No. 92973-40-5). The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]

Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields are required when working with or near this chemical.[1]

  • Goggles: For tasks involving potential liquid splashes or chemical vapors, chemical splash goggles are necessary.[2][3]

  • Face Shields: In situations with a high risk of splashing, such as when mixing corrosive substances, a face shield should be worn in addition to safety goggles.[2]

Hand Protection:

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If direct contact occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[1] For tasks with a higher risk of exposure, consider wearing double gloves or more robust, chemical-resistant gloves.[1]

Body Protection:

  • Lab Coats: A lab coat is essential to protect clothing and skin from potential splashes and spills.[2][3] For work with flammable materials, a fire-resistant lab coat is recommended.[2]

Respiratory Protection:

  • Dust Mask/Respirator: A dust mask (type N95 or equivalent) should be used, particularly if there is a risk of generating aerosols.[4] In poorly ventilated areas or when working with volatile chemicals, a respirator may be necessary.[2]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number92973-40-5[4][5]
Molecular FormulaC₈H₁₄O₅[5]
Molecular Weight190.19 g/mol [4][5]
FormLiquid[4]
Boiling Point125 °C at 12 mmHg[4]
Density1.175 g/mL at 25 °C[4]
Flash Point99 °C (210.2 °F) - closed cup[4]
Storage Class10 - Combustible liquids[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, from preparation and handling to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Handle with Care Avoid Inhalation, Ingestion, and Skin/Eye Contact C->D E Segregate Chemical Waste D->E Generate Waste F Label Waste Container Clearly E->F G Store in a Designated, Secure Area F->G H Arrange for Licensed Waste Contractor Pickup G->H

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.